Methyl 4-(1H-tetrazol-5-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2H-tetrazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-6(3-5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWLHIPINYCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634847 | |
| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82544-82-9 | |
| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(1H-tetrazol-5-yl)benzoate
Executive Summary
Methyl 4-(1H-tetrazol-5-yl)benzoate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications. The molecule's structure, which integrates a benzoate ester with a 1H-tetrazole ring, makes it a highly versatile intermediate.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a strategic substitution frequently employed in drug design to enhance metabolic stability, modulate polarity, and improve the overall pharmacokinetic profile of therapeutic candidates.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and strategic utilization of this high-value compound.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in both chemical and biological systems. The combination of an aromatic ester and a nitrogen-rich heterocycle in Methyl 4-(1H-tetrazol-5-yl)benzoate results in a unique set of properties summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 4-(1H-tetrazol-5-yl)benzoate | [1] |
| CAS Number | 82544-82-9 | [1] |
| Molecular Formula | C₉H₈N₄O₂ | [1] |
| Molecular Weight | 204.19 g/mol | [1] |
| InChI Key | CBKWLHIPINYCIR-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid (Typical) | N/A |
| Purity | Typically ≥95% | [1] |
Synthesis and Mechanistic Considerations
The construction of the Methyl 4-(1H-tetrazol-5-yl)benzoate scaffold is most efficiently achieved through a [2+3] cycloaddition reaction. This pathway is favored for its high atom economy and reliability.
Primary Synthetic Pathway: [2+3] Cycloaddition
The core of this synthesis involves the reaction between a nitrile and an azide to form the tetrazole ring.[1] The choice of methyl 4-cyanobenzoate as the nitrile precursor and an azide salt like sodium azide is strategic, as these are commercially available and highly reactive under appropriate conditions.
Causality Behind Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is an ideal solvent due to its high boiling point, which allows for the necessary heating to overcome the activation energy of the cycloaddition, and its ability to dissolve the inorganic azide salt.
-
Catalyst/Additive: An ammonium salt, such as ammonium chloride, is often used. It serves as a proton source in situ, which facilitates the reaction, potentially by activating the nitrile group or participating in the final protonation of the tetrazole ring.
Caption: Workflow for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Step-by-Step Synthetic Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-cyanobenzoate (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants.
-
Reaction: Heat the mixture to 110-120 °C and maintain for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is carefully acidified with dilute HCl. This protonates the tetrazolate anion formed in the reaction. The resulting precipitate is then filtered.
-
Purification: The crude solid is washed with water to remove inorganic salts and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Spectroscopic and Analytical Characterization
Structural confirmation is a non-negotiable step in synthesis. The following data, based on established spectroscopic principles, serves as a benchmark for the validation of Methyl 4-(1H-tetrazol-5-yl)benzoate.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the acidic N-H proton of the tetrazole ring.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzoate -OCH₃ | ~ 3.95 | Singlet (s) | 3H |
| Aromatic H (ortho to tetrazole) | ~ 8.15 | Doublet (d) | 2H |
| Aromatic H (ortho to ester) | ~ 8.25 | Doublet (d) | 2H |
| Tetrazole N-H | ~ 15-16 (broad) | Singlet (s) | 1H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR provides a map of the unique carbon environments within the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Benzoate -OCH₃ | ~ 52.5 |
| Aromatic CH (ortho to tetrazole) | ~ 127.0 |
| Aromatic CH (ortho to ester) | ~ 130.5 |
| Aromatic C (ipso, ester) | ~ 132.0 |
| Aromatic C (ipso, tetrazole) | ~ 133.0 |
| Tetrazole C-5 | ~ 155.0 |
| Ester C=O | ~ 166.0 |
Infrared (IR) Spectroscopy
Key functional groups will produce characteristic absorption bands.
-
3100-2800 cm⁻¹: N-H stretching (broad, characteristic of tetrazole)
-
3050 cm⁻¹: Aromatic C-H stretching
-
1725 cm⁻¹: C=O stretching (ester)
-
1610 cm⁻¹: C=C stretching (aromatic ring)
-
1280 cm⁻¹: C-O stretching (ester)
Mass Spectrometry (MS)
-
Molecular Ion (M+): The primary peak in an Electron Ionization (EI) mass spectrum would correspond to the molecular weight, m/z = 204.19.
Reactivity and Chemical Behavior
The compound's reactivity is governed by its two primary functional domains: the methyl ester and the tetrazole ring.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, 4-(1H-tetrazol-5-yl)benzoic acid.[3] This transformation is fundamental for subsequent amide coupling reactions.
-
Tetrazole N-H Acidity: The proton on the tetrazole ring is acidic (pKa ≈ 4.5-5.0), comparable to a carboxylic acid. It can be deprotonated with a mild base to form a tetrazolate anion. This anion is a potent nucleophile, allowing for alkylation or other substitutions at the nitrogen positions.
-
Electrophilic Aromatic Substitution: The benzene ring is deactivated by both the ester and tetrazole groups, making electrophilic substitution reactions challenging.
Role in Medicinal Chemistry: The Bioisostere Concept
The strategic importance of Methyl 4-(1H-tetrazol-5-yl)benzoate is rooted in the concept of bioisosterism, where the tetrazole ring serves as a functional mimic of a carboxylic acid.[1][2][4]
Why is this substitution so valuable in drug design?
-
Metabolic Stability: Carboxylic acids are often susceptible to metabolic reduction or conjugation (e.g., glucuronidation), leading to rapid clearance. The tetrazole ring is generally more resistant to metabolic degradation, prolonging the drug's half-life.[5]
-
Lipophilicity and Membrane Penetration: While both groups are ionized at physiological pH, the tetrazolate anion's negative charge is delocalized over four nitrogen atoms. This charge distribution reduces the hydration energy required for membrane passage, making tetrazoles approximately ten times more lipophilic than the corresponding carboxylates, which can lead to improved cell permeability and bioavailability.[6]
-
Receptor Binding: The tetrazole ring maintains a similar acidic pKa and can form comparable ionic and hydrogen bond interactions with biological targets as a carboxylic acid, preserving or even enhancing binding affinity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Buy (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate | 651769-16-3 [smolecule.com]
- 4. Bioisosteres in drug discovery: focus on tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate | 1706431-18-6 [smolecule.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 4-(1H-tetrazol-5-yl)benzoate
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical characteristics of Methyl 4-(1H-tetrazol-5-yl)benzoate (CAS No: 82544-82-9), a key building block in medicinal chemistry and drug development.[1] This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the molecule's properties, including its synthesis, acidity, lipophilicity, solubility, and spectral characteristics. By integrating established theoretical principles with detailed, field-proven experimental protocols based on OECD guidelines, this guide serves as a vital resource for the effective utilization and characterization of this compound in a research and development setting.
Introduction: The Strategic Importance of Methyl 4-(1H-tetrazol-5-yl)benzoate in Medicinal Chemistry
Methyl 4-(1H-tetrazol-5-yl)benzoate is a heterocyclic organic compound featuring a methyl ester of benzoic acid substituted with a 1H-tetrazole ring at the para position. The strategic importance of this molecule in drug design stems primarily from the tetrazole moiety, which serves as a well-established bioisostere for the carboxylic acid functional group.[1] This bioisosteric replacement offers several advantages in drug development, including enhanced metabolic stability, modified polarity, and an improved pharmacokinetic profile of lead compounds.[1] The acidic nature of the 1H-tetrazole ring, with a pKa comparable to that of carboxylic acids, allows it to mimic the physiological interactions of a carboxyl group while being less susceptible to metabolic degradation.
This guide will delve into the fundamental physicochemical properties that govern the behavior of Methyl 4-(1H-tetrazol-5-yl)benzoate, providing both theoretical understanding and practical methodologies for their determination.
Molecular Structure and Synthesis
The structural formula of Methyl 4-(1H-tetrazol-5-yl)benzoate is presented below, along with a summary of its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | Methyl 4-(1H-tetrazol-5-yl)benzoate | N/A |
| CAS Number | 82544-82-9 | [1] |
| Molecular Formula | C₉H₈N₄O₂ | N/A |
| Molecular Weight | 204.19 g/mol | [1] |
The synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate is most commonly achieved through a [2+3] cycloaddition reaction. This involves the reaction of a nitrile, specifically methyl 4-cyanobenzoate, with an azide salt, such as sodium azide.[1] The reaction is typically carried out in a solvent like dimethylformamide (DMF), often with the addition of an ammonium salt.[1]
Caption: Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This section details the key parameters for Methyl 4-(1H-tetrazol-5-yl)benzoate.
Melting Point
Experimental Protocol for Melting Point Determination (OECD 401)
This protocol outlines the capillary method for determining the melting point.
-
Sample Preparation: A small amount of the dry, powdered sample is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.
Solubility
Solubility in aqueous and organic solvents is a crucial determinant of a drug's absorption and distribution. While specific quantitative solubility data for Methyl 4-(1H-tetrazol-5-yl)benzoate is not available, related compounds like Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate show good solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and moderate solubility in less polar solvents like dichloromethane and chloroform.[2]
Experimental Protocol for Aqueous Solubility Determination (OECD 105 - Flask Method)
-
Apparatus: A constant temperature water bath, flasks with stoppers, and an analytical method for quantifying the compound (e.g., HPLC-UV).
-
Procedure: a. An excess amount of the test substance is added to a known volume of water in a flask. b. The flask is agitated in the constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). c. The solution is then filtered or centrifuged to remove undissolved solid.
-
Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined by a validated analytical method.
Acidity (pKa)
The acidity of the 1H-tetrazole ring is a key feature of Methyl 4-(1H-tetrazol-5-yl)benzoate. The pKa of the unsubstituted 1H-tetrazole is approximately 4.9, which is comparable to that of acetic acid. This acidity is due to the resonance stabilization of the resulting tetrazolate anion upon deprotonation.
Experimental Protocol for pKa Determination (OECD 112 - Titration Method)
-
Apparatus: A pH meter with a calibrated electrode, a burette, and a stirrer.
-
Procedure: a. A known concentration of the test substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). b. The solution is titrated with a standardized solution of a strong base (e.g., NaOH). c. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized.
Lipophilicity (logP)
The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which influences its membrane permeability and absorption. While an experimental logP for Methyl 4-(1H-tetrazol-5-yl)benzoate is not available, a computational estimation for the similar compound Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate is approximately 3.2, indicating moderate lipophilicity.[2]
Experimental Protocol for logP Determination (OECD 107 - Shake Flask Method)
-
Preparation: A solution of the test substance is prepared in n-octanol that has been pre-saturated with water.
-
Partitioning: A known volume of the octanol solution is mixed with a known volume of water (pre-saturated with octanol) in a separatory funnel. The mixture is shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Analysis: The concentration of the test substance in both the octanol and water phases is determined using a suitable analytical method.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For Methyl 4-(1H-tetrazol-5-yl)benzoate, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3000 | N-H stretch (tetrazole) |
| ~3100-3000 | Aromatic C-H stretch |
| ~1730-1720 | C=O stretch (ester) |
| ~1600-1400 | C=N and N=N stretch (tetrazole ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information about the number and chemical environment of the hydrogen atoms. The expected signals would include:
-
A singlet for the methyl ester protons.
-
Aromatic protons on the benzene ring, likely appearing as two doublets due to the para-substitution pattern.
-
A broad singlet for the N-H proton of the tetrazole ring, which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including:
-
The carbonyl carbon of the ester.
-
The carbon atom in the tetrazole ring.
-
The aromatic carbons of the benzene ring.
-
The methyl carbon of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (204.19). Common fragmentation pathways could involve the loss of the methoxy group (-OCH₃) from the ester or cleavage of the tetrazole ring.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
Methyl 4-(1H-tetrazol-5-yl)benzoate is a compound of significant interest in the field of medicinal chemistry due to its role as a carboxylic acid bioisostere. A thorough understanding of its physicochemical properties is essential for its successful application in drug discovery and development. This guide has provided a detailed overview of its key characteristics and has outlined robust, standardized protocols for their experimental determination. While some experimental data for this specific molecule are not yet widely published, the methodologies presented here, grounded in OECD guidelines, provide a clear path for researchers to obtain reliable and reproducible data. The continued characterization of this and similar compounds will undoubtedly contribute to the advancement of rational drug design.
References
- OECD (1995), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
- OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
- OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
Sources
A Technical Guide to the Structural Elucidation of Methyl 4-(1H-tetrazol-5-yl)benzoate
Foundational Strategy: Synthesis as a Structural Hypothesis
The journey of structural elucidation begins not with an instrument, but with the synthesis itself. The chosen synthetic route provides the initial, evidence-based hypothesis for the molecular structure. For Methyl 4-(1H-tetrazol-5-yl)benzoate, the most prevalent and logical synthesis involves a [3+2] cycloaddition reaction.[1]
Core Rationale: This reaction mechanistically combines a nitrile with an azide to form the tetrazole ring.[2] By starting with a well-characterized precursor, methyl 4-cyanobenzoate, we establish a high degree of confidence that the resulting product will feature a tetrazole ring at the 4-position of the methyl benzoate scaffold.
Common Synthetic Protocol:
-
Reactant Preparation: A solution of methyl 4-cyanobenzoate is prepared in a polar aprotic solvent, typically dimethylformamide (DMF).
-
Cycloaddition: Sodium azide (NaN₃) and a proton source, such as ammonium chloride (NH₄Cl), are added to the solution.[2]
-
Reaction Conditions: The mixture is heated (e.g., to 90-120 °C) for several hours until analysis (e.g., TLC) indicates the consumption of the starting nitrile.
-
Workup and Isolation: The reaction is cooled, acidified, and extracted to isolate the crude product, which is then purified, typically by recrystallization.
This synthesis logically leads to the proposed structure shown in Figure 1. The subsequent analytical steps are designed to rigorously test and confirm this hypothesis.
Caption: Figure 1. Synthetic workflow establishing the structural hypothesis.
Spectroscopic Confirmation: A Multi-Pronged Approach
No single technique can provide absolute structural proof in solution. Therefore, a synergistic application of NMR, IR, and Mass Spectrometry is essential. Each method probes different aspects of the molecule's constitution, and their collective agreement provides a powerful, self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.[1][3]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H of the tetrazole.
-
Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C{¹H} (proton-decoupled) NMR spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
The ¹H NMR spectrum provides a proton census. For this para-substituted aromatic system, a characteristic pattern is expected.
| Expected Signal (Proton) | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| Aromatic (Ha) | ~8.2 - 8.4 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing ester group are deshielded and shifted downfield.[2] |
| Aromatic (Hb) | ~8.0 - 8.2 | Doublet (d) | 2H | Protons ortho to the tetrazole ring. The two doublets create a classic AA'BB' splitting pattern indicative of 1,4-disubstitution. |
| Methyl Ester (-OCH₃) | ~3.9 - 4.0 | Singlet (s) | 3H | A characteristic singlet for methyl ester protons, shielded relative to the aromatic protons. |
| Tetrazole (-NH) | >10 (variable) | Broad Singlet (br s) | 1H | The acidic proton on the tetrazole ring is often very broad and significantly downfield.[4] Its presence can be confirmed by D₂O exchange, where the peak disappears. |
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
| Expected Signal (Carbon) | Approx. Chemical Shift (ppm) | Rationale & Key Insights |
| Ester Carbonyl (C=O) | ~165 - 167 | The ester carbonyl carbon is highly deshielded due to the electronegative oxygen atoms. |
| Tetrazole Ring Carbon (C-N) | ~155 - 160 | The carbon atom within the tetrazole ring is characteristically deshielded and found in the aromatic region.[4] |
| Aromatic (C-ester) | ~132 - 135 | The quaternary carbon attached to the ester group. |
| Aromatic (CH) | ~128 - 131 | Signals for the four protonated aromatic carbons. |
| Aromatic (C-tetrazole) | ~125 - 128 | The quaternary carbon attached to the tetrazole ring. |
| Methyl Ester (-OCH₃) | ~52 - 53 | The carbon of the methyl group, appearing in the aliphatic region. |
Cross-Validation: The 4 signals in the aromatic region of the ¹³C spectrum and the AA'BB' pattern in the ¹H spectrum mutually support the 1,4-disubstituted benzene ring structure. The integration of the ¹H spectrum (2:2:3:1) perfectly matches the number of protons in the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by probing their vibrational frequencies.[4]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the empty ATR crystal.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| N-H Stretch (Tetrazole) | 3400 - 3150 | Broad | Confirms the presence of the N-H bond in the tetrazole ring.[4] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp | Indicates the C-H bonds on the benzene ring. |
| C=O Stretch (Ester) | ~1725 | Strong, Sharp | A highly characteristic and strong absorption confirming the ester carbonyl group.[5] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Multiple bands confirming the benzene ring. |
| N=N / C=N Stretches (Tetrazole) | 1400 - 1300 | Medium | Vibrations characteristic of the tetrazole ring system.[4] |
Cross-Validation: The presence of a strong C=O band around 1725 cm⁻¹ corroborates the ester functionality identified by the -OCH₃ and carbonyl signals in the NMR spectra. The broad N-H stretch is consistent with the exchangeable proton observed in ¹H NMR.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures.[3]
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[3]
-
Infusion: Infuse the sample directly into the ESI source.
-
Acquisition: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over an appropriate m/z range (e.g., 50-500). High-resolution MS (HRMS) is crucial for elemental composition confirmation.
Data Interpretation:
-
Molecular Formula: C₉H₈N₄O₂
-
Monoisotopic Mass: 204.0647 g/mol
-
Expected HRMS Ion ([M+H]⁺): m/z 205.0720
-
Expected HRMS Ion ([M-H]⁻): m/z 203.0574
Key Fragmentation Pathways: A hallmark of 5-substituted-1H-tetrazoles in mass spectrometry is the characteristic neutral loss from the ring.
-
Positive Ion Mode ([M+H]⁺): Often shows a loss of hydrazoic acid (HN₃, 43 Da).
-
Negative Ion Mode ([M-H]⁻): Characterized by the loss of a nitrogen molecule (N₂, 28 Da).[6]
| Ion Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Significance |
| Positive (ESI+) | 205.0720 | 162.0651 | HN₃ (43.0174 Da) | Loss of hydrazoic acid is strong evidence for the tetrazole ring. |
| Negative (ESI-) | 203.0574 | 175.0580 | N₂ (28.0061 Da) | Loss of dinitrogen is a classic fragmentation pathway for deprotonated tetrazoles.[6] |
Cross-Validation: The exact mass measurement from HRMS confirms the elemental formula derived from the synthesis and supported by NMR and IR data. The specific fragmentation patterns (loss of N₂ or HN₃) are diagnostic for the tetrazole moiety, providing powerful confirmatory evidence that complements the other techniques.
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of spectroscopic methods provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. It generates a three-dimensional model of the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry.
Rationale: For a novel compound or one with potential tautomeric ambiguity (like the 1H- vs. 2H-tetrazole), crystallography is the gold standard.[2][4] It definitively establishes the position of the proton on the tetrazole ring and reveals intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation from a suitable solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray source.
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, high-resolution molecular structure.
The resulting crystallographic data would be expected to confirm the planar nature of the benzoate and tetrazole rings and validate the connectivity established by the spectroscopic workflow.
Integrated Elucidation Workflow
The power of this methodology lies not in any single technique but in their logical and integrated application. Each step builds upon the last, creating a cascade of evidence that converges on a single, correct structure.
Caption: Figure 2. An integrated workflow for structure elucidation.
Conclusion
References
-
Hussain, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
-
Hussain, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). Retrieved from [Link]
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Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved from [Link]
-
Inoue, K., et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. Science and Technology of Energetic Materials. Retrieved from [Link]
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Spectroscopic Characterization of Methyl 4-(1H-tetrazol-5-yl)benzoate: A Comprehensive Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1H-tetrazol-5-yl)benzoate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a methyl benzoate moiety linked to a tetrazole ring, presents a unique combination of functionalities. The tetrazole ring, in particular, is a well-established bioisostere of a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties in many drug candidates.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic chemistry.
This technical guide provides a detailed analysis of the spectroscopic data for Methyl 4-(1H-tetrazol-5-yl)benzoate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is a synthesis of data from structurally related compounds and established spectroscopic principles, offering a robust reference for researchers.
Molecular Structure and Key Features
The structural formula of Methyl 4-(1H-tetrazol-5-yl)benzoate is presented below. The key structural features that dictate its spectroscopic behavior are the para-substituted aromatic ring, the ester functional group, and the five-membered tetrazole ring. The presence of the acidic proton on the tetrazole ring (N-H) is a particularly noteworthy feature.
Caption: Molecular Structure of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-(1H-tetrazol-5-yl)benzoate, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here are predicted based on analysis of similar structures and are expected to be observed in a deuterated solvent such as DMSO-d₆.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the N-H proton of the tetrazole ring.
Table 1: Predicted ¹H NMR Data for Methyl 4-(1H-tetrazol-5-yl)benzoate in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | Doublet | 2H | Aromatic (ortho to ester) |
| ~8.10 | Doublet | 2H | Aromatic (ortho to tetrazole) |
| ~3.90 | Singlet | 3H | -OCH₃ |
| ~16.5 | Broad Singlet | 1H | -NH (tetrazole) |
Interpretation:
-
Aromatic Protons: The para-substitution pattern of the benzene ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear at a lower field (~8.20 ppm) compared to the protons ortho to the tetrazole ring (~8.10 ppm).
-
Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.90 ppm.
-
Tetrazole N-H Proton: The proton attached to the nitrogen of the tetrazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear as a broad singlet at a very downfield region, potentially around 16.5 ppm. This broadness is due to quadrupole broadening and potential exchange with residual water.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for Methyl 4-(1H-tetrazol-5-yl)benzoate in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O (ester) |
| ~155.0 | C-tetrazole |
| ~132.0 | Aromatic (quaternary, attached to ester) |
| ~130.5 | Aromatic CH (ortho to ester) |
| ~129.0 | Aromatic CH (ortho to tetrazole) |
| ~128.5 | Aromatic (quaternary, attached to tetrazole) |
| ~52.5 | -OCH₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, around 165.5 ppm.
-
Aromatic Carbons: The four distinct aromatic carbons will have chemical shifts in the range of 128-132 ppm. The quaternary carbons will generally have lower intensities compared to the protonated carbons.
-
Tetrazole Carbon: The carbon atom within the tetrazole ring is also deshielded and is expected to resonate around 155.0 ppm.
-
Methyl Carbon: The methyl carbon of the ester group will appear at the most upfield region, around 52.5 ppm.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-(1H-tetrazol-5-yl)benzoate will show characteristic absorption bands for the ester and tetrazole moieties.
Table 3: Predicted IR Absorption Bands for Methyl 4-(1H-tetrazol-5-yl)benzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3000 | Broad, Medium | N-H stretch (tetrazole) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1610, ~1450 | Medium | C=C stretch (aromatic) |
| ~1500-1400 | Medium | N=N, C=N stretch (tetrazole ring) |
| ~1280 | Strong | C-O stretch (ester) |
Interpretation:
-
N-H Stretch: A broad absorption in the region of 3400-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the tetrazole ring, often broadened due to hydrogen bonding.
-
C=O Stretch: A strong, sharp peak around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
Aromatic and Alkyl C-H Stretches: Absorptions for aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
-
Tetrazole Ring Vibrations: The stretching vibrations of the C=N and N=N bonds within the tetrazole ring typically appear in the 1500-1400 cm⁻¹ region.
-
C-O Stretch: The C-O single bond stretch of the ester will give rise to a strong absorption band around 1280 cm⁻¹.
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 4-(1H-tetrazol-5-yl)benzoate (Molecular Weight: 204.19 g/mol ), Electrospray Ionization (ESI) is a suitable technique.
Table 4: Predicted Mass Spectrometry Data for Methyl 4-(1H-tetrazol-5-yl)benzoate (ESI+)
| m/z | Interpretation |
| 205.07 | [M+H]⁺ (protonated molecule) |
| 173.06 | [M+H - N₂]⁺ (loss of nitrogen) |
| 145.03 | [M+H - N₂ - CO]⁺ or [M+H - HN₃]⁺ |
| 117.03 | [C₇H₅O₂]⁺ (benzoyl cation) |
Interpretation:
-
Molecular Ion Peak: In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 205.07.
-
Fragmentation Pattern: The tetrazole ring is known to undergo fragmentation through the loss of a molecule of nitrogen (N₂), which would result in a fragment at m/z 173.06. Further fragmentation could involve the loss of carbon monoxide (CO) from the ester group or the loss of hydrazoic acid (HN₃). The benzoyl cation at m/z 117.03 is also a likely fragment.
Caption: A plausible fragmentation pathway for Methyl 4-(1H-tetrazol-5-yl)benzoate in ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and a plausible mass spectral fragmentation pattern, provide a comprehensive profile for Methyl 4-(1H-tetrazol-5-yl)benzoate. This information is crucial for researchers working with this compound, enabling its confident identification, purity assessment, and the monitoring of its chemical transformations. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of results.
References
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The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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ScienceOpen. Supporting Information. [Link]
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ResearchGate. 1 H NMR spectra of compounds 4a and 5a in DMSO-d 6 in the region of 4.3-9.0 ppm. [Link]
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ZJPAS. Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. [Link]
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Methyl 4-(1H-tetrazol-5-yl)benzoate CAS number and identifiers
An In-Depth Technical Guide to Methyl 4-(1H-tetrazol-5-yl)benzoate: A Cornerstone Building Block in Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that can favorably modulate biological activity and improve pharmacokinetic profiles is paramount. Methyl 4-(1H-tetrazol-5-yl)benzoate stands out as a pivotal chemical intermediate, embodying the principles of rational drug design. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical role as a bioisosteric building block in the development of novel therapeutics. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking its full potential in creating next-generation pharmaceuticals.
The core value of Methyl 4-(1H-tetrazol-5-yl)benzoate lies in the unique combination of a benzoate ester and a 1H-tetrazole ring.[1] The tetrazole moiety, a five-membered ring with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[1][2] This substitution is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate acidity, and improve membrane penetration, thereby optimizing the drug-like properties of a lead compound.[1][3] This guide will elucidate the chemical principles and practical applications that make this compound an indispensable tool in the synthetic chemist's arsenal.
PART 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its effective application. Methyl 4-(1H-tetrazol-5-yl)benzoate is a distinct organic molecule with specific identifiers that ensure its unambiguous classification in chemical databases and literature.
Chemical Identifiers
The following table summarizes the key identifiers for Methyl 4-(1H-tetrazol-5-yl)benzoate, ensuring accurate sourcing and documentation in research settings.
| Identifier | Value | Source |
| CAS Number | 82544-82-9 | [1] |
| Molecular Formula | C₉H₈N₄O₂ | [4] |
| Molecular Weight | 204.19 g/mol | [1] |
| IUPAC Name | Methyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate | |
| InChI Key | CBKWLHIPINYCIR-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Data
The physical and spectral characteristics of a compound dictate its handling, reaction conditions, and analytical verification. The tetrazole ring and the para-substituted benzoate ester create a molecule with distinct properties.
| Property | Value / Description | Rationale & Significance |
| Appearance | White to off-white solid | Typical for small aromatic organic compounds. |
| Purity | Typically ≥95% | High purity is crucial for avoiding side reactions in multi-step syntheses.[4] |
| ¹H NMR Spectrum | Characterized by signals for methyl ester protons, two distinct doublets for aromatic protons (para-substituted ring, ~8.0-8.4 ppm), and an N-H proton from the tetrazole ring. | Confirms the structural integrity and connectivity of the molecule. The splitting pattern of the aromatic protons is a classic indicator of 1,4-disubstitution on the benzene ring.[1] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. | The polarity imparted by the ester and tetrazole functionalities governs its solubility, which is a key consideration for selecting reaction solvents. |
PART 2: Synthesis and Mechanistic Insights
The most prevalent and efficient synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate is a testament to the power of click chemistry, specifically the [2+3] cycloaddition reaction. This method provides a high-yield and straightforward pathway from commercially available starting materials.
Core Synthetic Pathway: [2+3] Cycloaddition
The synthesis involves the reaction between an organonitrile (methyl 4-cyanobenzoate) and an azide source, typically sodium azide, to form the tetrazole ring.[1] This reaction is a cornerstone of tetrazole chemistry due to its reliability and broad applicability.
Caption: Synthetic workflow for Methyl 4-(1H-tetrazol-5-yl)benzoate.
Detailed Experimental Protocol
This protocol is a representative procedure. Causality: Each step is designed to maximize yield and purity while ensuring safety.
-
Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 4-cyanobenzoate (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.2 eq).
-
Expertise & Experience: Using a slight excess of the azide and ammonium salt drives the reaction to completion. Ammonium chloride acts as a mild acid catalyst, protonating the azide to form hydrazoic acid in situ, the active species in the cycloaddition.
-
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Expertise & Experience: DMF is an ideal solvent as it is polar aprotic and has a high boiling point, allowing the reaction to be heated safely while effectively solvating the ionic reagents.[1]
-
-
Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness: The reaction is monitored to ensure the starting material is fully consumed, preventing unnecessary heating that could lead to decomposition and side products.
-
-
Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-water. Carefully acidify the aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2-3.
-
Expertise & Experience: Pouring into ice-water quenches the reaction and helps precipitate the product. Acidification protonates the tetrazolide anion formed under the reaction conditions, rendering the final product neutral and less water-soluble, thus facilitating its precipitation.
-
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and DMF. Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol to achieve high purity.
-
Trustworthiness: Washing with cold water is critical for removing impurities without significantly dissolving the product. Recrystallization is a standard, self-validating method for achieving analytical purity.
-
PART 3: The Role of the Tetrazole Moiety in Drug Design
The strategic replacement of a carboxylic acid with a tetrazole ring is a powerful tool in medicinal chemistry to overcome common liabilities in drug candidates, such as poor metabolic stability or undesirable acidity.
Bioisosterism: Tetrazole vs. Carboxylic Acid
The tetrazole group in Methyl 4-(1H-tetrazol-5-yl)benzoate is considered a non-classical bioisostere of a carboxylic acid. While structurally different, they share key physicochemical properties, particularly their acidic nature and ability to participate in hydrogen bonding.
Caption: Bioisosteric relationship between carboxylic acid and tetrazole.
The table below compares the key properties that make this substitution attractive for drug development professionals.
| Property | Carboxylic Acid | 1H-Tetrazole | Advantage in Drug Design |
| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity allows the tetrazole to mimic the ionic interactions of a carboxylate at physiological pH. |
| Lipophilicity | Lower | Higher (approx. 10-fold for the anion) | The delocalized negative charge in the tetrazolide anion is less heavily hydrated, leading to enhanced membrane penetration and potentially better oral bioavailability.[3] |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | Generally more resistant to metabolic enzymes | This increased stability can lead to a longer half-life and improved pharmacokinetic profile of the drug.[1] |
| Receptor Binding | Forms strong, localized hydrogen bonds | Forms more diffuse hydrogen bonds via multiple nitrogen atoms | Can offer different or improved binding interactions with biological targets. |
Applications in Advanced Therapeutics
The utility of Methyl 4-(1H-tetrazol-5-yl)benzoate extends to its use as a precursor for highly complex and potent therapeutic agents. The ester group serves as a convenient handle for further chemical elaboration, such as amide bond formation or reduction, allowing for its incorporation into a wide array of molecular frameworks.
Recent studies have demonstrated the power of this scaffold. For instance, derivatives of ethyl 4-(1H-tetrazol-1-yl)benzoate have been synthesized and evaluated as multi-target inhibitors for cancer metastasis by modulating key kinases like BTK, BRAF, and FAK.[5] In other work, tetrazole-containing 1,5-benzothiazepines have been designed as potent angiotensin-converting enzyme (ACE) inhibitors for treating hypertension. These examples underscore the versatility of the tetrazole-benzoate core in generating diverse and biologically active molecules.[2]
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of Methyl 4-(1H-tetrazol-5-yl)benzoate are essential for ensuring researcher safety and maintaining compound integrity.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Trustworthiness: This information is a general guideline. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use for comprehensive and specific safety information.
Conclusion
Methyl 4-(1H-tetrazol-5-yl)benzoate is far more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its value is rooted in the strategic advantage conferred by the tetrazole ring as a superior bioisostere for carboxylic acids. By offering enhanced metabolic stability and improved lipophilicity, this building block empowers medicinal chemists to overcome common hurdles in drug development. The straightforward and robust synthetic methodology further cements its status as a high-value compound for researchers dedicated to discovering and optimizing the next generation of therapeutic agents.
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Toronto Research Chemicals. (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-azidopropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.
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PubChem. Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester.
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PubMed. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies.
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The Tetrazole Moiety in Drug Discovery: A Technical Guide to Biological Significance and Application
Abstract
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Though not found in nature, its unique physicochemical properties have established it as a crucial bioisosteric replacement for the carboxylic acid group, profoundly impacting drug design and development.[1][2] This in-depth technical guide provides a comprehensive analysis of the biological significance of the tetrazole moiety for researchers, scientists, and drug development professionals. We will explore the fundamental principles underlying its utility, from its electronic and steric attributes to its influence on pharmacokinetic profiles. This guide will delve into the causality behind its widespread application, supported by experimental data, detailed protocols for its evaluation, and a mechanistic examination of its role in target engagement.
The Physicochemical Landscape: Tetrazole vs. Carboxylic Acid
The strategic substitution of a carboxylic acid with a 5-substituted tetrazole is a cornerstone of modern medicinal chemistry, aimed at optimizing a drug's pharmacological profile.[3] While both functional groups act as proton donors and can participate in similar biological interactions, their distinct physicochemical characteristics can dramatically alter a drug candidate's behavior.[3]
The acidity of the tetrazole ring, with a pKa typically ranging from 4.5 to 4.9, closely mimics that of a carboxylic acid.[4][5] This comparable acidity is fundamental to its role as a bioisostere, ensuring that it exists predominantly in its anionic form at physiological pH, a state often critical for receptor binding.[4] However, the delocalization of the negative charge across the four nitrogen atoms of the aromatic tetrazole ring introduces subtle but significant differences in lipophilicity and metabolic stability.[3]
Generally, tetrazoles are more lipophilic than their carboxylic acid counterparts.[6] This increased lipophilicity, however, does not always translate to enhanced membrane permeability. The tetrazole ring's capacity for strong hydrogen bonding can lead to a greater desolvation penalty, which can counteract the benefits of higher lipophilicity.[4][7]
Table 1: Comparative Physicochemical Properties of Carboxylic Acids and Their Tetrazole Bioisosteres
| Compound Pair | Functional Group | pKa | logP | logD (pH 7.4) | Reference(s) |
| Phenylpropionic Acid Derivative | Carboxylic Acid | 4.64 | - | -0.49 | [4] |
| Phenylpropionic Acid Derivative | Tetrazole | 5.09 | - | -0.25 | [4] |
| Telmisartan Analog | Carboxylic Acid | 6.52 | 1.09 | - | [8][9] |
| Telmisartan Analog | Tetrazole | 5.77 | 0.72 | - | [8][9] |
| Telmisartan Analog | Tetrazolone | 6.36 | 0.79 | - | [8][9] |
Note: Data is compiled from multiple sources and serves as a representative comparison. Actual values can vary based on the overall molecular structure.
The Cornerstone of Bioisosterism: Enhancing Metabolic Stability and Pharmacokinetics
A primary driver for replacing a carboxylic acid with a tetrazole is the significant enhancement of metabolic stability.[3] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance from the body or the formation of reactive metabolites.[3]
Key metabolic pathways that tetrazoles are resistant to include:
-
Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been linked to toxicity. While tetrazoles can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same safety concerns.[3]
-
Amino Acid Conjugation: This is a common metabolic route for carboxylic acids that tetrazoles are resistant to.[3]
-
β-Oxidation: Carboxylic acids, particularly those with aliphatic side chains, can be metabolized through β-oxidation, a pathway that tetrazoles resist.[3]
This inherent resistance to common metabolic transformations often leads to a longer half-life and improved in vivo efficacy for drugs containing a tetrazole moiety.[3] A classic example is the development of the angiotensin II receptor antagonist, losartan, where the tetrazole bioisostere proved to be effective upon oral administration, unlike its carboxylic acid precursor.[3]
Mechanism of Action: A Case Study of Losartan and the AT1 Receptor
The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension is a prime example of the successful application of the tetrazole-for-carboxylic-acid substitution. These drugs modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[3]
In this pathway, the tetrazole moiety of drugs like losartan is pivotal for high-affinity binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[10][11] Site-directed mutagenesis studies have revealed that the anionic tetrazole ring of losartan interacts with positively charged residues within the AT1 receptor binding pocket, specifically Lys199 and His256.[12][13] Interestingly, while the carboxylic acid and tetrazole moieties are thought to occupy the same binding pocket, the interaction is not a simple salt bridge. The binding of the tetrazole ring involves a more complex, potentially lysine-aromatic interaction, which contributes to the high affinity and potent antagonism of losartan.[12][14]
Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway illustrating the inhibitory action of Losartan on the AT1 receptor.
Experimental Protocols for Evaluation
The rational incorporation of a tetrazole moiety into a drug candidate requires rigorous experimental validation of its physicochemical and metabolic properties.
Determination of pKa
Accurate pKa determination is crucial for understanding the ionization state of the tetrazole at physiological pH.
Protocol: Potentiometric Titration [15]
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the tetrazole-containing compound in deionized water.
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the tetrazole solution into a beaker.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL) and record the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is equal to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a tetrazole-containing compound is critical for predicting its in vivo half-life and clearance.
Protocol: Human Liver Microsome (HLM) Stability Assay [3][16]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system.
-
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Synthetic Strategies: Accessing the Tetrazole Scaffold
Several synthetic methodologies are employed to introduce the tetrazole moiety into a molecule. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.
Ugi Multicomponent Reaction
The Ugi reaction is a powerful one-pot synthesis that allows for the rapid generation of molecular diversity.[17] A variation of this reaction, the Ugi-azide reaction, is particularly useful for the synthesis of 1,5-disubstituted tetrazoles.[18][19]
Workflow: Ugi-Azide Reaction for 1,5-Disubstituted Tetrazoles
-
Schiff Base Formation: An aldehyde and an amine are condensed to form a Schiff base intermediate.
-
Addition of Isocyanide and Azide: An isocyanide and an azide source (e.g., trimethylsilyl azide) are added to the reaction mixture.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the 1,5-disubstituted tetrazole ring.
Caption: General workflow for the Ugi-azide synthesis of 1,5-disubstituted tetrazoles.
[3+2] Huisgen Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a classic and versatile method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and an azide source.[20][21]
Workflow: Huisgen Cycloaddition for 5-Substituted-1H-Tetrazoles
-
Reactant Preparation: A nitrile and an azide (often sodium azide in the presence of a Lewis acid or an ammonium salt) are combined in a suitable solvent.
-
Cycloaddition: The reaction mixture is heated to promote the [3+2] cycloaddition between the nitrile and the azide.
-
Workup: The reaction is worked up to isolate the 5-substituted-1H-tetrazole product.
Conclusion and Future Perspectives
The tetrazole moiety has firmly established its place as an indispensable tool in the medicinal chemist's armamentarium. Its ability to serve as a metabolically robust bioisostere for the carboxylic acid group has led to the development of numerous successful drugs with improved pharmacokinetic profiles and therapeutic efficacy.[1] A thorough understanding of its physicochemical properties, its interactions with biological targets, and the synthetic strategies to access it are paramount for its continued and successful application in drug discovery.
Future research will likely focus on expanding the repertoire of tetrazole-containing drugs for a wider range of therapeutic targets. Furthermore, the development of novel, more efficient, and sustainable synthetic methods for the construction of complex tetrazole derivatives will continue to be an active area of investigation. The continued exploration of the subtle yet profound influence of the tetrazole ring on a molecule's biological activity will undoubtedly lead to the discovery of the next generation of innovative medicines.
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The Strategic Role of Benzoate Esters in Modern Medicinal Chemistry
A Technical Guide for Drug Development Professionals
Introduction
In the intricate landscape of drug discovery and development, the modulation of a molecule's physicochemical and pharmacokinetic properties is paramount to achieving therapeutic success. Among the vast arsenal of chemical moieties available to medicinal chemists, the benzoate ester functionality holds a place of significant strategic importance. This guide provides an in-depth exploration of the multifaceted roles of benzoate esters, offering field-proven insights into their application, synthesis, and mechanism of action. From enhancing bioavailability as prodrugs to acting as versatile linkers in complex bioconjugates, benzoate esters are a critical tool in the rational design of effective and safe therapeutics.
The Benzoate Ester as a Prodrug Moiety: Enhancing Bioavailability and Therapeutic Index
One of the most well-established applications of benzoate esters in medicinal chemistry is their use in prodrug design.[1][2] A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. This strategy is often employed to overcome poor absorption, distribution, metabolism, and excretion (ADME) properties of a parent drug.
Rationale for Ester-Based Prodrugs
The conversion of a carboxylic acid or a hydroxyl group into a benzoate ester can significantly alter a drug's physicochemical properties, primarily by increasing its lipophilicity.[2] This enhanced lipophilicity can facilitate passage through biological membranes, such as the intestinal wall, thereby improving oral bioavailability.[1] Once absorbed, the ester bond is designed to be cleaved by endogenous esterases, releasing the active parent drug at the desired site of action.[1]
For instance, in the context of tuberculosis treatment, benzoic acid esters have shown greater activity than the free acid, presumably by acting as prodrugs that more easily diffuse through the mycobacterial cell membranes before being hydrolyzed by mycobacterial esterases.[1][2]
Factors Influencing Ester Prodrug Activation
The rate of enzymatic hydrolysis of benzoate esters is a critical parameter in prodrug design. This rate can be modulated by the electronic and steric properties of the substituents on both the benzoic acid and the alcohol or phenol portion of the ester.[3][4] For example, the hydrolysis of para-substituted O-benzoyl-2-hydroxybutanoic acids by carboxypeptidase A shows a linear correlation with the Hammett σ constants of the substituents.[4] This relationship allows for the fine-tuning of the rate of drug release.
Table 1: Physicochemical Properties Influencing Benzoate Ester Prodrug Design
| Property | Influence on Prodrug Performance | Reference |
| Lipophilicity (LogP) | Enhances membrane permeability and absorption. | [5] |
| Electronic Effects (Hammett Constants) | Modulates the rate of enzymatic hydrolysis. | [4][6] |
| Steric Hindrance | Can influence the rate of enzymatic cleavage. | |
| pKa of Parent Acid/Alcohol | Affects the overall ionization state and solubility. | [5] |
Experimental Protocol: In Vitro Ester Hydrolysis Assay
A crucial step in evaluating a benzoate ester prodrug is to determine its stability and rate of conversion to the active drug in a biologically relevant matrix.
Objective: To determine the rate of hydrolysis of a benzoate ester prodrug in human plasma.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the benzoate ester test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Thaw a vial of pooled human plasma at 37°C.
-
-
Incubation:
-
Pre-warm the human plasma to 37°C in a water bath.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the plasma to achieve a final concentration of 10 µM. Ensure the final concentration of the organic solvent is less than 1%.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent with a suitable internal standard (e.g., acetonitrile).
-
Vortex the samples vigorously to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean vial for analysis by LC-MS/MS.
-
Quantify the disappearance of the parent ester and the appearance of the active drug over time.
-
-
Data Analysis:
-
Plot the concentration of the benzoate ester versus time and determine the half-life (t½) of hydrolysis.
-
Benzoate Esters as Bioisosteres: Modifying Potency and Metabolic Stability
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[7][8][9] The ester group, including benzoate esters, can be replaced with various bioisosteres to improve metabolic stability, enhance potency, or alter selectivity.[7][10]
While esters are susceptible to hydrolysis by esterases, replacing them with more stable groups like amides or certain heterocyclic rings (e.g., oxadiazoles) can prevent this metabolic vulnerability.[8][11] However, the benzoate ester itself can serve as a bioisosteric replacement for other functional groups to fine-tune interactions with a biological target. The electronic and steric properties of the benzene ring and the ester carbonyl can mimic other functionalities, leading to optimized binding.
The Role of Benzoate Esters in Drug Conjugates
In the rapidly evolving field of targeted therapies, such as antibody-drug conjugates (ADCs), the linker that connects the targeting moiety (e.g., an antibody) to the cytotoxic payload is a critical component.[12][13] Benzoate esters can be incorporated into these linkers, offering a balance of stability in systemic circulation and efficient cleavage at the target site.
Linker Design and Stability
The stability of the linker is paramount to the safety and efficacy of an ADC. Premature release of the payload can lead to off-target toxicity, while a linker that is too stable may not release the drug effectively at the tumor site. Ester-based linkers, including those derived from benzoic acid, can be designed to be stable in the bloodstream but susceptible to cleavage within the lysosomal compartment of cancer cells, where the pH is lower and specific enzymes are present.[14]
Mechanism of Drug Release
The release of the payload from a benzoate ester-containing linker can be triggered by enzymatic cleavage or a change in pH. The design of self-immolative linkers often incorporates an ester bond that, once cleaved, initiates a cascade of electronic rearrangements leading to the release of the unmodified drug.
Caption: Workflow of ADC action with an ester-based linker.
Synthesis of Benzoate Esters for Pharmaceutical Applications
The synthesis of benzoate esters for medicinal chemistry applications requires methods that are efficient, scalable, and compatible with a wide range of functional groups.
Fischer Esterification
The classic Fischer esterification, involving the reaction of a benzoic acid with an alcohol in the presence of a strong acid catalyst, remains a widely used method.[15] However, the harsh acidic conditions can be incompatible with sensitive functional groups.
Acyl Chloride and Anhydride Methods
Reacting an alcohol with a benzoyl chloride or benzoic anhydride in the presence of a base is a more reactive and often milder alternative to Fischer esterification.[16]
Modern Catalytic Methods
Recent advances have led to the development of milder and more selective catalytic methods for benzoate ester synthesis. These include the use of solid acid catalysts and transesterification processes.[17][18][19] For example, titanate catalysts have shown high activity in the transesterification of methyl benzoate to produce other benzoate esters with high conversions.[17][18]
Experimental Protocol: Synthesis of a Benzoate Ester via Acyl Chloride
Objective: To synthesize a benzoate ester from an alcohol and benzoyl chloride.
Materials:
-
Alcohol (substrate)
-
Benzoyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add the base (e.g., pyridine) to the solution.
-
Slowly add benzoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired benzoate ester.
-
Characterize the final product by NMR and mass spectrometry.
In Vivo Metabolism of Benzoate Esters
Understanding the metabolic fate of benzoate esters is crucial for predicting their pharmacokinetic profile and potential for toxicity. The primary metabolic pathway for benzoate esters in vivo is hydrolysis by various esterases, including carboxypeptidases, to yield benzoic acid and the corresponding alcohol.[3][4]
The resulting benzoic acid is then typically conjugated with glycine to form hippuric acid, which is excreted in the urine.[20] The rate and extent of this metabolism can be influenced by the structure of the ester and the presence of other functional groups in the molecule. It's also important to consider the metabolic role of the gut microbiome, which can also contribute to benzoate metabolism.[21]
Caption: Primary metabolic pathway of benzoate esters in vivo.
Conclusion
Benzoate esters represent a versatile and powerful tool in the medicinal chemist's repertoire. Their ability to be strategically incorporated into drug candidates to modulate physicochemical properties, control drug release, and enhance therapeutic outcomes is well-documented. A thorough understanding of their synthesis, stability, and metabolic fate is essential for their successful application in the development of next-generation therapeutics. As drug design continues to move towards more targeted and sophisticated approaches, the strategic use of functional groups like benzoate esters will undoubtedly remain a key element in the creation of safer and more effective medicines.
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Methyl 4-(1H-tetrazol-5-yl)benzoate: A Comprehensive Technical Guide to its Solubility Profile in Common Laboratory Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of Methyl 4-(1H-tetrazol-5-yl)benzoate, a versatile chemical building block in pharmaceutical research and drug development.[1] As a compound featuring both a benzoate ester and a 1H-tetrazole ring, its solubility behavior is critical for its application in organic synthesis and medicinal chemistry.[1] This document synthesizes known physicochemical properties, provides an inferred solubility profile based on analogous structures, and presents a comprehensive, field-proven experimental protocol for determining its equilibrium solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and empirically determine the solubility of this compound in common laboratory solvents.
Introduction: The Significance of Solubility in Drug Discovery
Methyl 4-(1H-tetrazol-5-yl)benzoate (CAS No. 82544-82-9, Molecular Weight: 204.19 g/mol ) is a compound of significant interest in medicinal chemistry.[1] The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, a substitution often employed in drug design to enhance metabolic stability, modulate polarity, and improve the pharmacokinetic profile of lead compounds.[1] The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[2] A comprehensive understanding of a compound's solubility in various solvents is therefore a prerequisite for its successful progression through the drug development pipeline.
This guide provides a foundational understanding of the expected solubility of Methyl 4-(1H-tetrazol-5-yl)benzoate and equips the researcher with the necessary tools to determine its precise solubility profile.
Physicochemical Properties and Inferred Solubility Profile
While specific experimental data on the solubility of Methyl 4-(1H-tetrazol-5-yl)benzoate is not widely published, its solubility profile can be inferred from its structural features and the known properties of analogous compounds.
Table 1: Physicochemical Properties of Methyl 4-(1H-tetrazol-5-yl)benzoate
| Property | Value / Description | Source / Rationale |
| CAS Number | 82544-82-9 | [1] |
| Molecular Weight | 204.19 g/mol | [1] |
| Molecular Formula | C₉H₈N₄O₂ | [1] |
| Acidity (pKa) | The NH group of the 1H-tetrazole ring imparts acidic properties, with pKa values generally comparable to those of carboxylic acids. | [1] |
| Polarity | The molecule possesses both polar (tetrazole ring, ester group) and non-polar (benzene ring) regions, suggesting it is a polar molecule. | Inferred from structure. |
Inferred Solubility:
Based on the solubility of structurally similar compounds, such as Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate and Ethyl 4-(1H-tetrazol-1-yl)benzoate, a qualitative solubility profile for Methyl 4-(1H-tetrazol-5-yl)benzoate can be predicted.[3][4]
Table 2: Inferred Qualitative Solubility of Methyl 4-(1H-tetrazol-5-yl)benzoate
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | The acidic tetrazole proton and ester group can participate in hydrogen bonding, but the non-polar benzene ring will limit high aqueous solubility. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them excellent solvents for polar molecules like the target compound. Structurally similar compounds show excellent solubility in DMSO and DMF.[3] |
| Moderately Polar Solvents | Acetone, Ethyl Acetate | Moderate to High | These solvents can interact with the polar functionalities of the molecule. Analogous compounds are soluble in acetone.[4] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents can dissolve compounds with moderate polarity. Similar tetrazole-containing benzoates show moderate solubility in DCM and chloroform.[3][4] |
| Non-polar Solvents | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents, following the "like dissolves like" principle.[5] |
Experimental Determination of Equilibrium Solubility
The "shake-flask" method is the gold standard for determining the equilibrium (or thermodynamic) solubility of a compound.[6][7] It is a robust and reliable technique that measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[8] The following protocol provides a step-by-step guide to determining the solubility of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Workflow for Equilibrium Solubility Determination
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Unlocking the Potential of Methyl 4-(1H-tetrazol-5-yl)benzoate: A Technical Guide for Advanced Research
Introduction: A Molecule of Strategic Importance
Methyl 4-(1H-tetrazol-5-yl)benzoate is a versatile heterocyclic compound that has garnered significant attention in the scientific community. Its unique structural features, particularly the presence of a tetrazole ring as a bioisostere of a carboxylic acid, make it a valuable building block in medicinal chemistry and a promising component in the design of novel materials.[1] This guide provides an in-depth exploration of the potential research areas for this compound, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into its synthesis, functionalization, and diverse applications, underpinned by established scientific principles and experimental evidence.
I. The Strategic Advantage: Tetrazole as a Carboxylic Acid Bioisostere
The cornerstone of Methyl 4-(1H-tetrazol-5-yl)benzoate's utility lies in the tetrazole moiety's ability to mimic a carboxylic acid group. This bioisosteric replacement is a powerful strategy in drug design to enhance a molecule's pharmacological profile.[2][3]
Comparative Physicochemical Properties
While both tetrazoles and carboxylic acids are acidic and largely ionized at physiological pH, they exhibit subtle yet crucial differences in their physicochemical properties that can be strategically exploited.[2][3][4]
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications in Drug Design |
| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are ionized at physiological pH, enabling similar ionic interactions with biological targets.[2][3] |
| Lipophilicity (LogP) | Lower | Higher | The tetrazole's increased lipophilicity can improve membrane permeability and oral absorption.[2] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Primarily acts as an H-bond donor; the ring nitrogens are weak acceptors. | Differences in hydrogen bonding capacity can influence receptor binding and solubility. |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) leading to rapid clearance. | Generally more resistant to metabolic degradation, leading to a longer half-life.[3] | Improved pharmacokinetic profile and reduced potential for reactive metabolite formation.[3] |
| Size and Shape | Planar | Planar, but with a larger steric footprint. | The H-bond environments around the tetrazole extend further, which may require adjustments in the target's binding pocket.[5] |
The enhanced metabolic stability of the tetrazole ring is a significant advantage. Carboxylic acids are often susceptible to metabolic processes that can lead to rapid elimination from the body or the formation of potentially toxic byproducts.[3] The relative inertness of the tetrazole ring to these pathways can lead to a more favorable pharmacokinetic profile.[3]
II. Synthesis and Functionalization: A Platform for Innovation
The accessibility and chemical versatility of Methyl 4-(1H-tetrazol-5-yl)benzoate make it an attractive starting material for the synthesis of a diverse range of derivatives.
Core Synthesis: [2+3] Cycloaddition
The most common and efficient method for synthesizing the tetrazole ring of Methyl 4-(1H-tetrazol-5-yl)benzoate is through a [2+3] cycloaddition reaction.[1]
Experimental Protocol: Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate [1]
-
Reactants: Methyl 4-cyanobenzoate, sodium azide, and a catalyst (e.g., ammonium chloride or zinc chloride).
-
Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Procedure: a. Dissolve methyl 4-cyanobenzoate in DMF in a round-bottom flask equipped with a reflux condenser. b. Add sodium azide and the catalyst to the solution. c. Heat the reaction mixture to 100-120°C and stir for 12-24 hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture and pour it into acidified water to precipitate the product. f. Collect the solid product by filtration, wash with water, and dry under vacuum. g. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Caption: Synthetic pathway for Methyl 4-(1H-tetrazol-5-yl)benzoate.
Pathways for Functionalization
The ester and tetrazole moieties of Methyl 4-(1H-tetrazol-5-yl)benzoate offer multiple avenues for further chemical modification, allowing for the creation of libraries of compounds with diverse properties.
-
Ester Group Transformations: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide or hydrazide. These transformations provide handles for conjugation with other molecules.
-
Tetrazole Ring Alkylation: The acidic proton on the tetrazole ring can be replaced with various alkyl or aryl groups, leading to the formation of N1- and N2-substituted isomers. This functionalization can modulate the compound's lipophilicity and steric properties.
III. Promising Research Areas in Medicinal Chemistry
The unique properties of the tetrazole ring have positioned Methyl 4-(1H-tetrazol-5-yl)benzoate and its derivatives as valuable scaffolds in the development of new therapeutic agents.
A. Angiotensin II Receptor Antagonists
A well-established application of tetrazole-containing compounds is in the development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension. The tetrazole group effectively mimics the carboxylate of the endogenous ligand, angiotensin II, leading to potent receptor antagonism.
Caption: Mechanism of Angiotensin II Receptor Blockers.
B. Anticancer Agents
Recent research has highlighted the potential of tetrazole derivatives as anticancer agents.[6][7] The tetrazole moiety can be incorporated into molecules designed to inhibit various cancer-related targets. For instance, novel tetrazole analogues of resveratrol have demonstrated potent antileukemic activity.[6] A recent study also explored ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration, showing promising activity against lung and esophageal cancer cell lines.[8]
Potential Anticancer Mechanisms:
-
Enzyme Inhibition: Designing tetrazole-containing molecules to inhibit key enzymes in cancer cell proliferation and survival pathways.
-
Tubulin Polymerization Inhibition: Creating compounds that disrupt the microtubule dynamics essential for cell division.[6]
-
Induction of Apoptosis: Synthesizing derivatives that trigger programmed cell death in cancer cells.
C. Enzyme Inhibition
The ability of the tetrazole ring to participate in various non-covalent interactions makes it an excellent feature for the design of enzyme inhibitors.[1] The four nitrogen atoms can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-π stacking interactions with amino acid residues in the active site of an enzyme.[1]
Workflow for Investigating Enzyme Inhibition:
Caption: Workflow for developing tetrazole-based enzyme inhibitors.
IV. Frontiers in Materials Science
The rigid structure and coordinating capabilities of the tetrazole and benzoate groups make Methyl 4-(1H-tetrazol-5-yl)benzoate an intriguing building block for the construction of advanced materials.
A. Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group (after hydrolysis of the methyl ester) can coordinate with metal ions to form coordination polymers and MOFs.[9][10] These materials have potential applications in:
-
Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases.
-
Catalysis: The metal centers within the framework can act as catalytic sites.
-
Luminescence: Some coordination polymers exhibit interesting photoluminescent properties, which could be utilized in sensing or lighting applications.[9]
For example, coordination polymers of manganese with 4-(1H-tetrazol-5-yl)benzoic acid have been shown to exhibit strong fluorescence at room temperature.
B. Organic Light-Emitting Diodes (OLEDs)
While direct applications of Methyl 4-(1H-tetrazol-5-yl)benzoate in OLEDs are not yet widely reported, related heterocyclic compounds are extensively used in the design of materials for various layers within an OLED device.[11][12][13] The electron-withdrawing nature of the tetrazole ring, combined with the aromatic core, suggests that derivatives of Methyl 4-(1H-tetrazol-5-yl)benzoate could be explored as:
-
Electron Transport Materials: Facilitating the movement of electrons within the device.
-
Host Materials for Emitters: Providing a matrix for the emissive dopants.
Further research in this area could involve synthesizing derivatives with tailored electronic properties and evaluating their performance in OLED devices.
V. Conclusion and Future Outlook
Methyl 4-(1H-tetrazol-5-yl)benzoate is a molecule with a rich chemical landscape and a broad horizon of potential applications. Its role as a carboxylic acid bioisostere is firmly established in medicinal chemistry, with ongoing opportunities for the development of novel therapeutics, particularly in the areas of cancer and enzyme inhibition. In materials science, its utility as a versatile linker for the construction of functional coordination polymers and MOFs is an exciting and rapidly developing field. As synthetic methodologies become more sophisticated and our understanding of the structure-property relationships of tetrazole-containing compounds deepens, we can anticipate that Methyl 4-(1H-tetrazol-5-yl)benzoate will continue to be a key player in the innovation of both life-saving medicines and advanced materials.
VI. References
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Zhang, X., et al. (2012). Synthesis, structure, and photoluminescence of a zinc(II) coordination polymer with 4-(tetrazol-5-yl)benzoate. Zeitschrift für anorganische und allgemeine Chemie, 638(15), 2536-2539.
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O'Boyle, N. M., et al. (2011). A novel tetrazole analogue of resveratrol is a potent anticancer agent. Bioorganic & Medicinal Chemistry Letters, 21(1), 404-407.
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Wang, X., et al. (2015). A New Coordination Polymer Built of 4-(5H-tetrazol)-benzoic Acid and 3,5-Dimethyl-1H,1,2,4-Triazole Showing a Rarely Observed (3,5)-Connected lhh Topology: Synthesis, Structure, CO2 Adsorption and Luminescent Property. Journal of Inorganic and Organometallic Polymers and Materials, 25(6), 1435-1440.
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Fischer, N., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 5432.
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Hu, T., et al. (2016). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 45(22), 9144-9151.
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University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
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Journal of Chemistry Letters. (2021). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Journal of Chemistry Letters, 2(1), 44-53.
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Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442.
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Psomas, G., et al. (2011). Zinc(II) and Nickel(II) Benzoate Complexes from the Use of 1-methyl-4,5-diphenylimidazole. Zeitschrift für anorganische und allgemeine Chemie, 637(7-8), 969-974.
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Gîrd, C. E., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 16(14), 5081.
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Zhou, H. C., & Kitagawa, S. (2014). Metal–Organic Frameworks (MOFs). Chemical Society Reviews, 43(16), 5415-5418.
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Zhang, Y., et al. (2019). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 24(22), 4081.
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Kim, Y. K., et al. (2007). New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction. Molecular Crystals and Liquid Crystals, 471(1), 283-290.
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Kumar, A., et al. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(43), 27863-27881.
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Wang, Y., et al. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 24(10), 1902.
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Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Nanomaterials, 2023, 1-9.
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ResearchGate. (n.d.). Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate
Abstract
This document provides a detailed, field-tested protocol for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate, a key building block in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, offering advantages in modulating the pharmacokinetic and physicochemical properties of drug candidates.[1] This guide details a robust and cost-effective method starting from methyl 4-cyanobenzoate via a [3+2] cycloaddition reaction.[1] We provide in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and expected characterization data to ensure reproducible and reliable results for researchers in drug development and organic synthesis.
Introduction and Significance
Methyl 4-(1H-tetrazol-5-yl)benzoate is a versatile bifunctional molecule featuring a benzoate ester and a 1H-tetrazole ring.[1] Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, which imparts unique chemical properties.[2] In medicinal chemistry, the tetrazole ring is frequently employed as a bioisosteric replacement for the carboxylic acid functional group.[1][2] This substitution can enhance metabolic stability, increase lipophilicity, and improve oral bioavailability of potential drug molecules. The ester group on the benzoate ring provides a convenient handle for further chemical modification, making the title compound a valuable intermediate for constructing more complex molecular architectures.[1]
The synthesis protocol described herein is based on the well-established [3+2] cycloaddition of an azide with a nitrile, a reliable method for forming the 5-substituted-1H-tetrazole ring.[1][2][3] Specifically, this guide utilizes the procedure first systemized by Finnegan and co-workers, which employs sodium azide and ammonium chloride in an aprotic polar solvent, offering a safer and more practical alternative to the use of highly toxic and explosive hydrazoic acid.[2]
Synthesis Overview and Mechanism
The formation of Methyl 4-(1H-tetrazol-5-yl)benzoate from methyl 4-cyanobenzoate proceeds via a formal [3+2] cycloaddition reaction.
Reaction: Methyl 4-cyanobenzoate + Sodium Azide --(NH₄Cl, DMF, Δ)--> Methyl 4-(1H-tetrazol-5-yl)benzoate
Mechanism: The reaction is believed to proceed through the in situ formation of hydrazoic acid (HN₃). Ammonium chloride (NH₄Cl) acts as a Brønsted acid, protonating the azide anion (N₃⁻) from sodium azide to generate a low concentration of HN₃.[3] The nitrile group of methyl 4-cyanobenzoate is then activated, likely through protonation or Lewis acid catalysis, making the carbon atom more electrophilic. The azide then attacks the nitrile carbon, initiating a cyclization cascade that, after proton transfer, results in the formation of the stable, aromatic tetrazole ring.[3] Using a catalyst like ammonium chloride avoids the need to handle free hydrazoic acid, which is a volatile, highly toxic, and explosive liquid.[2][4]
Experimental Protocol
This protocol details a common and effective method for the laboratory-scale synthesis of the title compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 4-cyanobenzoate | C₉H₇NO₂ | 161.16[5] | 5.00 g | 31.02 | 1.0 |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 3.03 g | 46.53 | 1.5 |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 2.49 g | 46.53 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | - | 50 mL | - | - |
| Hydrochloric Acid (conc., ~37%) | HCl | - | ~10 mL | - | - |
| Deionized Water | H₂O | - | ~400 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | - | As needed | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thermometer
-
Fume hood
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Synthesis Procedure
DOT Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-cyanobenzoate (5.00 g, 31.02 mmol), sodium azide (3.03 g, 46.53 mmol), and ammonium chloride (2.49 g, 46.53 mmol).[6]
-
Solvent Addition: In a certified chemical fume hood, add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heating: Attach a reflux condenser and heat the mixture with stirring in an oil bath to 110-120 °C.[3][6]
-
Reaction Monitoring: Maintain this temperature for 24 to 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (methyl 4-cyanobenzoate).
-
Cooling and Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[3]
-
Precipitation: Carefully pour the cooled reaction mixture into a beaker containing approximately 400 mL of deionized water with stirring.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the aqueous mixture until the pH reaches approximately 2.[3] This step protonates the tetrazole ring, causing the product to precipitate out of the solution.
-
Isolation: Isolate the resulting white solid by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual DMF and inorganic salts.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a fine white crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization Data
The identity and purity of the synthesized Methyl 4-(1H-tetrazol-5-yl)benzoate (MW: 204.19 g/mol ) should be confirmed using standard analytical techniques.[1]
-
Appearance: White to off-white crystalline solid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₉H₈N₄O₂). The monoisotopic mass is approximately 204.06 g/mol .[1]
-
Infrared (IR) Spectroscopy (cm⁻¹):
-
¹H NMR Spectroscopy: Expected signals would include aromatic protons from the benzene ring, an NH proton from the tetrazole (which may be broad and exchangeable), and a methyl singlet from the ester group.
-
¹³C NMR Spectroscopy: Expected signals would correspond to the carbons of the methyl group, the ester carbonyl, the aromatic ring, and the tetrazole ring.
Safety and Hazard Management
This synthesis involves hazardous materials and must be performed with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Sodium Azide (NaN₃): Highly toxic if ingested, inhaled, or absorbed through the skin.[4][7] It can react with acids (like the HCl used in workup) to form highly toxic and explosive hydrazoic acid (HN₃) gas.[4][7][8] It also reacts with heavy metals (e.g., lead, copper, silver, gold) to form shock-sensitive, explosive metal azides.[8][9] Never pour azide-containing solutions down drains with lead or copper pipes. [7][9] Use non-metal spatulas (ceramic or plastic) for handling solid sodium azide.[4][9]
-
N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.
-
Hydrochloric Acid (HCl): Highly corrosive and can cause severe burns. Handle with extreme care.
Personal Protective Equipment (PPE):
-
Wear a lab coat, closed-toe shoes, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable, but change them frequently).[8][10]
Spill & Waste Management:
-
Small spills of sodium azide should be carefully swept up to avoid generating dust, covered with a paper towel, and dampened with an alkaline water solution (pH >9) before collection for hazardous waste disposal.[8][10]
-
All waste containing sodium azide is classified as P-listed hazardous waste and must be disposed of according to institutional and EPA guidelines.[8][9] Unreacted azide can be quenched with a solution of sodium nitrite and acid, but this should only be done by trained personnel following a validated standard operating procedure.[9]
Conclusion
The protocol outlined provides a reliable and well-documented method for synthesizing Methyl 4-(1H-tetrazol-5-yl)benzoate. By carefully following the experimental steps and adhering to the stringent safety precautions required for handling azides, researchers can effectively produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
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Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center.
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Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles. BenchChem.
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Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison, Environment, Health & Safety.
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Sodium Azide NaN3. University of Illinois Urbana-Champaign, Division of Research Safety.
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Standard Operating Procedure: Safe Handling of Azido Compounds. University of New Mexico, Department of Chemistry & Chemical Biology.
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Laboratory Chemical Safety Summary: Sodium Azide. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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Methyl 4-(1H-tetrazol-5-yl)benzoate | CAS 82544-82-9. BenchChem.
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Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate.
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Methyl 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)benzoate | C9H8N4O2S | CID 17771160. PubChem, National Center for Biotechnology Information.
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Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. SpringerLink.
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Compound methyl 4-(5-{[(2-methylphenyl)methyl]sulfanyl}-1H-tetrazol-1-yl)benzoate... MolPort.
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(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
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Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791. PubChem, National Center for Biotechnology Information.
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Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide. BenchChem.
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Methyl 4-cyanobenzoate 99% | 1129-35-7. Sigma-Aldrich.
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Application Notes and Protocols for the Step-by-Step Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles
Introduction: The Enduring Significance of Tetrazoles in Modern Drug Discovery
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to act as a bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[1][2] This substitution can significantly enhance a drug candidate's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[1][2] Consequently, the tetrazole ring is a key structural feature in a multitude of blockbuster drugs, including the angiotensin II receptor blockers valsartan and irbesartan, which are pivotal in the management of hypertension.[3]
The most direct and widely adopted synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, most commonly sodium azide.[2][4][5] This powerful transformation, while conceptually straightforward, presents nuances in its mechanistic pathways and requires careful consideration of reaction conditions and safety protocols. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of 5-substituted-1H-tetrazoles from nitriles, grounded in established scientific principles and practical, field-proven methodologies.
Unraveling the Mechanism: A Tale of Cycloaddition
The formation of a tetrazole from a nitrile and an azide is formally classified as a [3+2] cycloaddition reaction.[2][4][5] However, the precise mechanism can vary depending on the nature of the azide species and the presence of catalysts.[4]
When employing azide salts like sodium azide, the reaction is generally understood to proceed through the activation of the nitrile. This activation can be achieved through the use of Brønsted or Lewis acids, which enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.[6][7] Density functional theory (DFT) calculations suggest a stepwise mechanism involving the formation of an open-chain imidoyl azide intermediate, which then undergoes cyclization to form the stable tetrazole ring.[4][7][8] The driving force for this reaction is the formation of the highly stable, aromatic tetrazole ring.
The use of catalysts is often crucial for achieving high yields and reasonable reaction times, especially for less reactive nitriles.[6] Lewis acids such as zinc(II) salts are particularly effective, as they coordinate to the nitrile nitrogen, thereby activating it for the subsequent nucleophilic attack by the azide.[9]
Below is a generalized mechanistic pathway for the acid-catalyzed cycloaddition of an azide to a nitrile:
Caption: General workflow for the zinc-catalyzed synthesis of 1H-tetrazoles. Detailed Procedure for the Synthesis of 5-Phenyl-1H-tetrazole:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and zinc bromide (0.5-1.0 eq). 2. Add deionized water to achieve a concentration of approximately 1 M with respect to the nitrile. 3. Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. 4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1 to precipitate the product. 7. Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol B: Amine Salt-Catalyzed Synthesis in DMF
The use of amine salts, such as triethylammonium chloride or pyridine hydrochloride, in a polar aprotic solvent like N,N-dimethylformamide (DMF) is another effective method. [5]This protocol is particularly useful for a broad range of both aromatic and aliphatic nitriles. [5] Detailed Procedure for the Synthesis of 5-(4-methylphenyl)-1H-tetrazole:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzonitrile (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) and triethylammonium chloride (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 110-120 °C with stirring.
-
Monitoring: Follow the disappearance of the starting nitrile using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify with a suitable acid (e.g., HCl) to precipitate the tetrazole product.
-
Isolation: Collect the precipitate by filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent system.
Protocol C: Green Synthesis using a Heterogeneous Catalyst
Recent advancements have focused on developing more environmentally friendly and sustainable methods for tetrazole synthesis. [10][11]The use of recyclable heterogeneous catalysts can simplify product purification and reduce waste. [12] Detailed Procedure using a Sulfonated Carbon Catalyst:
-
Reaction Setup: In a sealed tube, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and a sulfonated carbon catalyst (10 wt% of the nitrile) in dry DMF (5 mL). [13]2. Reaction: Stir the mixture at 100 °C for the required time (typically 6 hours). [13]3. Catalyst Recovery: After the reaction is complete, cool the mixture and recover the catalyst by filtration. The catalyst can be washed, dried, and reused. [13]4. Work-up and Isolation: Evaporate the solvent from the filtrate under reduced pressure. The residue can then be worked up as described in the previous protocols (acidification and filtration).
-
Purification: Purify the crude product by recrystallization.
Reagents and Reaction Conditions: A Comparative Overview
| Parameter | Protocol A: Zinc-Catalyzed | Protocol B: Amine Salt-Catalyzed | Protocol C: Green Synthesis |
| Catalyst | Zinc Bromide (ZnBr₂) | Triethylammonium Chloride | Sulfonated Carbon Catalyst |
| Azide Source | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) |
| Solvent | Water | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (~100 °C) | 110-120 °C | 100 °C |
| Typical Reaction Time | 12-24 hours | 4-12 hours | 6 hours |
| Advantages | Green solvent, enhanced safety | Broad substrate scope, good yields | Recyclable catalyst, sustainable |
| Disadvantages | Longer reaction times | Use of high-boiling organic solvent | May require catalyst preparation |
Safety First: Handling Sodium Azide with Extreme Caution
Sodium azide (NaN₃) is a highly toxic and potentially explosive substance that demands strict adherence to safety protocols. [14][15][16][17]
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. [14][15]All manipulations should be performed in a certified chemical fume hood. [15][17]* Explosion Hazard: While solid sodium azide is relatively stable, it can decompose violently upon heating above 275 °C. [14]More critically, it reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form highly shock-sensitive and explosive metal azides. [14]Never use metal spatulas to handle sodium azide. [14][16]Use ceramic or plastic spatulas instead.
-
Formation of Hydrazoic Acid: Sodium azide reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃), which is a volatile liquid. [14][15]Acidification steps during the work-up must be performed with extreme care, preferably in a well-ventilated fume hood. Maintaining a slightly alkaline pH during the reaction, as in the Sharpless protocol, can minimize the formation of hydrazoic acid. [9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves (double-gloving is recommended). [15][16][17]* Waste Disposal: Azide-containing waste is considered acutely hazardous and must be disposed of according to institutional guidelines. [15][16]Quenching residual azide with a suitable reagent may be required before disposal.
Characterization of 5-Substituted-1H-Tetrazoles: Confirming Your Success
The successful synthesis of the desired tetrazole must be confirmed through rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the tetrazole ring (N-H) is often observed as a broad singlet at a downfield chemical shift (typically >15 ppm in DMSO-d₆), although this signal can sometimes be difficult to observe. [18]The signals for the protons on the 5-substituent will be present in the expected regions.
-
¹³C NMR: The carbon atom of the tetrazole ring typically appears in the range of 150-160 ppm.
-
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (C≡N) at approximately 2200-2260 cm⁻¹ is a key indicator of a successful reaction. [19]The N-H stretch of the tetrazole ring can be observed as a broad band in the region of 2500-3200 cm⁻¹. Other characteristic peaks for the tetrazole ring are also present. [19]* Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized tetrazole. Electrospray ionization (ESI) is a common technique for these compounds. [18]* Melting Point (m.p.): The melting point of the purified product should be sharp and consistent with literature values.
Typical Analytical Data for 5-Phenyl-1H-tetrazole:
| Analytical Technique | Expected Result |
| ¹H NMR (DMSO-d₆) | ~8.05 (m, 2H, Ar-H), ~7.61 (m, 3H, Ar-H), ~16.9 (br s, 1H, N-H) [18] |
| ¹³C NMR (DMSO-d₆) | ~155.0 (C-tetrazole), ~131.7, ~129.9, ~127.4, ~124.6 (Ar-C) [18] |
| IR (KBr, cm⁻¹) | Absence of peak around 2230 (C≡N), presence of N-H and ring vibrations [18] |
| ESI-MS (m/z) | [M-H]⁻ at 145 [18] |
| Melting Point (°C) | 215-216 [18] |
Troubleshooting Common Issues in Tetrazole Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting nitrile | - Insufficient reaction time or temperature- Inactive catalyst- Presence of moisture (for some methods)- Sterically hindered or electron-rich nitrile | - Increase reaction time and/or temperature- Use fresh or a different catalyst- Ensure anhydrous conditions if necessary- Consider using microwave irradiation to accelerate the reaction |
| Formation of multiple byproducts | - Side reactions at high temperatures- Impure starting materials | - Lower the reaction temperature and extend the reaction time- Purify starting materials before use |
| Difficulty in product isolation | - Product is soluble in the aqueous work-up solution- Oily product instead of a solid precipitate | - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate)- Try to induce crystallization by scratching the flask or adding a seed crystal |
| Inconsistent yields | - Variations in reagent quality- Inconsistent heating | - Use reagents from a reliable source- Use an oil bath or heating mantle with a temperature controller for consistent heating |
Conclusion: A Powerful Tool for Chemical Innovation
The synthesis of 5-substituted-1H-tetrazoles from nitriles is a robust and indispensable reaction in the toolkit of the modern medicinal and organic chemist. By understanding the underlying mechanistic principles, carefully selecting the appropriate synthetic protocol, and rigorously adhering to safety precautions, researchers can effectively harness this powerful transformation to create novel molecules with significant therapeutic potential. The continued development of greener and more efficient catalytic systems promises to further enhance the utility and sustainability of this important class of reactions.
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Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. [Link]
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Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2011). Synthetic Communications, 41(12), 1774-1785. [Link]
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Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison Environment, Health & Safety. [Link]
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Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. [Link]
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Procedure for Working with Sodium Azide. (n.d.). Kennesaw State University. [Link]
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Sodium Azide NaN3. (2019). University of Illinois Urbana-Champaign Division of Research Safety. [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
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Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Omega. [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
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Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. [Link]
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Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024). Current Organic Chemistry, 28(2), 134-160. [Link]
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Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024). Current Organic Chemistry, 28(2), 134-160. [Link]
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Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). An Experimental and Computational Assessment of Acid-Catalyzed Azide–Nitrile Cycloadditions. The Journal of Organic Chemistry, 76(16), 6749–6763. [Link]
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Sampath, A., Reddy, V. P., Chakravarthy, A. K., & Reddy, P. P. (2012). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Indian Journal of Chemistry, 51B, 1344-1349. [Link]
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Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Advances, 11(62), 39359-39379. [Link]
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Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2001). The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
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Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Synthesis, 51(13), 2549-2567. [Link]
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A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Chalcogenide Letters, 6(12), 807-811. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. (2016). Molecules, 21(5), 633. [Link]
- Synthetic method for 5-phenyltetrazole. (2016).
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SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. (2015). Journal of Advanced Scientific Research, 6(1), 23-26. [Link]
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Nitrile–azide cycloaddition reaction. (n.d.). ResearchGate. [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. [Link]
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Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
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Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. (2018). RSC Advances, 8(40), 22485-22492. [Link]
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Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. Journal of the American Chemical Society, 125(33), 9983–9987. [Link]
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Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (2014). The Journal of Organic Chemistry, 79(10), 4583–4588. [Link]
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Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2011). Molecules, 16(12), 10477-10486. [Link]
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry, 68, 157-162. [Link]
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Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. (2015). South African Journal of Chemistry, 68, 157-162. [Link]
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Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Synthesis, 51(13), 2549-2567. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews, 40(10), 5049-5083. [Link]
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Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. (2020). Organic Process Research & Development, 24(3), 405-411. [Link]
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Problem with tetrazole formation. (2025). Reddit. [Link]
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Application Note & Protocol: Fischer Esterification of 4-(1H-tetrazol-5-yl)benzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of methyl 4-(1H-tetrazol-5-yl)benzoate via the Fischer esterification of 4-(1H-tetrazol-5-yl)benzoic acid. The tetrazole moiety is a critical bioisostere for carboxylic acids in medicinal chemistry, often enhancing metabolic stability and pharmacokinetic profiles.[1] This protocol details the mechanistic underpinnings of the reaction, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.
Introduction and Scientific Background
The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[2][3] The reaction is an equilibrium process, and strategies must be employed to drive it towards the product.[3][4][5] This is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[3]
The substrate, 4-(1H-tetrazol-5-yl)benzoic acid, is a bifunctional molecule containing both a carboxylic acid and a tetrazole ring. The tetrazole ring is a key structural motif in many pharmaceutical compounds, acting as a metabolically stable substitute for a carboxylic acid group.[1] Its successful esterification is a key step in the synthesis of more complex drug candidates and functional materials. This protocol focuses on the esterification of the carboxylic acid moiety while preserving the integrity of the tetrazole ring under acidic conditions.
Reaction Mechanism
The Fischer esterification proceeds via a six-step, reversible nucleophilic acyl substitution mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][7]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process.[2]
-
Formation of a Good Leaving Group: The protonation of a hydroxyl group converts it into a good leaving group: water (H₂O).[2][7]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This results in a protonated ester.[2][7]
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[2][7]
Caption: Figure 1: Mechanism of Fischer Esterification.
Experimental Protocol: Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate
This protocol describes the esterification on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-(1H-tetrazol-5-yl)benzoic acid | C₈H₆N₄O₂ | 190.16 | 5.00 g | 26.3 | Starting material. Ensure it is dry. |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | ~2470 | Reagent and solvent. Use of a large excess drives the equilibrium.[8] |
| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | 2.0 mL | ~36.8 | Catalyst. Highly corrosive. Add slowly and cautiously.[9] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed (~200 mL) | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed (~100 mL) | - | For neutralizing the acid catalyst during workup.[9] |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed (~50 mL) | - | For washing the organic layer. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) apparatus
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[10]
-
Ventilation: Perform all steps in a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent that can cause severe burns.[10][11] Handle with extreme care and add it slowly to the methanol, as the dilution is exothermic.
-
Methanol: Methanol is flammable and toxic; it can cause blindness or death if ingested.[12] Avoid contact with skin and inhalation of vapors.[12]
-
Pressure: During the neutralization step with sodium bicarbonate, carbon dioxide gas is evolved. Vent the separatory funnel frequently to release pressure.[8]
Step-by-Step Reaction Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1H-tetrazol-5-yl)benzoic acid (5.00 g, 26.3 mmol).
-
Addition of Reagents: Add anhydrous methanol (100 mL) to the flask and stir to dissolve the solid. Place the flask in an ice-water bath to cool.
-
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (2.0 mL) dropwise to the stirring methanolic solution. An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.[9] Let the reaction proceed under reflux for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. Use a suitable mobile phase (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid) to observe the disappearance of the starting material spot and the appearance of a new, less polar product spot.
Workup and Purification
-
Cooling and Concentration: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Transfer the concentrated residue to a 500 mL separatory funnel. Dilute with ethyl acetate (100 mL) and deionized water (100 mL). Shake the funnel vigorously.
-
Neutralization: Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL). Caution: Vent the funnel frequently to release CO₂ pressure.[8]
-
Saturated sodium chloride solution (1 x 50 mL).
-
-
Drying and Evaporation: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Recrystallization: The crude product, methyl 4-(1H-tetrazol-5-yl)benzoate, can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white solid.
Characterization
The identity and purity of the synthesized methyl 4-(1H-tetrazol-5-yl)benzoate should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (doublets, ~8.0-8.2 ppm), methyl ester protons (singlet, ~3.9 ppm). The tetrazole N-H proton may be broad and its chemical shift can vary depending on solvent and concentration. |
| ¹³C NMR | Carbonyl carbon (~166 ppm), aromatic carbons (~125-135 ppm), tetrazole carbon (~155 ppm), and methyl ester carbon (~52 ppm). |
| FT-IR | C=O stretch of the ester (~1720 cm⁻¹), C=C stretches of the aromatic ring (~1600 cm⁻¹), and N-H/O-H broad stretch (~3000-3400 cm⁻¹). |
| Mass Spec | The molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (C₉H₈N₄O₂, MW = 204.19 g/mol ). |
| Melting Point | Comparison with literature values for the pure compound. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient catalyst; presence of water in reagents; insufficient heating. | Ensure the use of concentrated acid. Use anhydrous methanol. Ensure the reaction is maintained at reflux temperature. A water scavenger like 2,2-dimethoxypropane can be added. |
| Low Yield | Incomplete reaction; product loss during workup. | Increase reaction time. Be careful during extractions to avoid losing the organic layer. Ensure complete neutralization before the final washes. The ester may have some solubility in the aqueous wash solutions.[8] |
| Product is an Oil/Gummy | Impurities present; incomplete removal of solvent. | Ensure the product is completely dry using a high vacuum. Attempt purification via column chromatography or trituration with a non-polar solvent like hexanes to induce crystallization. |
| Side Reactions | Excessive heating; overly concentrated acid. | Maintain a gentle reflux. While the tetrazole ring is generally stable, prolonged exposure to very harsh acidic conditions could potentially lead to degradation. Adhere to the recommended catalyst amount. |
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Moodle. [Link]
-
Experiment 10: Fischer Esterification. University of Manitoba. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Esterification. SmartLabs. [Link]
-
Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet. (2022). Columbus Chemical. [Link]
-
5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Fischer Esterification Lab Handout. University of Missouri–St. Louis. [Link]
-
Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023). Westlab. [Link]
-
Methyl 4-methylbenzoate. PubChem. [Link]
-
Fischer Esterification of Benzoic Acid Lab Manual. Studylib. [Link]
-
Compound methyl 4-(5-{[(2-methylphenyl)methyl]sulfanyl}-1H-tetrazol-1-yl)benzoate. Molport. [Link]
-
Esterification of benzoic acid to methyl benzoate. University of Calgary. [Link]
-
Methyl 4-vinylbenzoate. The Royal Society of Chemistry. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2024). MDPI. [Link]
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Application Notes & Protocols: Methyl 4-(1H-tetrazol-5-yl)benzoate as a Versatile Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Methyl 4-(1H-tetrazol-5-yl)benzoate
Methyl 4-(1H-tetrazol-5-yl)benzoate is a bifunctional organic compound that has emerged as a cornerstone building block in modern medicinal chemistry and materials science. Its structure, featuring a para-substituted benzoate ester and a 1H-tetrazole ring, offers two distinct and reactive sites for molecular elaboration. The primary strategic importance of this molecule lies in the tetrazole moiety, which is a well-established non-classical bioisostere of the carboxylic acid group.[1][2][3][4] This substitution is a critical tactic in drug design to enhance a molecule's metabolic stability, modulate its acidity (pKa), and improve its pharmacokinetic profile, particularly oral bioavailability.[2][3]
The most prominent application of this building block is in the synthesis of Angiotensin II AT1 receptor antagonists, a class of antihypertensive drugs collectively known as "sartans" (e.g., Losartan, Valsartan, Candesartan).[5][6][7][8] The iconic biphenyl tetrazole pharmacophore, essential for the therapeutic activity of these drugs, is frequently constructed using synthons derived from Methyl 4-(1H-tetrazol-5-yl)benzoate.
This guide provides an in-depth exploration of the key synthetic transformations involving Methyl 4-(1H-tetrazol-5-yl)benzoate, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical and Structural Data
A clear understanding of the substrate's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 82544-82-9 | [1] |
| Molecular Formula | C₉H₈N₄O₂ | [9] |
| Molecular Weight | 204.19 g/mol | N/A |
| IUPAC Name | Methyl 4-(1H-tetrazol-5-yl)benzoate | [1] |
| Appearance | White to off-white solid | N/A |
| Synthesis | Typically via [2+3] cycloaddition of methyl 4-cyanobenzoate and an azide salt (e.g., sodium azide).[1] | N/A |
Core Application 1: N-Substitution of the Tetrazole Ring
Expertise & Experience: The acidic proton on the tetrazole ring (pKa ≈ 4-5) is readily removed, and the resulting tetrazolate anion can be alkylated or arylated. A significant challenge in this transformation is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position of the tetrazole ring, and the ratio of the resulting isomers is highly dependent on reaction conditions, including the solvent, counter-ion, and the nature of the electrophile.[10][11] For many pharmaceutical targets, including sartans, the N1-substituted isomer is the desired product, though N2-substituted tetrazoles also have significant applications in medicinal chemistry.[10][12]
Trustworthiness: The following protocol is a representative method for the selective N-alkylation of the tetrazole ring, a crucial step in the synthesis of precursors for Angiotensin II receptor blockers.
Workflow for N-Alkylation of Tetrazoles
Caption: General workflow for the N-alkylation of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Detailed Protocol: Synthesis of Methyl 4-(1-trityl-1H-tetrazol-5-yl)benzoate
-
Rationale: The trityl (triphenylmethyl) group is a bulky protecting group often used to direct substitution to the N1 position and to protect the acidic proton during subsequent reactions, such as Suzuki couplings.
-
Materials:
-
Methyl 4-(1H-tetrazol-5-yl)benzoate (1.0 eq)
-
Triphenylmethyl chloride (Trityl-Cl) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (10 mL per gram of starting material)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 4-(1H-tetrazol-5-yl)benzoate and anhydrous DCM.
-
Stir the suspension until the solid is well-dispersed.
-
Add triethylamine to the mixture and stir for 10 minutes at room temperature.
-
Add triphenylmethyl chloride in one portion.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 12-16 hours.
-
Expert Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product spot should be significantly less polar than the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic mixture sequentially with 1M HCl (1 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure N1-trityl protected product.
-
Core Application 2: Synthesis of Biphenyl Tetrazole Scaffolds via Suzuki-Miyaura Coupling
Expertise & Experience: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[13] In the context of sartan synthesis, it is the definitive method for creating the biphenyl core by coupling an aryl halide with an arylboronic acid or ester.[7][14] The reaction is highly robust but requires careful optimization of the catalyst, ligand, base, and solvent system. The presence of unprotected nitrogen-rich heterocycles like tetrazoles can sometimes inhibit the palladium catalyst, making N-protection a common and often necessary strategy for achieving high yields.[15][16]
Trustworthiness: The protocol below outlines a standard Suzuki-Miyaura coupling to form a biphenyl tetrazole, a key intermediate for numerous pharmaceuticals.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Palladium-Catalyzed Suzuki Coupling
-
Reaction: Coupling of Methyl 4-(1-trityl-1H-tetrazol-5-yl)benzoate with (4-bromophenyl)methanol boronic acid (a representative coupling partner).
-
Materials:
-
Methyl 4-(1-trityl-1H-tetrazol-5-yl)boronic acid (or its pinacol ester) (1.0 eq)
-
4-Bromobenzyl alcohol (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Magnetic stirrer, round-bottom flask, reflux condenser, nitrogen inlet
-
-
Procedure:
-
In a round-bottom flask, combine the aryl bromide, the boronic acid derivative, and potassium carbonate.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the dioxane/water solvent mixture via syringe, followed by the palladium catalyst.
-
Expert Insight: Degassing the solvent mixture by bubbling nitrogen through it for 15-20 minutes prior to addition can improve catalyst lifetime and reaction reproducibility.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired biphenyl product. The trityl group can then be removed under acidic conditions (e.g., TFA in DCM) to yield the final product.
-
Core Application 3: Derivatization of the Benzoate Moiety
Expertise & Experience: The methyl ester functionality serves as a versatile handle for further synthetic transformations. The most common derivatization is its hydrolysis (saponification) to the corresponding carboxylic acid.[17] This unmasks a second acidic site on the molecule, which can be critical for biological activity or for subsequent coupling reactions, such as amide bond formation.
Trustworthiness: The following is a standard and highly reliable protocol for the saponification of the methyl ester.
Workflow for Ester Modification
Caption: Standard workflow for the hydrolysis of the methyl ester to the carboxylic acid.
Detailed Protocol: Saponification to 4-(1H-tetrazol-5-yl)benzoic acid
-
Materials:
-
Methyl 4-(1H-tetrazol-5-yl)benzoate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
Solvent: Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric acid (HCl)
-
Magnetic stirrer and round-bottom flask
-
-
Procedure:
-
Dissolve Methyl 4-(1H-tetrazol-5-yl)benzoate in the THF/water solvent mixture in a round-bottom flask.
-
Add lithium hydroxide monohydrate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Expert Insight: The reaction can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt at the baseline.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 by adding 1M HCl dropwise. A white precipitate of the carboxylic acid product will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(1H-tetrazol-5-yl)benzoic acid.[17]
-
Conclusion
Methyl 4-(1H-tetrazol-5-yl)benzoate is a high-value, versatile building block whose strategic importance is firmly rooted in the bioisosteric relationship between the tetrazole and carboxylic acid functional groups. Mastery of its core transformations—N-substitution, palladium-catalyzed cross-coupling, and ester manipulation—provides researchers with a powerful toolkit for the efficient construction of complex molecules, particularly in the field of medicinal chemistry. The protocols and insights provided herein serve as a robust foundation for leveraging this synthon in the development of novel therapeutics and advanced materials.
References
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Al-Obaid, A. M., et al. (2009). Design and Synthesis of New Tetrazolyl- And carboxy-biphenylylmethyl-quinazolin-4-one Derivatives as Angiotensin II AT1 Receptor Antagonists. PubMed. Available at: [Link]
-
Kohara, Y., et al. (1996). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
Luo, Y., et al. (2020). An Automated and Precise Approach for the Determination of Azide Residue in Angiotensin II Receptor Blockers Using In Situ Matrix Elimination Ion Chromatography with Switching Strategy. ResearchGate. Available at: [Link]
-
Grewal, J. (2018). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. McMaster University. Available at: [Link]
-
Cain, M. H., et al. (1995). Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives. PubMed. Available at: [Link]
-
Kohara, Y., et al. (1996). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry. Available at: [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Journal of Organic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. Journal of Organic Chemistry. Available at: [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed. Available at: [Link]
-
Klingele, M. H. (2016). Microwave alkylation of lithium tetrazolate. PMC - NIH. Available at: [Link]
-
Yang, J., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available at: [Link]
-
Davioud-Charvet, E., et al. (2003). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed. Available at: [Link]
-
Zia, A., et al. (2022). Synthesis of tetrazole derivatives by using Suzuki cross-coupling. ResearchGate. Available at: [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]
-
Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. methyl 4-(5-{[(2-methylphenyl)methyl]sulfanyl}-1H-tetrazol-1-yl)benzoate. PubChem. Available at: [Link]
-
Thompson, S. K., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link]
-
PubChem. Methyl 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)benzoate. PubChem. Available at: [Link]
-
Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
Request PDF. Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][5][6][7]triazole as synthon. ResearchGate. Available at: [Link]
- Google Patents. (2016). Tetrazolones as carboxylic acid bioisosteres. Google Patents.
-
De Nardi, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available at: [Link]
-
Dana Bioscience. MEthyl 4-[(5-methyl-1h-tetrazol-1-yl)methyl]benzoate 1g. Dana Bioscience. Available at: [Link]
-
CP Lab Safety. (N.d.). Methyl 4-(1H-tetrazol-5-yl)benzoate, 95% Purity, C9H8N4O2, 100 mg. CP Lab Safety. Available at: [Link]
-
Wurzenberger, M. H., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Available at: [Link]
-
PubChem. 4-(1H-Tetrazol-5-yl)benzoic acid. PubChem. Available at: [Link]
-
Chen, Y.-C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
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Application Notes and Protocols for Methyl 4-(1H-tetrazol-5-yl)benzoate in Medicinal Chemistry
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 4-(1H-tetrazol-5-yl)benzoate
Methyl 4-(1H-tetrazol-5-yl)benzoate is a pivotal chemical building block in modern medicinal chemistry.[1] Its structure, which integrates a benzoate ester with a 1H-tetrazole ring, makes it a versatile intermediate for synthesizing complex therapeutic agents.[1][2] The true value of this compound lies in the tetrazole moiety, which is widely recognized as a superior bioisostere for the carboxylic acid group.[1][3][4][5][6] This bioisosteric replacement is a key strategy in drug design to enhance a molecule's metabolic stability, modulate its polarity, and ultimately improve its pharmacokinetic profile, making it a cornerstone in the development of numerous successful drugs.[1][4][6][7]
Part 1: The Tetrazole Moiety as a Carboxylic Acid Bioisostere
The principle of bioisosterism involves substituting a functional group within a drug candidate with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic properties.[7][8][9] The 5-substituted-1H-tetrazole ring is arguably the most successful bioisostere for the carboxylic acid group.
Causality Behind the Isosteric Relationship:
The effectiveness of the tetrazole ring as a mimic for the carboxylic acid function stems from several key similarities in their physicochemical properties. The pKa of a 1H-tetrazole is comparable to that of a carboxylic acid, meaning they have similar acidity at physiological pH.[10][11] This allows the tetrazole to engage in similar ionic interactions with biological targets, such as salt bridges with arginine or lysine residues in a receptor's binding pocket. Furthermore, both groups are planar, allowing them to occupy a similar spatial arrangement within a binding site.[10]
Advantages of Bioisosteric Replacement:
The strategic replacement of a carboxylic acid with a tetrazole ring can confer significant advantages to a drug candidate:
-
Enhanced Metabolic Stability: The tetrazole ring is resistant to many metabolic degradation pathways, such as β-oxidation or conjugation, that carboxylic acids are susceptible to.[4][9][12]
-
Improved Pharmacokinetics: This substitution can increase lipophilicity, which may lead to better membrane permeability and improved oral bioavailability.[4][6][13]
-
Reduced Side Effects: By altering the metabolic profile and distribution of a drug, this replacement can sometimes mitigate off-target effects.[4][6]
Data Presentation: Comparison of Carboxylic Acid and Tetrazole Properties
| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Bioisosteric Similarity |
| pKa | ~4.5 | ~4.5 | Similar acidity ensures comparable ionic interactions at physiological pH.[10] |
| Geometry | Planar | Planar | Occupies a similar three-dimensional space in a binding pocket.[10] |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor (N-H) and acceptor (N atoms) | Can replicate crucial hydrogen bonding networks with the target protein. |
| Metabolic Liability | Susceptible to reduction and conjugation | Generally metabolically robust | Leads to improved in vivo stability and potentially longer duration of action.[4][9] |
Mandatory Visualization: Bioisosteric Relationship
Caption: Bioisosteric relationship between carboxylic acid and tetrazole.
Part 2: Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate
The most direct and widely used method for the synthesis of 5-substituted-1H-tetrazoles, including Methyl 4-(1H-tetrazol-5-yl)benzoate, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[12]
Mechanism of Action:
The reaction mechanism involves the activation of the nitrile (in this case, methyl 4-cyanobenzoate) by a Lewis or Brønsted acid catalyst. This activation increases the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form the stable aromatic tetrazole ring. Modern protocols have moved towards safer catalysts like zinc salts or silica sulfuric acid, avoiding more hazardous reagents.[12][14]
Mandatory Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Experimental Protocol: Zinc-Catalyzed Synthesis
This protocol is based on the well-established Sharpless method, which utilizes zinc bromide as an effective and relatively safe Lewis acid catalyst.[14]
Materials:
-
Methyl 4-cyanobenzoate
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Dimethylformamide (DMF) or Water
-
2M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for work-up and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl 4-cyanobenzoate (1.0 eq), sodium azide (1.2-1.5 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add the solvent (DMF or water) to the flask. The use of water is a more environmentally friendly option.[15]
-
Heating: Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed (typically 12-48 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Precipitation: Acidify the aqueous solution to a pH of approximately 2 using 2M HCl. This protonates the tetrazole ring, causing the product to precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to obtain the crude Methyl 4-(1H-tetrazol-5-yl)benzoate.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Trustworthiness Note: This protocol is self-validating. The formation of a precipitate upon acidification is a strong indicator of successful tetrazole formation. The purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).
Part 3: Application in Drug Discovery - Angiotensin II Receptor Antagonists (ARBs)
A prime example of the application of Methyl 4-(1H-tetrazol-5-yl)benzoate is in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs widely used to treat hypertension.[4][7] Drugs like Valsartan feature the characteristic biphenyl tetrazole structure derived from this key intermediate.[16][17]
Mechanism of Action:
The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[18] The hormone angiotensin II exerts its effects by binding to the AT1 receptor, which leads to vasoconstriction and an increase in blood pressure.[18] ARBs act as competitive antagonists at the AT1 receptor, blocking the binding of angiotensin II and thereby preventing its hypertensive effects.[18][19] The acidic tetrazole moiety is crucial for binding to the AT1 receptor, mimicking the interaction of the terminal carboxylate of angiotensin II's native peptide sequence.
Mandatory Visualization: ARB Mechanism of Action
Caption: Mechanism of Angiotensin II Receptor Blockers (ARBs).
Synthetic Application: The Role in Valsartan Synthesis
Methyl 4-(1H-tetrazol-5-yl)benzoate is not used directly but is a precursor to the key intermediate, 5-phenyl-1H-tetrazole. This is then elaborated into the final biphenyltetrazole structure found in Valsartan. The synthesis generally involves:
-
Formation of a biphenyl structure, often through a cross-coupling reaction like a Negishi or Suzuki coupling.[20][21]
-
Alkylation of an L-valine derivative with the biphenylmethyl bromide moiety.[22]
-
Acylation with valeryl chloride.[23]
-
Hydrolysis of the ester and removal of protecting groups to yield the final Valsartan molecule.[20][21]
Part 4: Protocol for In Vitro Biological Evaluation
To assess the efficacy of newly synthesized compounds as ARBs, an in vitro receptor binding assay is a fundamental first step.[18] This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.
Experimental Protocol: AT1 Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]Angiotensin II) for binding to the AT1 receptor in a membrane preparation from a cell line or tissue known to express the receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Materials:
-
Membrane preparation containing human AT1 receptors (commercially available or prepared from transfected cells).
-
Radioligand: [¹²⁵I]Sar¹-Ile⁸-Angiotensin II.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a known unlabeled AT1 antagonist (e.g., Losartan).
-
Test compounds (e.g., newly synthesized Valsartan analogs).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Dilute the test compounds to a range of concentrations in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in the following order:
-
Total Binding wells: Assay buffer.
-
Non-specific Binding wells: Unlabeled antagonist (e.g., 10 µM Losartan).
-
Test Compound wells: Dilutions of the test compound.
-
-
Add Radioligand: Add [¹²⁵I]Angiotensin II to all wells at a final concentration close to its Kd (dissociation constant).
-
Add Receptor Membranes: Add the AT1 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is an inverse measure of the compound's binding affinity for the AT1 receptor.
Mandatory Visualization: Binding Assay Workflow
Caption: Workflow for an in vitro AT1 receptor competitive binding assay.
Part 5: Broader Applications and Future Perspectives
While its role in ARBs is prominent, the tetrazole scaffold is a privileged structure in medicinal chemistry with a vast range of demonstrated biological activities.[3][5] Tetrazole derivatives have been investigated and developed for numerous therapeutic areas, including:
The continued exploration of building blocks like Methyl 4-(1H-tetrazol-5-yl)benzoate, coupled with innovative synthetic methodologies, will undoubtedly lead to the discovery of new and effective therapeutic agents.[3] The fundamental strategy of using the tetrazole ring as a metabolically robust carboxylic acid mimic remains one of the most powerful tools in the drug developer's arsenal.
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Methyl 4-(1H-tetrazol-5-yl)benzoate: A Carboxylic Acid Bioisostere in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Bioisosteric Replacement
In the landscape of medicinal chemistry, the carboxylic acid moiety is a frequently encountered functional group, integral to the pharmacophore of numerous therapeutic agents. Its ionizable nature facilitates strong interactions with biological targets. However, the presence of a carboxylic acid can also introduce challenges, including rapid metabolism, poor membrane permeability, and potential for toxicity, thereby limiting the therapeutic potential of a drug candidate.[1][2]
Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[1] A bioisostere is a functional group that retains the key physicochemical and steric properties of the original moiety, allowing it to interact with the target receptor in a similar fashion. The 5-substituted-1H-tetrazole ring has emerged as one of the most successful bioisosteres for the carboxylic acid group.[3][4][5] This is exemplified by the blockbuster antihypertensive drug Losartan, where a tetrazole group mimics the binding of a carboxylic acid to the angiotensin II type 1 (AT1) receptor.[4]
Methyl 4-(1H-tetrazol-5-yl)benzoate serves as a key building block and a model compound for exploring the benefits of this bioisosteric substitution. This document provides a comprehensive guide to its synthesis, characterization, and evaluation, offering detailed protocols and scientific insights for its application in drug discovery programs.
Physicochemical Properties: A Comparative Analysis
The success of the tetrazole ring as a carboxylic acid mimic stems from its similar acidic properties and planar geometry.[4] However, there are subtle yet significant differences in their physicochemical profiles that can be leveraged to improve a drug candidate's overall properties.
| Property | Carboxylic Acid (Benzoic Acid) | Tetrazole (5-Phenyl-1H-tetrazole) | Rationale for Bioisosteric Advantage |
| pKa | ~4.2 | ~4.5 - 4.9 | Comparable acidity ensures similar ionization state at physiological pH, crucial for receptor interaction.[4][6] |
| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity can lead to improved membrane permeability and oral bioavailability.[6][7] |
| Metabolic Stability | Susceptible to phase II conjugation (e.g., glucuronidation) | Generally more resistant to metabolic degradation | Enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.[6][7] |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | The tetrazole ring has multiple nitrogen atoms that can act as hydrogen bond acceptors, and the N-H bond is a donor. | The different arrangement and number of hydrogen bond donors and acceptors can lead to altered binding affinity and selectivity for the target. |
Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate: A Detailed Protocol
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[8][9][10] The following protocol details the synthesis of methyl 4-(1H-tetrazol-5-yl)benzoate from methyl 4-cyanobenzoate.
Experimental Workflow: Synthesis
Caption: Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Step-by-Step Protocol:
Materials:
-
Methyl 4-cyanobenzoate
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (HCl), 1N
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine methyl 4-cyanobenzoate (10 mmol, 1.61 g), sodium azide (12 mmol, 0.78 g), and zinc bromide (10 mmol, 2.25 g).
-
Solvent Addition: Add 50 mL of deionized water to the flask.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 1N HCl with stirring until the pH of the solution is approximately 1-2. This will protonate the tetrazole ring and precipitate the product.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The identity and purity of the synthesized methyl 4-(1H-tetrazol-5-yl)benzoate should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons, the methyl ester protons, and the N-H proton of the tetrazole ring.
-
¹³C NMR: Expected signals for the aromatic carbons, the ester carbonyl carbon, the methyl carbon, and the tetrazole carbon.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
In Vitro Evaluation: Comparative Protocols
To validate the bioisosteric replacement, a series of in vitro assays should be performed to compare the properties of methyl 4-(1H-tetrazol-5-yl)benzoate with its carboxylic acid counterpart, methyl 4-carboxybenzoate (or benzoic acid as a simpler model).
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine and compare the acid dissociation constants (pKa) of the tetrazole and carboxylic acid analogs.
Workflow: pKa Determination
Caption: Workflow for pKa determination.
Procedure: [10][11][12][13][14]
-
Sample Preparation: Prepare a 1 mM solution of the test compound (methyl 4-(1H-tetrazol-5-yl)benzoate or the carboxylic acid analog) in a suitable solvent mixture (e.g., 50:50 methanol/water).
-
Titration Setup: Calibrate a pH meter with standard buffers. Use a micro-burette to dispense a standardized solution of 0.1 M NaOH.
-
Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the pH electrode and begin adding the NaOH solution in small increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of the compounds.
-
Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a 100 µM solution of each test compound in a buffer at pH 7.4.
-
Assay Setup: Add the compound solution to the donor plate. Place the donor plate on top of an acceptor plate containing buffer.
-
Incubation: Incubate the "sandwich" for a specified period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * VA / (Area * time) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, and VA is the volume of the acceptor well.
Protocol 3: Angiotensin II Receptor Binding Assay
Objective: To determine the binding affinity of the compounds to the AT1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand for the AT1 receptor (e.g., [³H]Losartan or ¹²⁵I-Angiotensin II), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
In Vivo Evaluation: A Protocol for Antihypertensive Activity in Rats
The following protocol describes a general procedure for evaluating the antihypertensive effects of methyl 4-(1H-tetrazol-5-yl)benzoate in a rat model of hypertension.
Experimental Workflow: In Vivo Study
Caption: Workflow for in vivo hypertension study.
Procedure: [17][18][19][20][21]
-
Animal Model: Use male Spontaneously Hypertensive Rats (SHR) or induce hypertension in normotensive rats (e.g., Wistar rats) by administering L-NAME (Nω-nitro-L-arginine methyl ester) in their drinking water.
-
Acclimatization and Baseline Measurement: Acclimatize the animals to the laboratory conditions and train them for blood pressure measurement using the tail-cuff method to obtain stable baseline readings.
-
Dosing: Prepare a formulation of methyl 4-(1H-tetrazol-5-yl)benzoate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound orally by gavage once daily for a predetermined period (e.g., 2-4 weeks). Include a vehicle control group and a positive control group (e.g., Losartan).
-
Blood Pressure Monitoring: Measure systolic blood pressure and heart rate at regular intervals throughout the study.
-
Data Analysis: Compare the changes in blood pressure from baseline between the treatment groups and the control groups. Perform statistical analysis to determine the significance of the observed effects.
Conclusion
Methyl 4-(1H-tetrazol-5-yl)benzoate is a valuable tool for medicinal chemists seeking to employ the tetrazole-for-carboxylic-acid bioisosteric replacement strategy. The protocols outlined in this document provide a framework for its synthesis, and in vitro and in vivo evaluation. By understanding the nuances of this bioisosteric pair, researchers can rationally design novel drug candidates with improved pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of safer and more effective medicines.
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Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available at: [Link]
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Pharmacokinetics of losartan and its active carboxylic acid metabolite E-3174 in five ethnic populations of China. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]
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Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. Available at: [Link]
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Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
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ACE Inhibition Assay - Protocol. OneLab - Andrew Alliance. Available at: [Link]
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Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available at: [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. NIH. Available at: [Link]
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- 1. Comparative pharmacokinetics of two tablet formulations of Losartan: bioequivalence assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. youtube.com [youtube.com]
- 5. saudijournals.com [saudijournals.com]
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- 7. Pharmacokinetics of losartan and its active carboxylic acid metabolite E-3174 in five ethnic populations of China - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
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- 21. ijarsct.co.in [ijarsct.co.in]
Topic: Protocol for N-alkylation of Methyl 4-(1H-tetrazol-5-yl)benzoate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The N-alkylation of 5-substituted-1H-tetrazoles is a pivotal transformation in medicinal chemistry and drug development. These scaffolds are prevalent in numerous pharmaceuticals, largely because the tetrazole ring serves as a metabolically stable bioisostere for a carboxylic acid group.[1][2] Methyl 4-(1H-tetrazol-5-yl)benzoate is a key building block in this field. However, its alkylation presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position of the tetrazole ring, yielding two distinct regioisomers with potentially different pharmacological profiles. This application note provides a comprehensive guide to navigating this challenge. We present two robust protocols: a classical base-mediated alkylation using alkyl halides and a Mitsunobu reaction with alcohols. The document delves into the mechanistic underpinnings of regioselectivity, offers detailed step-by-step experimental procedures, and provides critical guidance on the characterization and differentiation of the N1 and N2 isomeric products.
Introduction: The Significance of N-Alkylated Tetrazoles
The tetrazole moiety is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs for treating conditions ranging from hypertension (e.g., Losartan) to bacterial infections.[1][3] Its acidity (pKa ≈ 4.9) is comparable to that of carboxylic acids, allowing it to engage in similar biological interactions, but with improved metabolic stability and cell membrane permeability.[4] The N-alkylation of the tetrazole ring is a critical step in molecular design, as the substituent's nature and, crucially, its position (N1 vs. N2) profoundly influence the molecule's three-dimensional structure, binding affinity, and overall efficacy. Mastering the selective synthesis of either the N1 or N2 isomer is therefore a primary objective for researchers in the field.
The Mechanistic Challenge: Regioselectivity in Tetrazole Alkylation
The 1H-tetrazole ring exists in tautomeric equilibrium between the 1H and 2H forms, with the 1H-form generally being more stable in solution.[4] Upon deprotonation with a base, a delocalized tetrazolate anion is formed. This anion is an ambident nucleophile, with electron density on both the N1 and N2 nitrogen atoms. Alkylation can thus proceed via two competing pathways.
Caption: General experimental workflow for N-alkylation protocols.
Protocol 1: Base-Mediated Alkylation with an Alkyl Halide
This protocol is a standard and widely used method for N-alkylation. It often produces a mixture of N1 and N2 isomers, which must be separated by chromatography. The choice of base and solvent is critical for optimizing the isomer ratio.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| Methyl 4-(1H-tetrazol-5-yl)benzoate | 55135-64-3 | 204.18 | 2.04 g (1.0 eq) | Starting material |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | 171.04 | 1.71 g (1.0 eq) | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g (1.5 eq) | Base (Cesium Carbonate is an alternative) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | Reaction solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography |
Step-by-Step Methodology
-
To a 100 mL round-bottom flask under an inert argon atmosphere, add methyl 4-(1H-tetrazol-5-yl)benzoate (2.04 g, 10.0 mmol).
-
Add anhydrous DMF (50 mL) and stir the solution until the starting material is fully dissolved.
-
Add potassium carbonate (2.07 g, 15.0 mmol) to the stirred solution. Stir the resulting suspension at room temperature for 20 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.71 g, 10.0 mmol) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 150 mL of deionized water and stir for 10 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 regioisomers. [4][5]
Protocol 2: Mitsunobu Reaction with an Alcohol
The Mitsunobu reaction is a powerful alternative, particularly for installing secondary alkyl groups, and proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. [6][7]It offers a different regioselectivity profile compared to base-mediated methods.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (5 mmol scale) | Notes |
| Methyl 4-(1H-tetrazol-5-yl)benzoate | 55135-64-3 | 204.18 | 1.02 g (1.0 eq) | Starting material |
| Alcohol (e.g., 2-Butanol) | 78-92-2 | 74.12 | 0.41 g (1.1 eq) | Alkylating agent precursor |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.97 g (1.5 eq) | Redox component |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 1.52 g (1.5 eq) | Redox component (DEAD is an alternative) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 50 mL | Reaction solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography |
Step-by-Step Methodology
-
To a 100 mL round-bottom flask under an inert argon atmosphere, add methyl 4-(1H-tetrazol-5-yl)benzoate (1.02 g, 5.0 mmol), the desired alcohol (5.5 mmol, 1.1 eq), and triphenylphosphine (1.97 g, 7.5 mmol).
-
Add anhydrous THF (50 mL) and stir to dissolve all solids.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add DIAD (1.52 g, 7.5 mmol) dropwise to the cold solution over 10 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed. [8]5. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1 and N2 alkylated products.
Summary of Conditions and Expected Outcomes
The regiochemical outcome of the N-alkylation is highly sensitive to the chosen conditions. The following table summarizes general trends observed in the literature.
| Condition | Variation | Typical Effect on N1:N2 Ratio | References |
| Base (Protocol 1) | K₂CO₃, NaH | Often gives mixtures of N1 and N2. | [4] |
| Cs₂CO₃ | Tends to favor N2-alkylation due to steric effects of the large cesium cation. | [9] | |
| Li+ salts | Can favor N1-alkylation by coordinating with the tetrazolate anion. | [10][11] | |
| Solvent (Protocol 1) | Polar Aprotic (DMF, Acetonitrile) | Commonly used, can influence ion-pairing and thus selectivity. | [12] |
| Aqueous Ethanol (with Li+ salts) | Reported to strongly favor N1-alkylation. | [11] | |
| Reaction Type | Base-mediated (Sₙ2) | Highly variable; sensitive to sterics, electronics, and conditions. | [13][14] |
| Mitsunobu Reaction | Often provides a different selectivity profile, can be superior for secondary alkyl groups. | [6] |
Product Characterization: Differentiating N1 and N2 Isomers
Unequivocal identification of the N1 and N2 regioisomers is essential and is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹³C NMR Spectroscopy: This is the most definitive method. The chemical shift of the quaternary carbon atom of the tetrazole ring (C5) is significantly different for the two isomers. The C5 signal in N2-substituted tetrazoles is deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding N1-substituted isomer. [4][5] * Expected N1-isomer C5 shift: ~154 ppm
-
Expected N2-isomer C5 shift: ~164 ppm
-
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the alkyl group attached to the nitrogen can also differ. Protons on a substituent at the N1 position are typically shielded (upfield) relative to those on an N2 substituent, although this effect can be variable.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive alkylating agent; insufficient base; wet solvent. | Check the purity of the alkylating agent. Use freshly dried, anhydrous solvents. Use a stronger base (e.g., NaH). |
| Poor Regioselectivity | Suboptimal reaction conditions. | Screen different bases (K₂CO₃, Cs₂CO₃) and solvents (DMF, ACN, THF). For secondary alcohols, use the Mitsunobu protocol. |
| Difficult Purification | Isomers have very similar polarity. Byproducts from Mitsunobu. | Optimize the chromatography mobile phase (try different solvent systems like DCM/Methanol). For Mitsunobu, ensure byproducts are precipitated/filtered effectively. |
Conclusion
The N-alkylation of methyl 4-(1H-tetrazol-5-yl)benzoate is a fundamental yet nuanced transformation. Successful and selective synthesis requires careful consideration of the reaction mechanism and the influence of reagents and conditions on the regiochemical outcome. By employing either the robust base-mediated protocol or the versatile Mitsunobu reaction, researchers can access the desired N1 or N2-alkylated isomers. The definitive characterization of these products, primarily through ¹³C NMR spectroscopy, is a critical final step to validate the experimental results and ensure the correct isomer is carried forward in drug development pipelines.
References
-
Vila, N., G. E. M. V. de P. de T., Julio C., & Menéndez, J. C. (2025). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. [Link]
-
ACS Publications. (2025). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. [Link]
-
Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]
-
Duncia, J. V., & Pierce, M. E. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions. Synthetic Communications, 26(14). [Link]
-
Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. [Link]
-
Müller, T., et al. (2017). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Preprint. [Link]
-
Ostrovskii, V. A., & Koren, A. O. (2000). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. ResearchGate. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
K. C. Nicolaou, et al. (2013). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
-
Klingele, J., et al. (2016). Microwave alkylation of lithium tetrazolate. PMC - NIH. [Link]
-
Taylor & Francis. (n.d.). Tetrazole – Knowledge and References. [Link]
-
Gaponik, P. N., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. [Link]
-
Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. PMC - PubMed Central. [Link]
-
Popova, E. A., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. [Link]
-
Voitekhovich, S. V., et al. (2013). ChemInform Abstract: Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. ResearchGate. [Link]
-
Aouine, Y., et al. (2021). N-alkylation strategy of 5-AMT. ResearchGate. [Link]
-
Wurzenberger, M. H. H., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
-
Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ResearchGate. [Link]
-
Wurzenberger, M. H. H., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. National Institutes of Health (NIH). [Link]
-
Gong, X., et al. (2013). Characterization of nitrogen-bridged 1,2,4,5-tetrazine-, furazan-, and 1H-tetrazole-based polyheterocyclic compounds: heats of formation, thermal stability, and detonation properties. PubMed. [Link]
-
Tsyskalov, M. M., et al. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Semantic Scholar. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
- 10. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 11. Microwave alkylation of lithium tetrazolate - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Methyl 4-(1H-tetrazol-5-yl)benzoate using High-Performance Liquid Chromatography (HPLC)
Introduction: The Analytical Imperative
Methyl 4-(1H-tetrazol-5-yl)benzoate (CAS 82544-82-9) is a pivotal chemical intermediate in modern medicinal chemistry.[1] Its structure, featuring a benzoate ester linked to a tetrazole ring, makes it a versatile building block for synthesizing complex pharmaceutical agents. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a common substitution in drug design to enhance metabolic stability and modify pharmacokinetic profiles.[1][2]
Given its role as a precursor to active pharmaceutical ingredients (APIs), the precise and accurate quantification of Methyl 4-(1H-tetrazol-5-yl)benzoate is not merely an academic exercise; it is a critical component of quality assurance in the drug development pipeline. Rigorous analytical control ensures the purity of starting materials, allows for the monitoring of reaction kinetics, and verifies the quality of the final intermediate, all of which are fundamental to process optimization and regulatory compliance.
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the reliable quantification of Methyl 4-(1H-tetrazol-5-yl)benzoate. The methodology is designed for researchers, process chemists, and quality control analysts who require a dependable analytical framework for this compound.
Principle of the Method: Reversed-Phase Chromatography
The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is exceptionally well-suited for the analysis of moderately polar, non-volatile organic compounds like Methyl 4-(1H-tetrazol-5-yl)benzoate.[3]
The core principle involves the partitioning of the analyte between a nonpolar stationary phase (a C18-bonded silica column) and a polar mobile phase. The analyte molecules are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.
Quantification is achieved using an in-line UV-Vis detector. The presence of chromophores—specifically the aromatic benzene ring and the tetrazole ring system—in the analyte's structure allows for strong absorption of UV light.[4] By measuring the absorbance at a specific wavelength (λmax), we can generate a signal (a chromatographic peak) whose area is directly proportional to the concentration of the analyte, enabling precise quantification.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance (4-decimal place).
-
Ultrasonic Bath.
-
pH Meter.
-
Class A Volumetric Glassware.
-
-
Chemicals and Reagents:
-
Methyl 4-(1H-tetrazol-5-yl)benzoate Reference Standard (purity ≥98%).
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Water, HPLC Grade or Milli-Q.
-
Phosphoric Acid (H₃PO₄), Analytical Grade.
-
-
Chromatographic Column:
-
C18 Column, 4.6 x 250 mm, 5 µm particle size (or equivalent).
-
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (50:50, v/v). Adjust the pH of the water component to 3.0 with dilute phosphoric acid before mixing.
-
Scientist's Note: The addition of acid to the mobile phase protonates residual silanol groups on the silica backbone of the column, which prevents peak tailing and ensures sharp, symmetrical peaks for the analyte.
-
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure compatibility with the mobile phase.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Methyl 4-(1H-tetrazol-5-yl)benzoate Reference Standard.
-
Transfer it to a 100 mL Class A volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (for Calibration):
-
Prepare a series of at least five working standards by serially diluting the Standard Stock Solution with the diluent. A suggested range is 5, 10, 25, 50, and 75 µg/mL. These will be used to establish the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the test sample (e.g., 25 mg of a reaction mixture) into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This removes particulates that could damage the column.
-
Chromatographic Conditions & System Suitability
The HPLC system should be configured according to the parameters outlined in Table 1. Before commencing any analysis, the system's performance must be verified using a System Suitability Test (SST).
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH 3.0 with H₃PO₄) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 240 nm |
| Run Time | 10 minutes |
System Suitability Test (SST):
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of a mid-range working standard solution (e.g., 25 µg/mL).
-
Evaluate the results against the criteria in Table 2. The system is deemed suitable for analysis only if all criteria are met.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Analysis Workflow
The overall workflow for the quantitative analysis is depicted below.
Caption: Experimental workflow for HPLC quantification.
Calculation
-
Calibration Curve: Plot the peak area of the standards against their known concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Analyte Concentration: Determine the concentration of Methyl 4-(1H-tetrazol-5-yl)benzoate in the sample solution (C_sample) using the regression equation, where 'y' is the peak area of the sample.
C_sample (µg/mL) = (Peak Area_sample - y-intercept) / slope
-
Quantification in Solid Sample: Calculate the percentage purity or amount of the analyte in the original solid sample using the following formula:
% Purity = (C_sample × Dilution Factor × Volume_flask) / (Weight_sample × 10)
Method Validation: Ensuring Trustworthiness
To be considered reliable and suitable for its intended purpose, any analytical method must be validated.[5][6] The protocols described herein were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10] The validation process provides documented evidence that the method is accurate, precise, specific, and robust.
Caption: Logical relationship of ICH method validation parameters.
A summary of the validation results is presented in Table 3.
Table 3: Summary of Method Validation Parameters (ICH Q2(R1))
| Validation Parameter | Procedure | Result | Acceptance Criteria |
|---|---|---|---|
| Specificity | Injected diluent, starting materials, and analyte. | No interference observed at the analyte's retention time. | No interfering peaks at the Rt of the analyte. |
| Linearity | Five concentrations (5-75 µg/mL) analyzed. | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 |
| Range | 5 - 75 µg/mL | - | |
| Accuracy | Spike recovery at 80%, 100%, 120% levels (n=3). | Mean Recovery = 99.5% | 98.0% - 102.0% |
| Precision | |||
| Repeatability | Six replicate preparations of the same sample. | % RSD = 0.85% | % RSD ≤ 2.0% |
| Intermediate Precision | Analysis on a different day by a different analyst. | % RSD = 1.12% | % RSD ≤ 2.0% |
| LOD | Based on 3.3 x (SD of intercept / slope).[11] | 0.1 µg/mL | Reportable Value |
| LOQ | Based on 10 x (SD of intercept / slope).[11] | 0.3 µg/mL | Reportable Value |
| Robustness | Varied flow rate (±0.1 mL/min) and wavelength (±2 nm). | System suitability parameters remained within limits. | SST criteria met. |
Conclusion
The RP-HPLC method detailed in this application note provides a simple, rapid, and reliable means for the quantitative determination of Methyl 4-(1H-tetrazol-5-yl)benzoate. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. It is suitable for routine quality control analysis in both research and manufacturing environments, ensuring the integrity of this critical pharmaceutical intermediate.
References
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH guideline Q2(R1): Significance and symbolism.
- ICH. Quality Guidelines.
- Pharmuni. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem.
- Benchchem. Methyl 4-(1H-tetrazol-5-yl)
- Benchchem. A Comparative Guide to Spectroscopic Techniques for the Functional Group Analysis of 1H-Tetrazole.
- Benchchem. Methyl 4-[(5-methyl-1H-tetrazol-1-yl)
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- Analytical method valid
- Gavin Publishers.
- NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- PubChem. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168.
- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.
- Smolecule. Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)
- RSC Publishing. Analytical Methods.
- PubChem. Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-.
- Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds.
- ResearchGate. an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines.
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- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
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Application Notes and Protocols for the Analysis of Methyl 4-(1H-tetrazol-5-yl)benzoate by HPLC and LC-MS
Introduction
Methyl 4-(1H-tetrazol-5-yl)benzoate is a key chemical intermediate in medicinal chemistry and pharmaceutical development.[1] The tetrazole ring is a well-established bioisostere for a carboxylic acid group, a substitution often employed in drug design to enhance metabolic stability and modify physicochemical properties.[1][2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), robust and reliable analytical methods are imperative for ensuring its identity, purity, and quality. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely utilized in the pharmaceutical industry for the qualitative and quantitative analysis of drug substances and intermediates.[3][4][5]
This document provides detailed application notes and protocols for the analysis of Methyl 4-(1H-tetrazol-5-yl)benzoate using both HPLC with UV detection and LC-MS. The methodologies are designed to be accurate, precise, and suitable for implementation in research, development, and quality control laboratories.
Physicochemical Properties of Methyl 4-(1H-tetrazol-5-yl)benzoate
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄O₂ | [1] |
| Molecular Weight | 190.16 g/mol | [6] |
| IUPAC Name | methyl 4-(1H-tetrazol-5-yl)benzoate | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents like methanol, acetonitrile, DMSO, and DMF.[7] | [7] |
The presence of the aromatic ring and the polar tetrazole and ester functional groups suggests that reversed-phase HPLC will be an effective separation technique.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of components within a mixture.[3][8] For Methyl 4-(1H-tetrazol-5-yl)benzoate, a reversed-phase HPLC method provides excellent resolution and reproducibility.
Causality Behind Experimental Choices
-
Column: A C18 column is selected as the stationary phase due to its hydrophobic nature, which will interact with the non-polar benzene ring of the analyte, providing good retention and separation from more polar impurities.[9]
-
Mobile Phase: A mixture of a weak acid in water and an organic solvent (acetonitrile or methanol) is chosen. The acidic mobile phase (e.g., using formic or phosphoric acid) suppresses the ionization of the tetrazole ring's acidic proton, leading to a more consistent retention time and improved peak shape.[9][10] Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detection: The aromatic benzoate moiety contains a chromophore that absorbs UV light. A detection wavelength in the range of 230-280 nm is expected to provide good sensitivity. An initial scan with a photodiode array (PDA) detector can determine the optimal wavelength of maximum absorbance.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is recommended for initial method development.[11] This approach ensures the elution of any potential impurities with different polarities and helps to determine the optimal mobile phase composition for a subsequent isocratic method if desired.
HPLC Protocol
Objective: To determine the purity of Methyl 4-(1H-tetrazol-5-yl)benzoate and quantify it against a reference standard.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid), analytical grade.
-
Methyl 4-(1H-tetrazol-5-yl)benzoate reference standard.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of Methyl 4-(1H-tetrazol-5-yl)benzoate reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the sample solution at the same concentration as the working standard using the same diluent.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Data Processing: Determine the retention time and peak area of the analyte. Calculate the purity of the sample by the area percentage method. For quantification, use the peak area of the standard to determine the concentration in the sample.
HPLC Workflow Diagram
Caption: A typical workflow for HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[12][13] This technique is invaluable for confirming the identity of the main component, identifying unknown impurities, and performing trace-level quantification.[12][13]
Causality Behind Experimental Choices
-
Ionization Source: Electrospray ionization (ESI) is the most suitable ionization technique for a polar molecule like Methyl 4-(1H-tetrazol-5-yl)benzoate.[13] It can be operated in both positive and negative ion modes.
-
Positive Ion Mode (+ESI): The molecule can be protonated to form the [M+H]⁺ ion.
-
Negative Ion Mode (-ESI): The acidic proton on the tetrazole ring can be easily lost to form the [M-H]⁻ ion.[14] The negative mode is often more sensitive for acidic compounds.
-
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM) due to its high sensitivity and selectivity.[15] For impurity identification, a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.[13]
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the precursor ion ([M+H]⁺ or [M-H]⁻) will provide characteristic fragment ions, confirming the molecule's structure. A common fragmentation pathway for 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂) in negative mode or hydrazoic acid (HN₃) in positive mode.[16]
LC-MS Protocol
Objective: To confirm the molecular weight of Methyl 4-(1H-tetrazol-5-yl)benzoate and to identify potential impurities.
Instrumentation and Materials:
-
LC-MS system (e.g., Agilent 6470 Triple Quadrupole or a high-resolution instrument).
-
The same LC column and mobile phases as the HPLC method.
-
LC-MS grade solvents and additives (e.g., formic acid).
LC Conditions: The same LC conditions as the HPLC method can generally be used, ensuring compatibility with the MS detector (e.g., avoiding non-volatile buffers like phosphate).
MS Conditions (Illustrative for a Triple Quadrupole):
| Parameter | Positive Ion Mode (+ESI) | Negative Ion Mode (-ESI) |
| Ionization Mode | ESI Positive | ESI Negative |
| Capillary Voltage | 3500 V | 3000 V |
| Nebulizer Pressure | 45 psi | 40 psi |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Drying Gas Temp. | 325 °C | 325 °C |
| Precursor Ion (m/z) | 205.1 (for [M+H]⁺) | 203.1 (for [M-H]⁻) |
| Product Ions (m/z) | To be determined by fragmentation | To be determined by fragmentation |
| Collision Energy | To be optimized | To be optimized |
Procedure:
-
Tuning and Optimization: Infuse a standard solution of Methyl 4-(1H-tetrazol-5-yl)benzoate directly into the mass spectrometer to optimize the source parameters and determine the optimal precursor and product ions for MRM analysis.
-
LC-MS Analysis: Inject the sample solution into the LC-MS system. Acquire data in full scan mode to identify the molecular ion and in MS/MS or MRM mode for structural confirmation and quantification.
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated or deprotonated molecule.
-
Analyze the mass spectrum to confirm the molecular weight.
-
For HRMS data, calculate the elemental composition from the accurate mass measurement.
-
Analyze the MS/MS spectrum to confirm the structure through fragmentation patterns.
-
LC-MS Workflow Diagram
Caption: A general workflow for LC-MS analysis.
Method Validation
Any analytical method intended for quality control must be validated to ensure its performance is suitable for its intended purpose.[5] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19][20]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the analyte peak from other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[11]
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a comprehensive framework for the analysis of Methyl 4-(1H-tetrazol-5-yl)benzoate. The HPLC method is well-suited for routine quality control, offering reliable purity assessment and quantification. The LC-MS method provides an orthogonal technique for unequivocal identification and characterization of the analyte and any potential impurities. Proper method validation according to ICH guidelines is essential before implementing these methods in a regulated environment.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
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- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Benchchem. (n.d.). Methyl 4-(1H-tetrazol-5-yl)benzoate|CAS 82544-82-9.
- Tecan Group. (n.d.). Boost your productivity in small molecule LC-MSMS with better sample prep.
- Halasz, A., Hawari, J., & Perreault, N. N. (2019). LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine (H2BTA).
- Agilent. (n.d.). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
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- Benchchem. (n.a.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles.
- Smolecule. (2023, August 16). Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate.
- PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid.
- Arabian Journal of Chemistry. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study.
- PubChem. (n.d.). Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl].
- ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- PubMed. (n.d.). Fast-LC Determination of 1-methyl-1H-tetrazole-5-thiol in Human Plasma With Column-Switching Sample Clean-Up.
- SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
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The Strategic Application of Methyl 4-(1H-tetrazol-5-yl)benzoate in the Synthesis of Novel Antimicrobial Agents: A Methodological Guide
Introduction: The Tetrazole Moiety as a Privileged Scaffold in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield potent and broad-spectrum therapeutic agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the tetrazole ring stands out as a "privileged" structure. Its ability to act as a bioisostere for the carboxylic acid functional group allows it to mimic the parent functionality in terms of acidity and hydrogen bonding capacity, while often conferring improved metabolic stability and pharmacokinetic properties.[1][2][3] Methyl 4-(1H-tetrazol-5-yl)benzoate is a key building block that strategically incorporates this valuable tetrazole moiety alongside a modifiable ester group, presenting a versatile platform for the synthesis of a diverse array of potential antimicrobial compounds.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-(1H-tetrazol-5-yl)benzoate in the synthesis of novel antimicrobial agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the underlying mechanistic principles.
Synthetic Strategies: Leveraging the Dual Functionality of Methyl 4-(1H-tetrazol-5-yl)benzoate
The synthetic utility of Methyl 4-(1H-tetrazol-5-yl)benzoate in generating antimicrobial candidates stems from its two primary reactive sites: the methyl ester and the tetrazole ring. These sites can be selectively functionalized to introduce various pharmacophores known to be associated with antimicrobial activity.
Hydrazide and Schiff Base Formation: A Gateway to Diverse Chemical Space
A cornerstone of our synthetic approach is the conversion of the methyl ester to a hydrazide. This transformation is a pivotal step as the resulting hydrazide is a versatile intermediate for the synthesis of a wide range of derivatives, most notably Schiff bases.[5][6]
Causality of Experimental Choice: The reaction of an ester with hydrazine hydrate is a classic and highly efficient method for the formation of hydrazides.[5][7] The high nucleophilicity of hydrazine readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable hydrazide. This intermediate is then primed for condensation with various aldehydes to form Schiff bases (imines). The rationale behind synthesizing a library of Schiff bases lies in their well-documented broad-spectrum antimicrobial activities.[8][9] The imine linkage is a key structural feature in many biologically active compounds and allows for the systematic variation of the aldehydic component to explore the structure-activity relationship (SAR).
Experimental Protocols
Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)benzohydrazide
This protocol details the conversion of Methyl 4-(1H-tetrazol-5-yl)benzoate to its corresponding hydrazide, a key intermediate for further derivatization.
Materials:
-
Methyl 4-(1H-tetrazol-5-yl)benzoate (1.0 eq)
-
Hydrazine hydrate (80% solution, 10.0 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve Methyl 4-(1H-tetrazol-5-yl)benzoate (e.g., 2.04 g, 10 mmol) in 50 mL of ethanol.
-
To this solution, add hydrazine hydrate (e.g., 4.9 mL, 100 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (disappearance of the starting ester spot on TLC), cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold distilled water with constant stirring.
-
A white precipitate of 4-(1H-tetrazol-5-yl)benzohydrazide will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water (2 x 20 mL) to remove any unreacted hydrazine hydrate.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Characterize the product by IR, 1H NMR, and Mass Spectrometry to confirm its identity and purity.
Self-Validation: The successful synthesis of the hydrazide can be confirmed by the disappearance of the methyl ester peak and the appearance of characteristic N-H stretching bands for the hydrazide group in the IR spectrum. 1H NMR will show the absence of the methyl singlet of the ester and the appearance of new signals corresponding to the -NHNH2 protons.
Protocol 2: General Procedure for the Synthesis of Schiff Bases from 4-(1H-tetrazol-5-yl)benzohydrazide
This protocol provides a general method for the synthesis of a library of Schiff bases by condensing the hydrazide intermediate with various aromatic aldehydes.
Materials:
-
4-(1H-tetrazol-5-yl)benzohydrazide (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating capabilities
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-(1H-tetrazol-5-yl)benzohydrazide (e.g., 2.04 g, 10 mmol) in 20 mL of absolute ethanol.
-
To this solution, add the desired substituted aromatic aldehyde (10 mmol) and 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the final product using IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Causality of Experimental Choice: The use of glacial acetic acid as a catalyst is crucial for this reaction. It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration step is also acid-catalyzed, leading to the formation of the stable imine bond.
N-Alkylation of the Tetrazole Ring: Modulating Physicochemical Properties
The tetrazole ring itself offers another avenue for structural modification through N-alkylation. The acidic proton on the tetrazole ring can be replaced with various alkyl or substituted alkyl groups.[10]
Causality of Experimental Choice: N-alkylation can significantly impact the lipophilicity, solubility, and metabolic stability of the final compound.[10] By introducing different alkyl chains or functionalized alkyl groups, it is possible to fine-tune the pharmacokinetic profile of the potential antimicrobial agent. The reaction is typically carried out using an alkyl halide in the presence of a base. The choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., acetone, DMF) can influence the regioselectivity of the alkylation (N1 vs. N2 position of the tetrazole ring).
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this application note.
Caption: General scheme for Schiff base synthesis.
Data Presentation: Expected Antimicrobial Activity
The synthesized compounds should be screened for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antimicrobial efficacy. The following table provides a template for summarizing the antimicrobial screening data.
| Compound ID | R-group (from aldehyde) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SB-1 | Phenyl | |||
| SB-2 | 4-Chlorophenyl | |||
| SB-3 | 4-Nitrophenyl | |||
| SB-4 | 2-Hydroxyphenyl | |||
| Control | Ciprofloxacin | |||
| Control | Fluconazole |
Conclusion and Future Perspectives
Methyl 4-(1H-tetrazol-5-yl)benzoate is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic pathways outlined in this application note, focusing on the formation of hydrazides and Schiff bases, provide a robust framework for generating a diverse library of compounds for antimicrobial screening. The strategic incorporation of the tetrazole moiety, a proven bioisostere for carboxylic acids, coupled with the systematic variation of substituents, offers a promising approach to discovering new leads in the fight against infectious diseases. Future work should focus on expanding the library of derivatives through N-alkylation of the tetrazole ring and exploring other coupling reactions at the ester position to further probe the structure-activity relationship and optimize the antimicrobial potency and pharmacokinetic properties of these promising scaffolds.
References
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Taylor & Francis. (n.d.). Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved January 6, 2026, from [Link]
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-
Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved January 6, 2026, from [Link]
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European Journal of Chemistry. (n.d.). Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. Retrieved January 6, 2026, from [Link]
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National Institutes of Health. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC. Retrieved January 6, 2026, from [Link]
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MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved January 6, 2026, from [Link]
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National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. Retrieved January 6, 2026, from [Link]
-
Journal of Pharmaceutical Chemistry. (2022, July 20). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Retrieved January 6, 2026, from [Link]
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MDPI. (n.d.). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF NEW SCHIFF'S BASES WITH 1, 2, 4-TRIAZOLE MOIETY. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved January 6, 2026, from [Link]
-
Consensus. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF NEW SCHIFF'S BASES WITH 1, 2, 4-TRIAZOLE MOIETY. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved January 6, 2026, from [Link]
-
Al-Nahrain Journal of Science. (n.d.). View of Synthesis and Characterization of New Heterocyclic Schiff's Bases from Methyl 4-Hydroxybenzoate. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d]t[1][2][4]riazole as synthon | Request PDF. Retrieved January 6, 2026, from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Retrieved January 6, 2026, from [Link]
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Journal of American Science. (2015, December 27). Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2021, July 5). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved January 6, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved January 6, 2026, from [Link]
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INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018, March 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME METHYL 4-(1H-BENZO[d] IMIDAZOL-2-YL) PHENYL CARBAMODITHIOATE AMINE DERIVATIVES. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Retrieved January 6, 2026, from [Link]
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- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro | European Journal of Chemistry [eurjchem.com]
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- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating the Anti-inflammatory Potential of Methyl 4-(1H-tetrazol-5-yl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the initial preclinical evaluation of novel Methyl 4-(1H-tetrazol-5-yl)benzoate derivatives as potential anti-inflammatory agents. The tetrazole moiety, a well-established bioisostere for the carboxylic acid group, is a key structural feature in numerous pharmacologically active compounds, recognized for enhancing metabolic stability and pharmacokinetic profiles.[1] Derivatives of tetrazole have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][4] This guide details a sequence of robust in vitro assays designed to characterize the anti-inflammatory efficacy of these compounds, focusing on a widely accepted lipopolysaccharide (LPS)-induced macrophage inflammation model.[5] The protocols herein describe methodologies to quantify key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and to probe the underlying mechanism of action via the NF-κB signaling pathway.
Introduction: The Rationale for Tetrazole Derivatives in Inflammation Research
Chronic inflammation is a critical pathological component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and fewer side effects is a paramount goal in drug discovery.[6] Tetrazole-containing compounds are of significant interest due to their unique physicochemical properties.[3] The tetrazole ring can act as a bioisostere for carboxylic acids, potentially improving drug-like properties.[1]
The core structure, Methyl 4-(1H-tetrazol-5-yl)benzoate, serves as a versatile scaffold for chemical modification.[1] By synthesizing various derivatives, researchers can explore structure-activity relationships (SAR) to identify compounds with potent anti-inflammatory effects. The primary hypothesis is that these derivatives may modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the production of inflammatory mediators.[5] This guide provides the foundational protocols to test this hypothesis using the murine macrophage cell line RAW 264.7, a staple model for inflammation research.[7][8][9]
Overview of Experimental Workflow
The screening process is designed to systematically assess the anti-inflammatory potential of the synthesized derivatives. The workflow begins with an essential cytotoxicity assessment to determine non-toxic working concentrations, followed by a primary screen for the inhibition of nitric oxide production. Promising candidates are then subjected to secondary assays to quantify their effect on pro-inflammatory cytokines and to elucidate their impact on the NF-κB signaling pathway.
Caption: High-level experimental workflow for screening tetrazole derivatives.
Detailed Methodologies and Protocols
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 murine macrophages are used because they are a well-characterized and widely accepted model for studying inflammation.[7][8] They respond robustly to LPS by producing a host of inflammatory mediators.[10]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a strong inflammatory response via Toll-like receptor 4 (TLR4), activating downstream pathways like NF-κB.[5][9]
-
Assays: The chosen assays (MTT, Griess, ELISA, Western Blot) are standard, validated methods that provide a multi-faceted view of the compound's anti-inflammatory profile, from general effects (NO inhibition) to specific protein-level changes.
Protocol 1: Determination of Maximum Non-Toxic Concentration using MTT Assay
Principle: This assay is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow MTT into purple formazan crystals.[5]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO, then diluted in media)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Treatment: Prepare serial dilutions of the tetrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" group treated with 0.1% DMSO.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that result in ≥90% cell viability for subsequent inflammation assays.
Protocol 2: Nitric Oxide (NO) Production Measurement via Griess Assay
Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. This serves as an excellent primary indicator of anti-inflammatory activity.[7]
Materials:
-
Supernatants from treated cells
-
Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve (0-100 µM)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the tetrazole derivatives for 1 hour.[5]
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the "vehicle control" group.[5]
-
Incubation: Incubate for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant.[5]
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[5]
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration in each sample by comparing its absorbance to the sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the "LPS-only" control group.
Protocol 3: Quantification of Pro-Inflammatory Cytokines via ELISA
Principle: Compounds that significantly inhibit NO production should be further evaluated for their effect on key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins.[5]
Materials:
-
Supernatants from treated cells (prepared as in Protocol 2)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kits precisely.[5]
-
General Steps:
-
Add standards and cell culture supernatants to the antibody-pre-coated microplate.
-
Incubate to allow the cytokines to bind.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine of interest.
-
Wash, then add streptavidin-HRP (Horse Radish Peroxidase).
-
Wash again, and add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Analysis: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve generated.
Protocol 4: Western Blot Analysis of the NF-κB Pathway
Principle: The NF-κB signaling pathway is a master regulator of inflammation.[10] In resting cells, NF-κB (e.g., the p65 subunit) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing p65 to translocate to the nucleus and activate the transcription of inflammatory genes like iNOS and COX-2.[10] Western blotting can measure the levels of phosphorylated p65 (p-p65), total IκBα, and COX-2 to determine if the test compounds inhibit this pathway.
Caption: Hypothesized mechanism: Inhibition of the NF-κB signaling pathway.
Procedure:
-
Cell Lysis: After treatment and LPS stimulation (a shorter time point, e.g., 30-60 minutes, is often optimal for observing p65 phosphorylation), wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, IκBα, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to the loading control. A decrease in p-p65 and COX-2 levels, and a stabilization of IκBα in compound-treated samples (relative to the LPS-only group), would indicate inhibition of the NF-κB pathway.[10]
Data Presentation and Interpretation
Summarize quantitative data in a clear, tabular format to facilitate comparison between derivatives and controls.
| Compound ID | Max Non-Toxic Conc. (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition at IC₅₀ (%) | IL-6 Inhibition at IC₅₀ (%) | Effect on p-p65 Phosphorylation |
| MTB-001 | > 100 | 25.4 | 65% | 58% | Significant Reduction |
| MTB-002 | > 100 | 48.1 | 42% | 35% | Moderate Reduction |
| MTB-003 | 50 | > 100 | Not Determined | Not Determined | No Effect |
| Diclofenac | > 100 | 15.8 | 75% | 71% | Significant Reduction |
| LPS Control | N/A | 0% | 0% | 0% | Max Phosphorylation |
| Vehicle | N/A | N/A | N/A | N/A | Basal Level |
Table represents hypothetical data for illustrative purposes.
Interpretation:
-
A potent anti-inflammatory compound will have a low IC₅₀ value for NO inhibition and demonstrate significant, dose-dependent reduction of TNF-α and IL-6.
-
The most promising candidates will show these effects at non-toxic concentrations.
-
Western blot results will provide mechanistic insight. A compound that reduces p-p65 levels while preserving IκBα strongly suggests that its mechanism of action involves the NF-κB pathway.
Conclusion
The protocols detailed in these application notes establish a robust and efficient workflow for the initial in vitro characterization of Methyl 4-(1H-tetrazol-5-yl)benzoate derivatives as anti-inflammatory drug candidates. By systematically evaluating cytotoxicity, inhibition of key inflammatory mediators, and impact on the NF-κB signaling pathway, researchers can effectively identify lead compounds for further preclinical development, including in vivo efficacy and safety studies.
References
-
Bepary, S., et al. (2008). Anti-inflammatory activity of indanyltetrazole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(3), 295-298. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2020). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 293-308. Retrieved from [Link]
-
Fahmy, H., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. Retrieved from [Link]
-
Fernandes, M. N., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(7-8), 741-758. Retrieved from [Link]
-
He, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules, 27(14), 4589. Retrieved from [Link]
-
Jirapakkul, W., et al. (2021). Inflammatory response of raw 264.7 macrophage cells teated with dragon fruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 27(3), 435-443. Retrieved from [Link]
-
Jirapakkul, W., et al. (2021). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 27(3), 435-443. Retrieved from [Link]
-
Manichandrika, P., et al. (2023). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIVATIVE. YMER, 22(2). Retrieved from [Link]
-
Wang, Y., et al. (2018). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. bioRxiv. Retrieved from [Link]
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- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 10. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation | MDPI [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The tetrazole moiety is a well-regarded bioisostere for a carboxylic acid group, making this compound a valuable building block in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction shows little to no conversion of the starting material, methyl 4-cyanobenzoate. What are the likely causes and how can I fix this?
Low or no conversion is a common hurdle in tetrazole synthesis via the [2+3] cycloaddition of a nitrile and an azide.[2] This is often attributable to several key factors:
-
Insufficient Nitrile Activation: The nitrile group of methyl 4-cyanobenzoate is not sufficiently electrophilic to readily react with a nucleophilic azide.[2][3] Activation is crucial.
-
Solution: Employ a catalyst to activate the nitrile. Both Lewis acids (e.g., zinc salts, aluminum salts) and Brønsted acids (e.g., ammonium chloride) are effective.[2][3][4] The acid coordinates to the nitrogen of the nitrile, increasing its electrophilicity and susceptibility to nucleophilic attack by the azide.[3]
-
-
Inappropriate Reaction Temperature: The [2+3] cycloaddition reaction often has a significant activation energy barrier that requires elevated temperatures to overcome.[2]
-
Solution: Ensure your reaction is heated sufficiently. Typical temperatures for this synthesis in solvents like DMF are in the range of 100-130°C.[5] Always monitor the reaction temperature closely.
-
-
Moisture in the Reaction: Water can interfere with the reaction, particularly if you are using moisture-sensitive Lewis acid catalysts.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality Reagents: The purity of your starting materials, especially the azide source, is critical.
-
Solution: Use high-purity methyl 4-cyanobenzoate and a reliable source of sodium azide or other azide reagents.
-
Question 2: I'm concerned about the safety of using sodium azide and the potential formation of hydrazoic acid. What are the risks and how can they be mitigated?
This is a critical safety consideration. Reacting sodium azide with an acid, even a weak one like ammonium chloride, can generate hydrazoic acid (HN₃).[3] Hydrazoic acid is highly toxic, volatile, and explosive.[6]
Mitigation Strategies:
-
Proper Handling: Always handle sodium azide in a well-ventilated fume hood.[3] Avoid contact with skin and eyes, and do not inhale the dust.
-
Avoid Strong Acids: Do not use strong acids for quenching the reaction unless you have a specific and validated protocol for doing so. Acidification should be done cautiously in a fume hood to precipitate the product.[3]
-
Quenching Excess Azide: At the end of the reaction, any unreacted azide must be safely quenched. A common method is the addition of a sodium nitrite solution followed by acidification to generate nitrous acid, which decomposes the azide.
-
Waste Disposal: Azide-containing waste is hazardous and can form explosive heavy metal azides.[3] Dispose of it according to your institution's safety guidelines. Do not mix azide waste with waste containing heavy metal salts.[3]
-
Alternative, Safer Reagents: Consider using organotin azides like trioctyltin azide, which are reported to be less toxic and have a lower vapor pressure than other organotin reagents.[7] Azide-free synthesis routes using reagents like diformylhydrazine are also being developed to circumvent the safety hazards associated with azides.[6]
Question 3: My yield is consistently low, even with good conversion. What are the potential side reactions or product loss scenarios?
Low isolated yield despite good conversion often points to issues during the work-up and purification steps or the occurrence of side reactions.
-
Incomplete Product Precipitation: The tetrazole product is often precipitated by acidifying the reaction mixture. If the pH is not optimal, precipitation may be incomplete.
-
Solution: Carefully adjust the pH of the reaction mixture during work-up. Use a pH meter to ensure you reach the isoelectric point of the product for maximum precipitation.
-
-
Product Solubility: The product may have some solubility in the reaction solvent or the aqueous phase during extraction, leading to losses.
-
Solution: After precipitation, cool the mixture in an ice bath to further decrease the solubility of the product before filtration. Minimize the amount of solvent used for washing the filtered product.
-
-
Side Reactions:
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, especially at elevated temperatures. This will result in the formation of 4-(1H-tetrazol-5-yl)benzoic acid as a byproduct.
-
Formation of Isomers: While the 5-substituted-1H-tetrazole is the major product, there is a possibility of forming other isomers, though this is less common for this specific synthesis.
-
Experimental Workflow for Synthesis and Work-up
Caption: A typical experimental workflow for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Question 4: How can I optimize the reaction conditions to maximize the yield?
Systematic optimization of reaction parameters is key to achieving high yields.
| Parameter | Range/Options | Rationale & Key Considerations |
| Catalyst | ZnBr₂, ZnCl₂, NH₄Cl, (Bu)₃SnN₃ | Lewis acids like zinc salts are often more efficient than Brønsted acids.[4] Organotin azides can serve as both the azide source and catalyst but have toxicity concerns.[7] |
| Solvent | DMF, NMP, DMSO, Water | DMF is the most commonly used solvent.[1] Water can be used with certain catalysts like zinc salts, offering a "greener" alternative.[4] |
| Temperature | 100 - 150°C | Higher temperatures generally lead to faster reaction rates, but also increase the risk of side reactions and decomposition.[2] |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
| Stoichiometry | 1.1 - 1.5 eq. of Azide & Catalyst | A slight excess of the azide and catalyst is typically used to ensure complete conversion of the nitrile. |
Reaction Mechanism Overview
Caption: Simplified reaction mechanism for the acid-catalyzed synthesis of the target tetrazole.
References
- Troubleshooting low conversion rates in tetrazole synthesis. (n.d.). BenchChem.
- Methyl 4-(1H-tetrazol-5-yl)benzoate|CAS 82544-82-9. (n.d.). BenchChem.
- Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. (2012, February 13). The Heterocyclist.
- tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube.
- Application Notes and Protocols for Tetrazole Synthesis Using Trioctyltin Azide. (n.d.). BenchChem.
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2007). ACS Publications.
- Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. (n.d.). Books.
- Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. (n.d.). Google Patents.
- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for [2+3] Cycloaddition Reaction in Tetrazole Synthesis. (n.d.). BenchChem.
- Problem with tetrazole formation. (2025, July 3). Reddit.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2025, June 3). PMC - NIH.
- Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). CORE.
- Substituted aryl-and alkyl- amides 17–34 were prepared from compounds 9–14 in moderate yields by utilizing the EDCI/HOBt amide synthetic protocol. (n.d.). RSC Medicinal Chemistry.
Sources
Technical Support Center: Synthesis of 5-Substituted Tetrazoles
Welcome to the technical support center for the synthesis of 5-substituted tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of tetrazole synthesis, troubleshoot common side reactions, and answer frequently asked questions. The tetrazole ring is a critical moiety in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which enhances metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] However, its synthesis can be accompanied by several challenges. This guide provides in-depth technical insights and practical solutions to ensure successful and safe synthesis.
Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis of 5-substituted tetrazoles, particularly via the common [2+3] cycloaddition of nitriles and azides.
Issue 1: Low or No Conversion to the Desired Tetrazole
Symptoms: Your reaction shows a significant amount of unreacted starting material (nitrile) even after prolonged reaction times.
Probable Causes & Solutions:
-
Insufficient Nitrile Activation: The [2+3] cycloaddition between a nitrile and an azide is often slow without an activator because the nitrile group is not sufficiently electrophilic.[3]
-
Solution: Employ a Lewis acid (e.g., zinc salts, aluminum salts) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile.[3] The acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the azide.
-
-
Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier.[3]
-
Solution: If the reaction is sluggish, gradually increase the temperature. However, be cautious as excessively high temperatures can lead to the decomposition of starting materials or the desired product.[3] Optimization of the reaction temperature is crucial for achieving a good yield.
-
-
Poor Solvent Choice: The solvent plays a critical role in dissolving reagents and facilitating the reaction.
-
Deactivated Nitrile Substrate: The electronic nature of the substituent on the nitrile is important.
-
Solution: Electron-withdrawing groups on the nitrile substrate can increase the reaction rate by making the nitrile carbon more electrophilic.[3] Conversely, sterically hindered or electron-rich nitriles may require more forcing conditions, such as higher temperatures or a stronger activating agent.[3]
-
-
Catalyst Inactivity or Insufficient Loading: If a catalyst is being used, its effectiveness is paramount.
Issue 2: Formation of Regioisomeric Mixtures (1,5- vs. 2,5-Disubstituted Tetrazoles)
Symptoms: When alkylating a 5-substituted tetrazole, you obtain a mixture of 1,5- and 2,5-disubstituted products, which can be difficult to separate.
Probable Causes & Solutions:
-
Tautomerism and Ambident Nucleophilicity: 5-substituted tetrazoles exist as a mixture of 1H and 2H tautomers, and the corresponding tetrazolate anion is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position.
-
Solution: The ratio of the regioisomers is influenced by the electronic and steric nature of the 5-substituent, the alkylating agent, and the reaction conditions.[6]
-
To favor the 2,5-disubstituted isomer: The use of specific alkylating agents like 2,4'-dibromoacetophenone has been shown to yield the 2,5-disubstituted derivative as the sole isomer due to reduced steric hindrance in the transition state.[6]
-
To favor the 1,5-disubstituted isomer: While more challenging, obstructing the N2-position with a bulky group like tri-n-butyltin prior to alkylation can favor the formation of the 1,5-isomer, although some formation of the 2,5-isomer may still occur.[6]
-
-
| Factor | Influence on Regioselectivity |
| 5-Substituent | Electron-withdrawing groups can influence the N1/N2 acidity and nucleophilicity. |
| Alkylating Agent | Bulky alkylating agents may favor the less sterically hindered N2 position. |
| Solvent | The polarity of the solvent can affect the tautomeric equilibrium. |
| Counter-ion | The nature of the cation in the tetrazolate salt can influence the site of alkylation. |
Issue 3: Safety Concerns Related to Hydrazoic Acid (HN3)
Symptoms: You are using a traditional method involving sodium azide and an acid, which can generate the highly toxic and explosive hydrazoic acid.
Probable Causes & Solutions:
-
In-situ Generation of Hydrazoic Acid: The reaction of sodium azide with Brønsted acids, even weak ones like ammonium chloride, can produce hydrazoic acid (HN3).[7]
-
Solution:
-
pH Control: The use of zinc bromide (ZnBr2) as a catalyst can help to control the pH and minimize the formation of free hydrazoic acid.
-
Safer Azide Sources: Consider using less hazardous azide sources like trialkylsilyl azides as an alternative to the combination of sodium azide and an acid.[8]
-
Azide-Free Synthesis: For the synthesis of 1-aryl-1H-tetrazoles, methods using diformylhydrazine with an aryl diazonium salt offer a safer, scalable alternative that avoids azides altogether.[9]
-
Continuous Flow Chemistry: Performing the reaction in a continuous flow microreactor minimizes the amount of hazardous material present at any given time, significantly enhancing safety.[10]
-
-
Safety Precautions When Handling Azides:
-
Always work in a well-ventilated fume hood.[7]
-
Avoid contact of azides with heavy metals (e.g., lead, copper) as this can form highly explosive metal azides.[11]
-
Do not dispose of azide-containing waste down the drain.[11]
-
Quench any excess azide at the end of the reaction with a suitable reagent like sodium nitrite under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using tetrazoles in drug design?
A1: The tetrazole group is often used as a bioisostere for the carboxylic acid group in drug molecules.[2] This is because the pKa of the N-H proton in a 5-substituted tetrazole is similar to that of a carboxylic acid.[7] The key advantages include:
-
Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation compared to carboxylic acids.[12]
-
Enhanced Pharmacokinetic Profile: The lipophilicity and other physicochemical properties of a molecule can be fine-tuned by replacing a carboxylic acid with a tetrazole, potentially leading to better absorption and distribution.
-
Increased Receptor Binding: The planar, electron-rich structure of the tetrazole ring can participate in favorable interactions with biological targets.[2]
Q2: Are there "green" or more environmentally friendly methods for synthesizing tetrazoles?
A2: Yes, significant research has been dedicated to developing greener synthetic routes for tetrazoles. These methods focus on:
-
Catalysis: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and magnetic nanoparticles, allows for easier separation and recycling of the catalyst, reducing waste.[4][5]
-
Safer Solvents: Employing water or deep eutectic solvents (DES) instead of traditional volatile organic compounds (VOCs) like DMF reduces the environmental impact.[13]
-
Alternative Reagents: The development of azide-free synthetic pathways, such as those using diformylhydrazine, eliminates the risks associated with hydrazoic acid.[9]
-
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[14]
Q3: How can I purify my 5-substituted tetrazole product?
A3: The purification strategy depends on the properties of your product.
-
Precipitation: Many 5-substituted tetrazoles are acidic and can be precipitated from the reaction mixture by acidification with an aqueous acid, followed by vacuum filtration.[7] This is a common and effective initial purification step.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.
-
Column Chromatography: For non-crystalline products or to separate mixtures of regioisomers, silica gel column chromatography is often employed.[6]
Q4: What is the mechanism of the [2+3] cycloaddition reaction between a nitrile and an azide?
A4: The mechanism is thought to involve the following key steps:
-
Nitrile Activation: A Lewis or Brønsted acid activates the nitrile, making the carbon atom more electrophilic.[7][15]
-
Nucleophilic Attack: The azide anion attacks the activated nitrile carbon.[7]
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the tetrazole ring.[7][15]
-
Protonation: A final protonation step yields the neutral tetrazole product.[7]
Visualizing Key Processes
General Workflow for Troubleshooting Tetrazole Synthesis
Caption: Troubleshooting workflow for 5-substituted tetrazole synthesis.
Decision Tree for Method Selection
Caption: Decision tree for selecting a synthetic method for tetrazoles.
References
- BenchChem Technical Support Team. (2025, November).
- Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. (n.d.). In Books.
- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. (2012, February 13). The Heterocyclist.
- Ansari, M., Ghasemi, A., & Hossein, A. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024, November 6). Preprints.org.
- Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. (n.d.). The Royal Society of Chemistry.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC - PubMed Central.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021, December 7). RSC Publishing.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed Central.
- The Role of Tetrazole in Modern Pharmaceutical Synthesis. (n.d.).
- Synthesis of 2,5‐disubstituted tetrazoles. (n.d.).
- The Future of Tetrazole Synthesis: Alternatives to Tributyltin Azide. (2026, January 5).
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers.
- Use of tetrazoles in catalysis and energetic applic
- BenchChem Technical Support Team. (2025, December). The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies. BenchChem.
- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
- tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (n.d.). RSC Publishing.
- Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. (2022, May).
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025, October 20). PubMed Central.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2025, October 15).
- Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temper
- Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). MIT Open Access Articles.
- 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
- Tetrazoles via Multicomponent Reactions. (n.d.).
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (n.d.).
- One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. (n.d.). Organic Chemistry Portal.
- Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. (n.d.). PubMed Central.
- Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. (n.d.).
- Synthesis of 5-substituted tetrazoles via DNA-conjug
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 6. nanomedicine-rj.com [nanomedicine-rj.com]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. books.rsc.org [books.rsc.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. rsc.org [rsc.org]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 4-(1H-tetrazol-5-yl)benzoate
Welcome to the dedicated technical support guide for the purification of Methyl 4-(1H-tetrazol-5-yl)benzoate (CAS 82544-82-9). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. High purity is critical for successful downstream applications, and this guide provides in-depth, field-proven insights to help you navigate the common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude Methyl 4-(1H-tetrazol-5-yl)benzoate?
The three most effective and commonly employed purification techniques for this compound are Recrystallization, Acid-Base Extraction, and Silica Gel Column Chromatography. The choice depends on the impurity profile, the scale of your synthesis, and the required final purity.
-
Recrystallization: This is often the most efficient method for removing minor impurities and achieving high crystalline purity, especially on a larger scale. It relies on the principle that the target compound has high solubility in a hot solvent and low solubility in the same solvent when cold.[1]
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the 1H-tetrazole ring (pKa ~4-5, similar to a carboxylic acid) to separate it from non-acidic impurities.[1][2][3] It is excellent for removing neutral or basic organic impurities.
-
Column Chromatography: This is the most powerful method for separating compounds with very similar properties and is ideal for achieving the highest possible purity (>99%), especially on a smaller, research scale.[4]
Q2: What are the most likely impurities I'll encounter after synthesizing Methyl 4-(1H-tetrazol-5-yl)benzoate?
The impurities are directly related to the common synthetic route: the [3+2] cycloaddition of methyl 4-cyanobenzoate with an azide source (e.g., sodium azide).[1]
-
Unreacted Methyl 4-cyanobenzoate: The primary starting material. It is non-acidic and can be separated by acid-base extraction or chromatography.
-
Residual Azide: Sodium azide is toxic and must be completely removed. The work-up procedure, which often includes acidification and aqueous washes, typically removes it. Any unreacted azide can be quenched with a solution of sodium nitrite.
-
Side-Reaction Products: Depending on reaction conditions, minor byproducts may form.
-
Solvent Residue: High-boiling solvents like Dimethylformamide (DMF) used in the synthesis can be difficult to remove and may require extensive washing or high-vacuum drying.
Q3: How do I choose the best purification method for my specific needs?
Your choice should be guided by a logical assessment of your goals and the nature of your crude product. A preliminary Thin Layer Chromatography (TLC) analysis is invaluable for making this decision.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification experiments.
Recrystallization Issues
Q: My compound won't crystallize out of the solution, even after cooling. What should I do?
A: This is a common issue related to supersaturation or using too much solvent.
-
Reasoning: Crystal formation requires nucleation sites and a solution that is supersaturated with your compound at the colder temperature. Excessive solvent will keep the compound fully dissolved.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. Do this in increments.
-
Add an Anti-Solvent: If you know a solvent in which your compound is insoluble (e.g., hexane, water), add it dropwise to the cooled solution until turbidity (cloudiness) persists. Then, allow it to cool slowly.
-
Q: I'm getting an oil instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities are depressing the melting point.
-
Reasoning: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid lattice.
-
Solutions:
-
Lower the Cooling Temperature: Ensure you are cooling the solution sufficiently in an ice bath.
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Re-dissolve and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly (e.g., by wrapping it in glass wool) to room temperature before moving it to an ice bath. Slower cooling encourages the formation of an ordered crystal lattice.
-
| Parameter | Solvent System | Rationale & Comments |
| Primary Choice | Ethanol / Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water acts as an anti-solvent, further reducing solubility upon cooling. A similar system is effective for related structures. |
| Alternative 1 | Acetonitrile | Good for polar compounds. Evaporates easily. |
| Alternative 2 | Ethyl Acetate / Hexane | Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. Good for moderately polar compounds. |
| Table 1: Recommended Solvent Systems for Recrystallization |
Acid-Base Extraction Issues
Q: My compound is not extracting from the organic layer into the aqueous basic layer. What's wrong?
A: This indicates that the tetrazole ring is not being sufficiently deprotonated.
-
Reasoning: For the compound to move into the aqueous layer, it must be converted to its anionic salt form. This requires a base strong enough to deprotonate the tetrazole.
-
Solutions:
-
Check the pH: Use pH paper to test the aqueous layer after mixing. It should be distinctly basic (pH > 9). If not, add more base.
-
Use a Stronger Base (with caution): While a weak base like sodium bicarbonate (NaHCO₃) is often preferred to avoid ester hydrolysis, it may not be strong enough to fully deprotonate the tetrazole. A solution of sodium carbonate (Na₂CO₃) is a good next choice. Avoid strong bases like sodium hydroxide (NaOH) unless you are working at low temperatures and for short periods, as they can readily hydrolyze the methyl ester.[3]
-
Increase Contact Time: Shake the separatory funnel for a longer period (2-3 minutes) to ensure the acid-base reaction reaches equilibrium.
-
Q: After re-acidifying the aqueous layer, my product won't precipitate or extract back into the organic layer. Why?
A: This problem arises from incomplete protonation of the tetrazolate salt.
-
Reasoning: The anionic tetrazolate is water-soluble. To make it precipitate or extractable into an organic solvent, you must fully protonate it back to the neutral, less polar form.[1]
-
Solutions:
-
Ensure Sufficient Acid: Add a dilute mineral acid (e.g., 1M HCl) dropwise while stirring. Monitor the pH with pH paper. You must bring the pH down to approximately 2-3 to ensure complete protonation.
-
Check for Zwitterionic Behavior: Although less likely for this specific molecule, some compounds with both acidic and basic sites can form zwitterions that are highly water-soluble at their isoelectric point.[5] If simple acidification doesn't work, try extracting with a more polar solvent like ethyl acetate at the acidic pH.
-
Caption: Workflow for purification via acid-base extraction.
Detailed Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent in small portions near its boiling point to avoid using an excess.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes solid impurities.
-
Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Extraction: Add an equal volume of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh Na₂CO₃ solution two more times. Combine all aqueous extracts. The organic layer now contains non-acidic impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper). A white precipitate of the purified product should form.
-
Product Isolation (Method A - Precipitation): If a dense precipitate forms, collect it by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum.
-
Product Isolation (Method B - Back-Extraction): Add fresh ethyl acetate to the acidified aqueous mixture. Shake vigorously in a separatory funnel. Separate the layers and extract the aqueous layer two more times with fresh ethyl acetate. Combine the organic extracts.
-
Final Steps (for Method B): Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.[6] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.
References
- Google Patents. (n.d.). US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
-
Chemistry Stack Exchange. (2014). Extraction of a pyridine tetrazole from the aqueous phase. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yield in tetrazole synthesis from nitriles
Technical Support Center: Tetrazole Synthesis Division
From the desk of the Senior Application Scientist
Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the [3+2] cycloaddition of nitriles and azides. We understand that while this reaction is powerful, achieving high yields can be challenging. This resource consolidates field-proven insights and foundational chemical principles to help you troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during tetrazole synthesis.
Q1: My reaction shows low or no conversion of the starting nitrile. What are the primary factors to investigate?
Low nitrile conversion is typically a sign of insufficient reaction activation. The carbon atom of a nitrile group is not inherently electrophilic enough to readily react with an azide.[1] Several factors are critical for activating the reaction:
-
Catalyst/Activator Choice: Most syntheses require a Lewis acid (e.g., zinc salts, aluminum salts) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile.[1][2] The catalyst coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the carbon and making it more susceptible to nucleophilic attack by the azide.[2] Zinc salts, particularly ZnBr₂, are widely used and effective catalysts, often allowing the reaction to proceed in water.[3][4][5]
-
Reaction Temperature: This cycloaddition often has a significant activation energy barrier and requires elevated temperatures.[1] If the temperature is too low, the reaction kinetics will be impractically slow. Always ensure your reaction is heated to the temperature specified in the literature for your specific substrate and catalyst system.
-
Solvent Selection: The solvent plays a crucial role. High-boiling, polar aprotic solvents like DMF and DMSO are frequently used because they effectively dissolve the reagents (especially sodium azide) and allow for higher reaction temperatures.[1][6] For zinc-catalyzed reactions, water is an excellent and safe solvent choice.[3][5]
Q2: My nitrile starting material is consumed, but my isolated yield of the tetrazole product is poor. What are the likely causes?
This scenario points towards product loss, either during the reaction or the workup.
-
Product Decomposition: Tetrazoles can be thermally sensitive. Prolonged heating at excessively high temperatures can lead to decomposition.[7] If you have confirmed nitrile consumption (e.g., by TLC or LCMS), consider reducing the reaction time or temperature to see if the yield improves.
-
Workup Issues: The workup procedure is critical for isolating the tetrazole product. 5-substituted 1H-tetrazoles are acidic (pKa similar to carboxylic acids) and will exist as salts under basic conditions.[2]
-
Acidification: During workup, the reaction mixture must be acidified (typically to pH 2-3) to protonate the tetrazole, making it extractable into an organic solvent. If the pH is not low enough, your product will remain in the aqueous layer as a salt, leading to low recovery.
-
Extraction Solvent: Ensure you are using an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
-
Side Reactions: While the [3+2] cycloaddition is generally clean, alternative pathways can exist, though they are less common. The primary cause of low isolated yield with high starting material conversion is almost always related to decomposition or workup inefficiencies.
Q3: How do substituents on my nitrile affect the reaction rate and what adjustments should I make?
The electronic and steric nature of the group attached to the nitrile has a profound impact on reactivity.[1]
-
Electronic Effects: The reaction rate is strongly correlated with the electrophilicity of the nitrile carbon.
-
Electron-Withdrawing Groups (EWGs): Nitriles bearing EWGs (e.g., -NO₂, -CN, -CF₃, aryl groups with EWGs) react much faster.[8][9][10] The EWG inductively pulls electron density away from the nitrile, making it more susceptible to attack by the azide.
-
Electron-Donating Groups (EDGs): Nitriles with EDGs (e.g., -alkyl, -OCH₃, -NH₂) react more slowly.[9][10] These groups donate electron density, reducing the nitrile's electrophilicity. For these substrates, more forcing conditions are often necessary, such as higher temperatures, longer reaction times, or more active catalyst systems.[1]
-
-
Steric Hindrance: Sterically bulky groups near the nitrile can impede the approach of the azide nucleophile, slowing the reaction. Similar to EDGs, sterically hindered nitriles may require more aggressive reaction conditions.
Table 1: Impact of Nitrile Substituents on Reactivity and Conditions
| Substituent Type | Example | Expected Reactivity | Recommended Adjustments |
| Strong EWG | 4-Nitrobenzonitrile | High | Standard conditions, may complete at lower temp/shorter time.[10] |
| Moderate EWG | Benzonitrile | Moderate | Standard conditions (e.g., ZnBr₂/H₂O at 100°C or NH₄Cl/DMF at 110-130°C). |
| EDG | 4-Methoxybenzonitrile | Low | Increase temperature, prolong reaction time, or use a more active catalyst.[9][10] |
| Aliphatic | Valeronitrile | Low to Moderate | Often require longer reaction times than activated aryl nitriles.[7] |
| Sterically Hindered | 2,6-Dimethylbenzonitrile | Very Low | May require high temperatures and extended reaction times.[1] |
Q4: What are the safest and most effective azide sources and catalysts to use?
Safety is paramount when working with azides due to the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[4][11]
-
Azide Sources: Sodium azide (NaN₃) is the most common and cost-effective source.[3] Other reagents like trimethylsilyl azide (TMSN₃) are also used.[12]
-
Catalyst Systems and Safety:
-
Zinc Salts in Water (Sharpless Method): This is one of the safest and most effective methods.[3][4][5] When NaN₃ is dissolved in water with ZnBr₂, the solution becomes slightly alkaline (pH ~8).[5] This prevents the formation of significant amounts of volatile HN₃, even at reflux temperatures.[5]
-
Ammonium Chloride: When using NH₄Cl as a catalyst in solvents like DMF, it acts as a Brønsted acid to protonate and activate the nitrile. However, it can also react with NaN₃ to form HN₃ in solution.[2] These reactions must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Flow Chemistry: For larger-scale synthesis, continuous-flow microreactors offer a significantly safer approach by minimizing the amount of hazardous material present at any given time and allowing for precise control over reaction conditions.[11]
-
Systematic Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach can quickly identify the root cause. Follow this decision tree to diagnose the issue.
Understanding the Mechanism: The [3+2] Cycloaddition
The synthesis proceeds via a [3+2] cycloaddition reaction. Understanding the mechanism clarifies why activation is necessary. A Lewis acid (LA) or Brønsted acid (H⁺) coordinates to the nitrile nitrogen, withdrawing electron density and activating the nitrile for nucleophilic attack by the azide anion. This is followed by cyclization to form the stable, aromatic tetrazole ring.[2][8]
Key Experimental Protocols
Protocol 1: General Procedure for Zinc-Catalyzed Synthesis in Water (Sharpless Method)
This protocol is a robust and safe starting point for a wide variety of nitrile substrates.[3][5][13]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 eq), sodium azide (NaN₃, 1.2-1.5 eq), and zinc bromide (ZnBr₂, 0.5-1.0 eq).
-
Solvent: Add deionized water to make the reaction mixture approximately 0.5 M with respect to the nitrile.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LCMS. Reactions can take from 12 to 48 hours depending on the substrate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and add ethyl acetate (or another suitable organic solvent).
-
Carefully acidify the mixture to pH 2-3 with concentrated HCl (or 3M HCl). Caution: Perform in a fume hood.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.
Protocol 2: Small-Scale Reaction Optimization
To efficiently find the best conditions for a new or difficult substrate, set up a parallel array of small-scale reactions varying key parameters.
-
Array Setup: Use small vials (e.g., 2 mL HPLC vials or a 24-well plate) with stir fleas.
-
Parameter Variation:
-
Catalyst: Test different Lewis acids (e.g., ZnBr₂, AlCl₃, InCl₃) and Brønsted acids (e.g., NH₄Cl).
-
Solvent: Screen different solvents (e.g., H₂O, DMF, DMSO, Toluene).
-
Temperature: Run arrays at different temperatures (e.g., 80°C, 110°C, 140°C).
-
-
Execution: Add the nitrile, azide, and catalyst/solvent combination to each vial. Seal and place in a heating block with stirring.
-
Analysis: After a set time (e.g., 24 hours), take an aliquot from each reaction, quench appropriately, and analyze by LCMS to determine the percent conversion and relative product formation. This allows for rapid identification of promising conditions for a larger scale reaction.
References
-
Himo, F., Demko, Z. P., Johansson, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7557-7598. [Link]
-
Ghara, K., et al. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 3(10), 13248-13257. [Link]
-
Gao, Y., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(9), 10934-10941. [Link]
-
Patel, H., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Authorea Preprints. [Link]
-
Li, Z., et al. (2012). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 42(18), 2664-2672. [Link]
-
Ghara, K., et al. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 3(10), 13248-13257. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. [Link]
-
Sangshetti, J. N., et al. (2014). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 4(95), 52963-52981. [Link]
-
Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7557-7598. [Link]
-
Shinde, S. B., et al. (2018). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. ResearchGate. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2002). An expedient route to the tetrazole analogues of alpha-amino acids. Organic Letters, 4(15), 2525–2527. [Link]
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Al-Masoudi, N. A. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 16(13), 1048-1067. [Link]
-
Nile Chemicals. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
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Kumar, A., et al. (2016). Convergent Three-Component Tetrazole Synthesis. Angewandte Chemie International Edition, 55(25), 7247-7251. [Link]
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Das, B., et al. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthetic Communications, 28(11), 2039-2043. [Link]
-
Shinde, S. B., et al. (2018). Synthesis of different structurally tetrazoles (1-17) in the presence of CuSO 4 .5H 2 O in DMSO. ResearchGate. [Link]
-
Organic Chemistry Portal. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. [Link]
-
Reyes-Márquez, A., et al. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 27(1), 2-26. [Link]
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Pal, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
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Smith, C. J., et al. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Organic Letters, 13(24), 6432–6435. [Link]
-
The Heterocyclist. (2015). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Esterification of Tetrazole Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the esterification of tetrazole benzoic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this important transformation. As the tetrazole moiety is a key isostere for carboxylic acids in medicinal chemistry, mastering its esterification is crucial for the synthesis of novel drug candidates.[1]
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Q1: My esterification reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
Low conversion is a frequent hurdle. The cause often lies in the choice of esterification method, reaction equilibrium, or the inherent properties of the tetrazole benzoic acid.
Potential Cause 1: Unfavorable Reaction Equilibrium (Fischer Esterification)
The Fischer esterification, a common acid-catalyzed method, is a reversible reaction.[2][3][4] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[3]
-
Solution 1a: Use a Large Excess of Alcohol. To drive the equilibrium forward, use the alcohol reactant as the solvent or in a significant molar excess (e.g., 4-fold or more).[2][3] This application of Le Chatelier's principle increases the probability of the forward reaction.[2][5]
-
Solution 1b: Remove Water. Employ a Dean-Stark apparatus to azeotropically remove water as it forms, which is particularly effective when using solvents like toluene.[3][6] Alternatively, molecular sieves can be used as a drying agent within the reaction mixture.
Potential Cause 2: Inadequate Activation of the Carboxylic Acid
The tetrazole ring, being electron-withdrawing, can influence the reactivity of the benzoic acid moiety. Standard Fischer conditions may not be sufficient for efficient activation.
-
Solution 2a: Switch to a Coupling Reagent-Based Method. For substrates that are sensitive to acid or require milder conditions, methods like the Steglich or Mitsunobu esterification are superior alternatives.[7][8][9]
-
Steglich Esterification: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[7][9][10][11] The reaction proceeds under mild, often room temperature, conditions.[7]
-
Mitsunobu Reaction: This reaction utilizes a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol.[12][13][14][15][16] It is known for its mild conditions and stereochemical inversion at the alcohol center.[13][15]
-
Potential Cause 3: Steric Hindrance
If either the tetrazole benzoic acid or the alcohol is sterically bulky, the reaction rate can be significantly reduced.
-
Solution 3a: Employ Steglich Esterification. The Steglich method is particularly effective for sterically demanding substrates where Fischer esterification might fail.[9]
-
Solution 3b: Increase Reaction Time and/or Temperature. For Fischer esterifications, extending the reflux time or carefully increasing the temperature can help overcome steric barriers.[17] Microwave-assisted heating can also be a valuable tool to accelerate the reaction.[17]
Q2: I am observing significant side product formation. What are these side products and how can I minimize them?
Side reactions can complicate purification and reduce the yield of the desired ester. Identifying the likely culprits is the first step to mitigation.
Potential Side Product 1: N-Acylurea Formation (in Steglich Esterification)
In the absence of a good nucleophile (the alcohol), the O-acylisourea intermediate in a DCC-mediated reaction can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.[7][9]
-
Solution: The Crucial Role of DMAP. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is essential.[9] DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate readily reacts with the alcohol to form the ester, outcompeting the rearrangement to the N-acylurea.[9]
Potential Side Product 2: Alkylation on the Tetrazole Ring
The tetrazole ring contains nucleophilic nitrogen atoms that can potentially be alkylated, especially under harsh conditions or with certain reagents.[18] This can lead to a mixture of N1 and N2-alkylated isomers.[18]
-
Solution: Choose Milder Esterification Methods. Coupling-reagent based methods like Steglich or Mitsunobu reactions are generally preferred as they do not involve harsh acidic conditions or highly reactive alkylating agents that could react with the tetrazole ring.[7][12]
Potential Side Product 3: Dehydration of Tertiary Alcohols
When using tertiary alcohols under acidic conditions (Fischer esterification), elimination to form an alkene can be a significant side reaction.[8][9]
-
Solution: Use the Steglich Esterification. This method is well-suited for preparing esters from tertiary alcohols as it avoids the strongly acidic conditions that promote carbocation formation and subsequent elimination.[8][9]
Q3: The purification of my tetrazole ester is challenging. What strategies can I employ for a cleaner product?
Purification can be complicated by the properties of the product and the byproducts of the reaction.
Challenge 1: Removing Dicyclohexylurea (DCU) from Steglich Esterification
DCU, the byproduct of DCC, is a solid with limited solubility in many common organic solvents, but it can sometimes co-precipitate with the product or remain in solution.
-
Solution 1a: Filtration. Most of the DCU will precipitate out of the reaction mixture (e.g., in dichloromethane or ethyl acetate) and can be removed by filtration.[7]
-
Solution 1b: Use a Water-Soluble Carbodiimide (EDC). Replacing DCC with EDC allows for the urea byproduct to be removed with a simple aqueous wash during workup.
-
Solution 1c: Acetic Acid Wash. A small amount of acetic acid can be added to the reaction mixture at the end to react with any remaining DCC, and the resulting DCU can then be filtered off.
Challenge 2: Removing Phosphine Oxide and Hydrazine Byproducts from Mitsunobu Reaction
The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be difficult to separate from the desired ester by standard chromatography.[12]
-
Solution 2a: Use Modified Reagents. Several strategies have been developed to simplify purification:
-
Resin-bound triphenylphosphine: The oxidized phosphine can be removed by filtration.[16]
-
Phosphines with basic or acidic groups: These allow for the phosphine oxide byproduct to be removed by an acid or base wash.[12]
-
Alternative azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed to produce a hydrazine byproduct that can be easily removed by filtration.[16]
-
Challenge 3: Separating the Ester from Unreacted Carboxylic Acid
If the reaction does not go to completion, separating the ester from the more polar starting acid is necessary.
-
Solution: Aqueous Base Wash. During the workup, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the unreacted carboxylic acid, forming a salt that will move into the aqueous layer.[6][19] The ester will remain in the organic layer. Be cautious, as foaming can occur due to CO₂ evolution.[19]
II. Frequently Asked Questions (FAQs)
Q: Which esterification method is best for my tetrazole benzoic acid?
A: The "best" method depends on your substrate's properties and the scale of your reaction.
-
For simple, robust substrates and primary/secondary alcohols: Fischer esterification can be effective, especially if you can use a large excess of the alcohol and remove water.[2][3]
-
For acid-sensitive substrates, sterically hindered compounds, or tertiary alcohols: Steglich esterification is an excellent choice due to its mild conditions and high yields.[7][8][9]
-
For reactions requiring stereochemical inversion at the alcohol center or extremely mild conditions: The Mitsunobu reaction is the method of choice.[13][15]
Q: What are typical catalysts and solvents for Fischer esterification of benzoic acids?
A: Common catalysts include strong acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][20] The alcohol reactant is often used as the solvent.[6] Alternatively, an inert solvent like toluene can be used, which also facilitates water removal with a Dean-Stark trap.[6]
Q: Can I use microwave irradiation to speed up the reaction?
A: Yes, microwave-assisted heating has been shown to significantly reduce reaction times for Fischer esterification, often from hours to minutes, while maintaining good yields.[17]
Q: My tetrazole benzoic acid is poorly soluble. How can I improve this?
A: Poor solubility can hinder reaction rates.
-
Solvent Selection: For coupling reactions, polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are often good choices.
-
Temperature: Gently warming the mixture can help dissolve the starting material before initiating the reaction.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst might be employed to facilitate the reaction between components in different phases.[18]
III. Data Summary and Protocols
Comparative Table of Esterification Methods
| Method | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol (often as solvent), strong acid catalyst (H₂SO₄, p-TsOH), heat (reflux)[2][6] | Economical, simple reagents | Reversible reaction, harsh conditions, not suitable for sensitive substrates or tertiary alcohols[8][9][21] |
| Steglich Esterification | DCC or EDC, DMAP (cat.), solvent (DCM, THF), room temperature[7][9] | Mild conditions, high yields, good for hindered and sensitive substrates[7][9] | Byproduct removal (DCU), cost of reagents |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, solvent (THF, ether), 0 °C to room temp.[16] | Very mild, stereochemical inversion, broad scope[13][15] | Byproduct removal (TPPO), stoichiometry, cost of reagents[12] |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification
-
To a solution of the tetrazole benzoic acid (1.0 eq.) and the alcohol (1.2 eq.) in anhydrous dichloromethane (DCM) is added 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
The mixture is cooled to 0 °C in an ice bath.
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.
-
The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification (Methanol)
-
The tetrazole benzoic acid (1.0 eq.) is suspended or dissolved in a large excess of methanol (e.g., serving as the solvent).
-
Concentrated sulfuric acid (e.g., 0.1 eq.) is added cautiously.[6]
-
The mixture is heated to reflux and maintained for 4-24 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water, saturated aqueous NaHCO₃ (caution: foaming!), and brine.[6]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude ester is purified by column chromatography or recrystallization.
IV. Visual Guides
Troubleshooting Workflow for Low Ester Yield
Caption: A decision tree for troubleshooting low yields in esterification reactions.
General Mechanism of Steglich Esterification
Caption: The catalytic role of DMAP in preventing side product formation.
V. References
-
Steglich, W. (1978). Steglich esterification. Angewandte Chemie International Edition, 17(7), 522-524.
-
Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid. ES2380693T3.
-
University of the West Indies at Mona. (n.d.). Lab5 procedure esterification.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
TCI Chemicals. (n.d.). Mitsunobu Reaction.
-
York University. (2024). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
-
Swinburne, C. J., & Hughes, D. L. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 110(11), 6577-6631.
-
Wikipedia. (n.d.). Mitsunobu reaction.
-
Organic Chemistry. (2019). Mitsunobu Reaction.
-
Wikipedia. (n.d.). Mitsunobu reaction.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
-
SynArchive. (n.d.). Steglich Esterification.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
-
Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 125-135.
-
Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912.
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
-
WJEC. (n.d.). Esterification of carboxylic acids.
-
Chemistry LibreTexts. (2023). Fischer Esterification.
-
Bonnamour, J., & Charette, A. B. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(15), 7945-8000.
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- 5. Blended Learning [blended-learning.resources.wjec.co.uk]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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- 10. synarchive.com [synarchive.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
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Technical Support Center: Purification of Methyl 4-(1H-tetrazol-5-yl)benzoate
Welcome to the technical support center for the purification of Methyl 4-(1H-tetrazol-5-yl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block with high purity. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the purification strategies, ensuring you can troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing Methyl 4-(1H-tetrazol-5-yl)benzoate?
The synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate is most commonly achieved via a [3+2] cycloaddition of an azide source with methyl 4-cyanobenzoate.[1][2][3] Consequently, the impurities in your crude product are directly related to this reaction.
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Origin | Key Differentiating Property for Removal |
| Methyl 4-cyanobenzoate | C₉H₇NO₂ | Unreacted starting material | Neutral; lacks an acidic proton. |
| Sodium Azide (NaN₃) | NaN₃ | Unreacted reagent | Highly water-soluble inorganic salt. |
| Catalyst Residues | e.g., ZnBr₂, NH₄Cl | Catalyst from the cycloaddition reaction | Water-soluble inorganic salts.[4] |
| 4-(1H-tetrazol-5-yl)benzoic acid | C₈H₆N₄O₂ | Hydrolysis of the methyl ester | Carboxylic acid group makes it more acidic than the product. |
| Solvent Residues | e.g., DMF | Reaction solvent | High boiling point; removed under high vacuum. |
The most significant organic impurity you will likely face is the unreacted starting material, methyl 4-cyanobenzoate.[5] Its removal is the primary focus of the initial purification steps.
Q2: What is the single most effective strategy for a first-pass purification of this compound?
Without question, acid-base extraction is the most powerful and efficient initial purification technique.[5][6] The foundational principle is the significant difference in acidity between the product and the main organic impurity. The proton on the tetrazole ring is acidic, with a pKa comparable to that of a carboxylic acid.[5] This allows it to be selectively deprotonated by a mild base to form a water-soluble salt, while the neutral starting material remains in the organic phase.
Q3: My TLC shows a clean spot after extraction, but I'm struggling with the final crystallization. What can I do?
This is a common issue. Even after a successful extraction removes the bulk of impurities, trace amounts of contaminants or residual solvent can inhibit crystallization.
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] You may need to screen several solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous pure batch. Placing the solution in an ice bath or refrigerator can also promote crystallization.[7]
-
Consider a "Solvent Swap": If your compound is isolated from a high-boiling point solvent like ethyl acetate, dissolve the crude solid in a minimal amount of a low-boiling solvent like dichloromethane, then concentrate it again on a rotary evaporator. This can help remove residual high-boiling solvents that might be hindering crystallization.
Q4: How do I properly assess the purity of my final product?
A multi-faceted approach is best for confirming purity.
-
Thin-Layer Chromatography (TLC): Use a suitable eluent (e.g., 1:1 Ethyl Acetate:Hexane). The product should appear as a single, well-defined spot. It will be significantly more polar (lower Rf value) than the starting nitrile.[5]
-
Melting Point: A pure, crystalline solid will have a sharp melting point. A broad melting range typically indicates the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method. The ¹H NMR spectrum should be clean, with correct integrations for all protons. The characteristic tetrazole N-H proton can sometimes be observed as a very broad peak far downfield (around 16 ppm), though it is often not seen.[5] The ¹³C NMR is also diagnostic.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment (>95%), RP-HPLC is the standard method.[4][8]
Troubleshooting and Detailed Experimental Guides
Guide 1: Primary Purification via Acid-Base Extraction
This technique exploits the acidic nature of the 1H-tetrazole ring to separate it from neutral organic impurities.
Causality and Mechanism
The tetrazole proton (N-H) is acidic enough to be deprotonated by a weak aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), forming the highly polar, water-soluble sodium tetrazolate salt. The primary impurity, methyl 4-cyanobenzoate, is neutral and remains dissolved in the organic solvent. This partitioning allows for a clean separation.[6]
Caption: Workflow for Acid-Base Extraction Purification.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material). Transfer this solution to a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Scientist's Note: A strong base like NaOH should be avoided as it can hydrolyze the methyl ester functionality.[6]
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely. The product is now in the aqueous layer as its sodium salt.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Keep the upper organic layer, which contains the neutral impurities.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake again, and combine this second aqueous wash with the first.
-
Impurity Removal: Discard the organic layer, which contains the unreacted methyl 4-cyanobenzoate.
-
Protonation: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (check with pH paper). The protonated, water-insoluble product will precipitate out, often as a white solid.[4]
-
Final Extraction: Return the acidified aqueous suspension to the separatory funnel. Extract the precipitated product back into a fresh portion of ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Guide 2: Final Purification via Recrystallization
This is the ultimate step to obtain a highly pure, crystalline solid suitable for analytical characterization and further use.
Step-by-Step Protocol
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents (see Table 2) at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid from the acid-base extraction into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. For maximum yield, once the flask has reached room temperature, place it in an ice bath for 20-30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent / System | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often used for polar compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | A good general-purpose solvent. |
| Ethanol / Water | Varies | Polar Protic | A powerful system; dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Ethyl Acetate / Hexane | Varies | Variable | Dissolve in hot ethyl acetate and add hot hexane until turbidity persists. |
Guide 3: Alternative Purification by Flash Column Chromatography
While often unnecessary if acid-base extraction is performed correctly, column chromatography is a viable alternative for separating compounds with very similar properties or for instances where extraction is problematic.[5][9]
Principle
The separation occurs based on the differential adsorption of the compounds onto a solid stationary phase (silica gel) and their solubility in the mobile phase (eluent). Methyl 4-(1H-tetrazol-5-yl)benzoate is more polar than methyl 4-cyanobenzoate and will therefore adhere more strongly to the silica gel, eluting later.[5]
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Protocol
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the product an Rf value of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. A gradient elution, starting with a low polarity (e.g., 90:10 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 50:50 Hexane:EtOAc), often provides the best separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 3: Representative Eluent Systems for Column Chromatography
| Eluent System (v/v) | Typical Rf (Product) | Notes |
| Hexane / Ethyl Acetate (70:30) | ~0.4 | Good starting point for initial TLC analysis. |
| Hexane / Ethyl Acetate (50:50) | ~0.25 | Likely a good system for elution. |
| Dichloromethane / Methanol (98:2) | ~0.3 | An alternative system if separation is poor in Hex/EtOAc. |
References
-
DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(2), 323–327. [Link]
-
Yelamaggad, C. V., et al. (2013). Synthesis and characterization of some novel tetrazole liquid crystals. Journal of Materials Chemistry C, 1(33), 5134-5142. [Link]
-
Uncle Al. (2014). Extraction of a pyridine tetrazole from the aqueous phase. Chemistry Stack Exchange. [Link]
-
Pinto, A. C., et al. (2004). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Arkat USA. [Link]
- Google Patents. (2007). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- Google Patents. (2011). US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
-
Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]
-
Chanda, T., & Maiti, D. (2017). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 2(7), 3344–3350. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-cyanobenzoate. PubChem. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(11), 13546–13554. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility issues of Methyl 4-(1H-tetrazol-5-yl)benzoate during workup
Technical Support Center: Methyl 4-(1H-tetrazol-5-yl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(1H-tetrazol-5-yl)benzoate. This guide is designed to provide in-depth, practical solutions for the common solubility challenges encountered during the reaction workup and purification of this compound. By understanding the underlying chemical principles, you can optimize your protocols for higher yield and purity.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Q1: Why is my product precipitating at the interface of my organic and aqueous layers during extraction?
A: This is the most frequently reported issue and stems from the compound's dual acidic and lipophilic nature. The tetrazole ring's N-H proton is acidic, with a pKa similar to that of a carboxylic acid (pKa of unsubstituted 1H-tetrazole is ~4.9).[1] At a neutral or slightly acidic pH, the compound exists in its neutral, less polar form, which has limited solubility in many common organic solvents and is virtually insoluble in water. If the pH of your aqueous layer is not sufficiently high to fully deprotonate the tetrazole to its water-soluble salt form, or if there are localized pH changes at the interface, the neutral compound will crash out of solution.
Q2: I'm losing a significant amount of my product during the aqueous wash. Where is it going?
A: If you are performing a wash with a basic solution (e.g., sodium bicarbonate or carbonate), you are likely converting your product into its sodium tetrazolate salt. This salt is an ionic species and is highly soluble in the aqueous layer, causing it to be discarded with the wash. This is a desired effect if you are performing an acid-base extraction to purify the product from non-acidic impurities, but it can lead to unintentional product loss if not managed correctly.[2]
Q3: My product oiled out or formed an intractable emulsion instead of precipitating as a clean solid. What should I do?
A: Oiling out occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This can happen if the precipitation is performed at a temperature above the product's melting point or if impurities are present that disrupt crystallization. Emulsions are often caused by the presence of partially soluble species or fine particulates that stabilize the interface between the organic and aqueous layers.[3][4] Breaking an emulsion can often be achieved by adding a saturated brine solution, which increases the ionic strength of the aqueous phase and forces separation.
Mechanistic Deep Dive: The Chemistry of Solubility
The solubility of Methyl 4-(1H-tetrazol-5-yl)benzoate is governed by the pH-dependent equilibrium of the tetrazole ring. Understanding this principle is crucial for designing a successful workup protocol.
The tetrazole N-H proton is acidic due to the high stability of its conjugate base, the tetrazolate anion, where the negative charge is delocalized across all four nitrogen atoms of the aromatic ring.[1] This allows the tetrazole group to act as a "bioisostere" for a carboxylic acid group in many medicinal chemistry applications.[5]
Caption: pH-dependent equilibrium of Methyl 4-(1H-tetrazol-5-yl)benzoate.
As illustrated, in acidic conditions, the compound is neutral and preferentially dissolves in organic solvents like ethyl acetate or dichloromethane. In basic conditions, it deprotonates to form the tetrazolate anion, which is highly soluble in water. Manipulating this equilibrium is the key to effective separation and purification.
Troubleshooting Guides & Protocols
This section provides step-by-step solutions to specific workup problems.
Problem 1: Product Precipitates During Initial Organic Extraction
Scenario: After quenching your reaction, you dilute it with ethyl acetate and water. Upon shaking, a white solid forms, making phase separation impossible.
Root Cause Analysis: The pH of the aqueous phase is likely near neutral or slightly acidic, causing the product to precipitate due to its low solubility in both phases under these conditions.
Solution: Controlled Acid-Base Extraction & Precipitation
This protocol leverages the pH-dependent solubility to first remove non-acidic impurities and then isolate the product in a pure, solid form.
Experimental Protocol:
-
Basification & Extraction:
-
After the initial reaction is complete, concentrate the mixture under reduced pressure to remove volatile solvents if practical.[3]
-
Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate).
-
Transfer the organic solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. Shake gently at first and vent frequently to release any evolved CO₂ gas.[4]
-
The product will deprotonate and move into the aqueous layer as its sodium/potassium salt. The organic layer now contains non-acidic starting materials or byproducts.
-
Separate the layers. Retain the aqueous layer , which contains your product. For thorough recovery, re-extract the organic layer with a fresh portion of the basic solution and combine the aqueous layers.
-
-
Acidification & Precipitation:
-
Cool the combined aqueous layers in an ice bath to minimize solubility during precipitation and control the exotherm.
-
Slowly add 1M or 2M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with pH paper or a calibrated meter.[6]
-
A white precipitate of the neutral product will begin to form. Continue adding acid until the pH is approximately 2-3 to ensure complete protonation and precipitation.[6]
-
-
Isolation & Purification:
-
Isolate the solid product via vacuum filtration.[7]
-
Wash the filter cake with cold deionized water to remove inorganic salts (e.g., NaCl).
-
Further wash the cake with a cold, non-polar solvent like hexane or pentane to remove any residual organic-soluble impurities.
-
Dry the purified product under vacuum. If needed, the product can be further purified by recrystallization from a suitable solvent system like an ethanol/water mixture.[6]
-
Caption: Workflow for purification via acid-base extraction and precipitation.
Problem 2: Product Remains Solubilized in the Aqueous Phase After Acidification
Scenario: You have acidified the aqueous layer as described above, but no precipitate forms, or only a small amount appears.
Root Cause Analysis: While less common for this specific molecule, the product may have some residual water solubility, especially if the volume is large or if co-solvents (like methanol or THF from the reaction) are present. Alternatively, the pH may not be low enough to induce precipitation.
Solution: Back-Extraction Protocol
If precipitation fails, the now-neutral product can be extracted back into an organic solvent.
Experimental Protocol:
-
Confirm pH: First, double-check that the aqueous phase is indeed acidic (pH 2-3). If not, add more acid.
-
Back-Extraction:
-
Transfer the acidified aqueous solution to a separatory funnel.
-
Extract the solution multiple times (e.g., 3x) with a fresh, water-immiscible organic solvent such as ethyl acetate or dichloromethane. The neutral product will now partition back into the organic phase.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine (saturated aq. NaCl) to remove bulk water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the product.
-
Caption: Decision tree for product isolation after acidification.
Solubility Data Summary
The following table summarizes the expected solubility behavior of Methyl 4-(1H-tetrazol-5-yl)benzoate, which dictates the choice of workup strategy.
| Form of Compound | Chemical State | Aqueous pH | Water Solubility | Common Organic Solvent Solubility (e.g., EtOAc, DCM) |
| Neutral | Protonated (1H-Tetrazole) | Acidic (< 4) | Very Low | Moderate to Good |
| Anionic Salt | Deprotonated (Tetrazolate) | Basic (> 6) | High | Very Low |
References
- BenchChem. (n.d.). An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole.
-
University of Rochester, Department of Chemistry. (n.d.). Workup Troubleshooting. Retrieved from [Link]
- Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(2), 339-342. [Link]
-
Ladderane. (2020, December 14). The ABCs of performing organic synthesis reactions [Video]. YouTube. [Link]
-
Boraei, A. A. A. (2009). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, 54(4), 1269–1273. [Link]
-
user1572091. (2014, April 4). Extraction of a pyridine tetrazole from the aqueous phase. Chemistry Stack Exchange. [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. [Link]
- Google Patents. (n.d.). US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles.
-
ElectronicsAndBooks. (n.d.). The chemistry of the tetrazoles. Retrieved from [Link]
-
University of Groningen Research Portal. (2016). Convergent Three-Component Tetrazole Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]
-
ACS Publications. (2015). Controlled Flow Precipitation as a Valuable Tool for Synthesis. Organic Process Research & Development. [Link]
-
ACS Publications. (2009). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data. [Link]
-
ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
- Google Patents. (n.d.). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]
-
Reddit. (2021, July 13). [Organic Chemistry] What exactly is a workup?. r/chemhelp. [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
-
PubChem. (n.d.). Methyl 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)benzoate. Retrieved from [Link]
- Journal of University of Anbar for Pure Science. (2024).
-
CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]
-
MolPort. (n.d.). Compound methyl 4-(5-{[(2-methylphenyl)methyl]sulfanyl}-1H-tetrazol-1-yl)benzoate. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]
-
PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid. Retrieved from [Link]
-
Chemchart. (n.d.). 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (64170-57-6). Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Preventing Regioisomer Formation in Tetrazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of tetrazoles is a cornerstone of medicinal chemistry, prized for their role as stable bioisosteres of carboxylic acids.[1] However, the synthetic path is often complicated by the formation of regioisomeric mixtures, primarily the 1,5- and 2,5-disubstituted tetrazoles.[2][3] These isomers can exhibit vastly different pharmacological and physicochemical properties, making their separation a costly and challenging necessity.
This guide provides in-depth, field-proven insights into the mechanisms that govern tetrazole regioselectivity. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions & Troubleshooting
Q1: I'm getting a mixture of 1,5- and 2,5-disubstituted products after alkylating my 5-substituted-1H-tetrazole. Why does this happen and how can I control the ratio?
This is the most common regioselectivity challenge in tetrazole chemistry. The formation of two isomers arises from the inherent chemical nature of the 5-substituted-1H-tetrazole ring.
The Underlying Chemistry: Tautomerism and Ambident Nucleophilicity
The proton on the 5-substituted-1H-tetrazole is acidic and can be removed by a base to form a tetrazolate anion. This anion is an "ambident nucleophile," meaning it has two potential points of attack for an incoming electrophile (like an alkyl halide). The negative charge is delocalized across the ring, but nucleophilic character is concentrated at the N1 and N2 positions. Reaction at N1 yields the 1,5-disubstituted product, while reaction at N2 gives the 2,5-disubstituted isomer.[4]
Caption: Regioisomeric products from alkylating an ambident tetrazolate anion.
Key Factors Controlling Regioselectivity:
-
Steric Hindrance: This is often the most dominant factor.
-
Bulky R-group (at C5): A large substituent on the carbon of the tetrazole ring will sterically hinder the N1 position, favoring attack at the more accessible N2 position.
-
Bulky Electrophile (E+): Similarly, a large alkylating agent will preferentially attack the less hindered N2 nitrogen.
-
-
Reaction Mechanism (Sₙ1 vs. Sₙ2): The nature of the electrophile is critical.
-
Sₙ2 Reactions: Primary and secondary alkyl halides that react via an Sₙ2 pathway are more sensitive to steric hindrance, leading to higher regioselectivity (often favoring the 2,5-isomer).
-
Sₙ1 Reactions: Electrophiles that can form a stable carbocation (e.g., tertiary or benzylic halides) react via an Sₙ1-like mechanism. The "free" carbocation is less selective and will attack both nitrogen atoms, often resulting in a product mixture closer to 1:1.[3]
-
-
Solvent and Counter-ion: The reaction environment plays a subtle but important role. The association of the cation (e.g., Na⁺, K⁺) with the tetrazolate anion can block one of the nitrogen atoms, influencing the direction of alkylation. The solvent can mediate this ion-pairing.
Troubleshooting Guide for Alkylation Reactions
| Problem Observed | Probable Cause | Suggested Solution(s) |
| Low Selectivity (~1:1 Ratio) | Electrophile has high Sₙ1 character. | Switch to a more reactive electrophile that favors an Sₙ2 pathway (e.g., convert an alkyl chloride to an iodide or triflate). Lower the reaction temperature. |
| Major Product is the 1,5-Isomer | Steric hindrance is low and N1 is electronically favored. | To favor the 2,5-isomer, try using a bulkier alkylating agent or a solvent system that promotes cation association at N1. |
| Inconsistent Isomeric Ratios | Reaction is sensitive to temperature or concentration. | Standardize reaction conditions strictly. Consider a catalyst system known for high selectivity (e.g., NiO nanoparticles). |
Q2: My synthesis of the initial 5-substituted-1H-tetrazole from a nitrile and sodium azide is inefficient. How can I improve this critical first step?
This reaction, a formal [3+2] cycloaddition, is the most common entry point to the tetrazole core.[5] While direct, it can be sluggish and require harsh conditions (e.g., high temperatures in solvents like DMF), which also presents safety risks.[5][6]
The Core Challenge: Nitrile Activation
The primary hurdle is the low reactivity of the nitrile's carbon atom toward nucleophilic attack by the azide ion. The reaction often requires high thermal energy to overcome this activation barrier. Furthermore, using strong acids to activate the nitrile can generate highly toxic and explosive hydrazoic acid (HN₃).[7]
The Solution: Catalysis
Modern methods rely on catalysts to activate the nitrile under milder and safer conditions.
-
Lewis Acid Catalysis (The Sharpless Method): The addition of zinc salts (e.g., ZnBr₂) is exceptionally effective. The Zn(II) ion coordinates to the nitrile's nitrogen, dramatically increasing the electrophilicity of the carbon and facilitating azide attack.[8] A key advantage of this method is its compatibility with water as a solvent, which minimizes the danger of liberating HN₃ and simplifies the workup.[7]
-
Heterogeneous Acid Catalysis: Solid-supported acids, like silica sulfuric acid, can effectively catalyze the reaction, offering the advantage of easy removal by filtration.
-
Phase-Transfer and Amine Salt Catalysis: Using trialkylammonium salts can provide a catalytic amount of a proton source, activating the azide in a controlled manner while minimizing the bulk concentration of HN₃.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for the Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate
Welcome to the Technical Support Center for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic transformation. As a key intermediate in the synthesis of pharmaceuticals like Valsartan, an angiotensin II receptor blocker, optimizing the formation of the tetrazole ring is of critical importance.[1][2][3][4][5]
The core of this synthesis is the [3+2] cycloaddition of an azide source with the nitrile group of methyl 4-cyanobenzoate. The selection of an appropriate catalyst is paramount for achieving high yields, minimizing reaction times, and ensuring a safe and efficient process. This guide will delve into the mechanistic nuances of catalyst choice and provide practical, field-proven advice.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate?
A1: The direct reaction between an azide anion and a nitrile is often slow, requiring high temperatures and resulting in low yields.[6] A catalyst is essential to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. The catalyst, typically a Lewis acid or a Brønsted acid, coordinates to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, thereby lowering the activation energy for the cycloaddition reaction.[7][8][9][10]
Q2: What are the most common catalysts used for this reaction, and how do they compare?
A2: The two most prevalent classes of catalysts for this transformation are zinc salts (Lewis acids) and ammonium salts (Brønsted acids).
-
Zinc Salts (e.g., ZnCl₂, ZnBr₂): Zinc(II) salts are highly effective Lewis acid catalysts. Density functional theory (DFT) calculations have shown that the coordination of the zinc ion to the nitrile is the primary factor in catalysis, significantly lowering the barrier for the azide attack.[7][8][10] Zinc-catalyzed reactions can often be performed in a variety of solvents, including water and alcohols, which offers a greener alternative to commonly used polar aprotic solvents like DMF.[11]
-
Ammonium Chloride (NH₄Cl): Ammonium chloride serves as a Brønsted acid catalyst. It is thought to generate hydrazoic acid (HN₃) in situ, which then participates in the cycloaddition.[6][12] This method is cost-effective and straightforward. However, the in situ generation of the potentially explosive and toxic hydrazoic acid requires careful handling and a well-ventilated workspace.[13]
A comparison of common catalysts is provided in the table below:
| Catalyst Type | Examples | Mechanism of Action | Advantages | Disadvantages |
| Lewis Acids | ZnCl₂, ZnBr₂, AlCl₃ | Coordination to and activation of the nitrile group.[7][8][10] | High efficiency, broad substrate scope, can be used in greener solvents like water.[11] | Potential for metal contamination in the final product, may require specific workup procedures to remove the metal salts. |
| Brønsted Acids | NH₄Cl, Trialkylammonium salts | In situ generation of hydrazoic acid (HN₃) which protonates and activates the nitrile.[6][14][15] | Cost-effective, simple to use. | In situ generation of toxic and potentially explosive HN₃, may require higher temperatures.[13] |
Q3: Are there any alternative or more advanced catalytic systems available?
A3: Yes, research continues to yield novel catalytic systems. Heterogeneous catalysts, such as metal oxides or metal complexes supported on various materials, are gaining traction.[16] These offer the significant advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling. For instance, cobalt(II) complexes and copper-based single-atom catalysts have shown excellent activity.[17][18]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Cause: The nitrile group, particularly on an electron-rich aromatic ring, is not sufficiently activated.[9]
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the molar ratio of the catalyst.
-
Switch Catalyst Type: If using a weaker Brønsted acid like NH₄Cl, consider switching to a more potent Lewis acid like ZnCl₂.[13]
-
Verify Catalyst Quality: Ensure the catalyst has not degraded due to improper storage (e.g., moisture for Lewis acids).
-
-
-
Inappropriate Reaction Temperature:
-
Cause: The activation energy barrier is not being overcome.[9]
-
Solution: Gradually increase the reaction temperature. For many tetrazole syntheses, temperatures between 100-130 °C are optimal. Monitor for potential decomposition of starting materials or product at excessively high temperatures.
-
-
Poor Solvent Choice:
-
Cause: The reagents may not be fully solubilized, or the solvent may not be suitable for the reaction temperature.
-
Solution: High-boiling polar aprotic solvents like DMF or DMSO are generally effective as they can dissolve the azide salt and allow for higher reaction temperatures.[9][18] If using a zinc catalyst, consider water or isopropanol as greener alternatives.[11]
-
Issue 2: Formation of Significant Side Products
Potential Causes & Solutions:
-
Hydrolysis of the Ester or Nitrile Group:
-
Cause: Presence of water in the reaction mixture, especially under acidic or basic conditions at high temperatures, can lead to the hydrolysis of the methyl ester to a carboxylic acid or the nitrile to an amide.
-
Solution:
-
Use anhydrous solvents and reagents.
-
If the ester is hydrolyzed, the carboxylic acid product can often be esterified in a separate step.
-
Purify the final product carefully using techniques like recrystallization or column chromatography.
-
-
Issue 3: Difficult Purification of the Final Product
Potential Causes & Solutions:
-
Removal of Metal Salts (when using Lewis acids):
-
Cause: Residual zinc or other metal salts can be challenging to separate from the desired product.
-
Solution: After the reaction, acidification of the mixture with an acid like HCl will protonate the tetrazole, causing it to precipitate. The metal salts typically remain in the aqueous solution. Thorough washing of the filtered product with water is crucial.
-
-
Separation from Unreacted Starting Material:
-
Cause: Incomplete reaction leaves behind the starting nitrile.
-
Solution: The tetrazole product is acidic (pKa similar to a carboxylic acid) and can be separated by an acid-base extraction.[13] Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaOH solution). The tetrazole will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure tetrazole product.
-
Visualizing the Catalytic Mechanism
The following diagram illustrates the proposed catalytic cycle for the zinc(II)-catalyzed synthesis of the tetrazole ring.
Caption: Zinc(II)-catalyzed tetrazole formation workflow.
Experimental Protocol: Zinc Chloride Catalyzed Synthesis
This protocol provides a reliable method for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate using zinc chloride as the catalyst.
Materials:
-
Methyl 4-cyanobenzoate
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 3M aqueous solution
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-cyanobenzoate (1 equivalent), sodium azide (1.5 equivalents), and anhydrous zinc chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of the nitrile is typically 0.5-1 M).
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed (typically 12-24 hours).
-
Workup - Quenching and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing 3M HCl solution (at least 5 volumes relative to the DMF volume) with stirring. This step should be performed in a well-ventilated fume hood as it may generate some hydrazoic acid.
-
A precipitate of the crude product should form. Stir the suspension for 30 minutes.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove any remaining salts.
-
-
Purification (Optional - Acid-Base Extraction):
-
If the product is not sufficiently pure, dissolve the crude solid in ethyl acetate.
-
Extract the organic layer with a saturated sodium bicarbonate solution. The tetrazole product will move into the aqueous layer.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with 3M HCl until a precipitate forms and the pH is ~1-2.
-
Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (which generates toxic hydrazoic acid) and heavy metals.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983-9987. [Link]
-
Gagnon, A., & Boudreault, P. L. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development, 26(5), 1543-1551. [Link]
-
Hasaninejad, A., Zare, A., & Shekouhy, M. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(19), 2904-2914. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
-
ResearchGate. (n.d.). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Himo, F., & Sharpless, K. B. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
American Chemical Society. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-po. Retrieved from [Link]
-
Popova, E. A., & Trifonov, R. E. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(10), 1364. [Link]
-
ResearchGate. (n.d.). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Retrieved from [Link]
- Google Patents. (n.d.). CN100522953C - Synthesis method of valsartan.
-
Beilstein Journals. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Retrieved from [Link]
-
National Institutes of Health. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Azide—Alkyne Cycloaddition: Reactivity and Applications. Request PDF. Retrieved from [Link]
-
American Chemical Society. (2014). An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. The Journal of Organic Chemistry, 79(12), 5649-5657. [Link]
- Google Patents. (n.d.). US7378531B2 - Process for the preparation of valsartan.
-
Justia Patents. (2013). Process for preparation of valsartan intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrile–azide cycloaddition reaction. A) Catalyst screening for the... Retrieved from [Link]
-
YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]
-
American Chemical Society. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
American Chemical Society. (2016). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 116(1), 80-140. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. Retrieved from [Link]
-
CORE. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Retrieved from [Link]
-
Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. | Download Scientific Diagram. Retrieved from [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
Scite.ai. (n.d.). Advances in Tetrazole Synthesis – An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. Retrieved from [Link]
-
Convenient synthesis of 5-methyl-1H-tetrazol-1-yl benzenamines. (2024). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-substituted-1H-tetrazole derivatives (44) in ChCl/ZnCl2 DES. Retrieved from [Link]
-
ResearchGate. (n.d.). an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 4-(1H-tetrazol-5-yl)benzoate, 95% Purity, C9H8N4O2, 100 mg. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Retrieved from [Link]
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- 4. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]
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- 7. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? [kth.diva-portal.org]
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Technical Support Center: Scaling Up the Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to move from lab-scale synthesis to larger-scale production. As a key intermediate in the manufacturing of angiotensin II receptor blockers like valsartan, robust and scalable synthesis of this compound is critical.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. We will address common challenges, from low reaction yields to critical safety considerations, ensuring your scale-up process is efficient, safe, and successful.
Part 1: Synthesis Overview & Core Mechanism
The most common and direct route to synthesizing 5-substituted-1H-tetrazoles, including Methyl 4-(1H-tetrazol-5-yl)benzoate, is through a [3+2] cycloaddition reaction.[4][5] This involves reacting an organonitrile with an azide source. For this specific synthesis, the key reactants are Methyl 4-cyanobenzoate and sodium azide (NaN₃).
The reaction is typically catalyzed to enhance the rate and yield. While various catalysts have been employed, including zinc salts and amine hydrochlorides, modern methods often utilize more efficient and environmentally benign options like heterogeneous solid acids.[4][6][7] The catalyst's role is to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[5][7]
Below is a generalized workflow for the synthesis.
Caption: A logic diagram for troubleshooting common synthesis issues.
Part 3: Critical Safety Considerations for Scale-Up
Scaling up this synthesis introduces significant safety hazards that must be rigorously managed. Sodium azide and its reaction product, hydrazoic acid, are highly hazardous materials.
Question: What are the primary safety hazards I need to manage when scaling up this synthesis?
Answer: All work involving sodium azide must be conducted with strict adherence to safety protocols. The primary hazards are:
-
Extreme Toxicity of Sodium Azide (NaN₃): Sodium azide is a potent toxin that can be fatal if swallowed, inhaled, or absorbed through the skin. [8][9][10]It functions by inhibiting cytochrome oxidase, similar to cyanide. * Control Measures: Always handle solid sodium azide and its solutions in a certified chemical fume hood. [11]Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and double-gloving with nitrile gloves is recommended. [9][11]
-
Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. [8][9][11] * Control Measures: NEVER add acid directly to solid sodium azide or concentrated azide solutions. Store sodium azide away from acids. The reaction work-up, which involves acidification, must be done slowly and in a well-ventilated area, ensuring that the off-gases are properly scrubbed or vented.
-
Formation of Explosive Metal Azides: Sodium azide reacts with heavy metals such as lead, copper, silver, and zinc to form highly shock-sensitive and explosive heavy metal azides. [8][11] * Control Measures: NEVER use metal spatulas to handle solid sodium azide; use ceramic or plastic instead. [8][11]Ensure that reaction vessels are free from heavy metal contamination. Avoid contact with metal pipes, drains, or equipment components. If a stirrer shaft has scratches, it could be a site for azide accumulation.
-
Thermal Instability: Solid sodium azide can decompose violently if heated above 275 °C. [8]While the reaction temperature is well below this, be aware of potential hotspots in the reactor during scale-up.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What are the typical reaction conditions and expected yield?
-
A: Using a heterogeneous catalyst like SA-rGO in DMSO at 120 °C, yields can be excellent, often exceeding 90%. With more traditional catalysts like ammonium chloride in DMF, yields typically range from 72% to 95%. [4]A summary of typical conditions is provided in the table below.
-
-
Q: How should I monitor the reaction's progress?
-
A: The most common method is Thin Layer Chromatography (TLC), which can show the disappearance of the starting material, Methyl 4-cyanobenzoate. [12]For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
-
-
Q: Can this reaction be run in a continuous flow setup?
-
A: Yes, the synthesis of tetrazoles from nitriles has been successfully adapted to continuous flow processes. Flow chemistry can offer significant safety advantages for handling hazardous reagents like azides and can improve heat transfer and process control, making it an attractive option for large-scale manufacturing. [13]
-
Data Summary & Protocols
Table 1: Typical Lab-Scale Reaction Parameters
| Parameter | Value | Rationale & Source |
| Starting Material | Methyl 4-cyanobenzoate | Commercially available nitrile. [14] |
| Reagents | Sodium Azide (NaN₃) | Azide source for the cycloaddition. |
| Catalyst | Silica Sulfuric Acid or NH₄Cl | Activates the nitrile for attack. [4][6] |
| Molar Ratio | 1 (Nitrile) : 1.5 (NaN₃) : 0.1-1 (Catalyst) | Excess azide drives the reaction. |
| Solvent | Anhydrous DMF or DMSO | High-boiling polar aprotic solvent. [4] |
| Temperature | 110-120 °C | Required for thermal cycloaddition. [4] |
| Reaction Time | 4-24 hours | Monitored by TLC/HPLC. [12] |
| Typical Yield | 72-95% | Dependent on conditions and catalyst. [4] |
Protocol: General Procedure for Lab-Scale Synthesis
(Adapted from Mittal et al., 2021)
-
Setup: In a properly functioning chemical fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add Methyl 4-cyanobenzoate (1.0 eq), sodium azide (1.5 eq), the chosen catalyst (e.g., silica sulfuric acid, 10 mg per 1 mmol of nitrile), and the solvent (e.g., DMSO, ~3 mL per 1 mmol of nitrile).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting nitrile spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off and wash with a small amount of solvent.
-
Dilute the filtrate with water.
-
Slowly add 5 N HCl solution with stirring in an ice bath until the pH of the solution reaches ~2. A white precipitate will form.
-
Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
-
Isolation:
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water.
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the final product.
-
References
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - University of Wisconsin-Madison. [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports. [Link]
-
Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. [Link]
-
Sodium Azide NaN3. Division of Research Safety | Illinois. [Link]
-
Safety Data Sheet: Sodium azide >=98 %, for synthesis. Carl ROTH. [Link]
-
Trityl Group Deprotection from Tetrazoles. Thieme. [Link]
-
Multistep synthesis of a valsartan precursor in continuous flow. Beilstein Journal of Organic Chemistry. [Link]
-
Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Chemical and Pharmaceutical Bulletin. [Link]
-
Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]
-
A High-Throughput Process for Valsartan. Organic Process Research & Development. [Link]
-
New and Improved Manufacturing Process for Valsartan. Organic Process Research & Development. [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. New Journal of Chemistry. [Link]
-
Methyl 4-cyanobenzoate. LookChem. [Link]
-
Methyl 4-cyanobenzoate | C9H7NO2. PubChem. [Link]
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- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 8. ehs.wisc.edu [ehs.wisc.edu]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Cas 1129-35-7,Methyl 4-cyanobenzoate | lookchem [lookchem.com]
Technical Support Center: Stability of Methyl 4-(1H-tetrazol-5-yl)benzoate
Last Updated: January 6, 2026
Welcome to the technical support guide for Methyl 4-(1H-tetrazol-5-yl)benzoate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block.[1] As a compound featuring both a methyl ester and a tetrazole ring, its stability in solution is a critical parameter for ensuring experimental reproducibility and the integrity of your results.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Methyl 4-(1H-tetrazol-5-yl)benzoate in common laboratory settings.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a logical workflow to diagnose and resolve the problem.
Issue 1: I'm observing a decrease in the concentration of my stock solution over time, even when stored at low temperatures.
Possible Cause: The most probable cause is the chemical degradation of the molecule. For Methyl 4-(1H-tetrazol-5-yl)benzoate, the primary suspect is the hydrolysis of the methyl ester group, especially in the presence of trace amounts of water, acid, or base.
Troubleshooting & Resolution Workflow:
-
Confirm Degradation:
-
Action: Re-analyze your stock solution using a quantitative method like HPLC-UV or LC-MS. Compare the peak area of the parent compound to a freshly prepared standard of known concentration.
-
Rationale: This step confirms whether the concentration loss is real or due to other factors like evaporation or adsorption.
-
-
Identify the Degradant:
-
Action: In your LC-MS analysis, look for a new peak with a mass corresponding to 4-(1H-tetrazol-5-yl)benzoic acid (the parent compound minus CH₂; M-14). This is the expected product of ester hydrolysis.[2][3]
-
Rationale: Identifying the degradant confirms the degradation pathway, which is crucial for selecting the right preventative measures.
-
-
Evaluate Solvent & Storage:
-
Action: Review the solvent used for your stock solution. Protic solvents (e.g., methanol, ethanol) or aqueous buffers can participate in or catalyze hydrolysis.[4] The presence of acidic or basic impurities in the solvent can also accelerate this process.[2][5]
-
Rationale: The choice of solvent is paramount. Aprotic, anhydrous solvents are generally preferred for long-term storage of ester-containing compounds.
-
-
Implement Corrective Actions:
-
Prepare Fresh Stock Solutions: Use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) for preparing stock solutions.
-
Store Appropriately: Store solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and slow down chemical reactions.
-
Use Inert Containers: While glass is generally acceptable, consider using polypropylene tubes if you suspect adsorption to surfaces.
-
Issue 2: My HPLC/LC-MS analysis shows a new, more polar peak appearing in my samples. What is it?
Possible Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent methyl ester.
Diagnostic Steps:
-
Check Retention Time: The new, earlier-eluting (more polar) peak is likely 4-(1H-tetrazol-5-yl)benzoic acid.
-
Confirm by Mass Spectrometry: The mass of this new peak should correspond to the hydrolyzed product.
-
Perform a Forced Degradation Study: Briefly expose a small sample of your compound to dilute acid (e.g., 0.1 M HCl) and another to dilute base (e.g., 0.1 M NaOH) at room temperature. Analyze the samples by HPLC. If the peak in your experimental sample matches the peak generated under these hydrolytic conditions, you have confirmed its identity.
Visualizing the Primary Degradation Pathway
The most common stability issue is the hydrolysis of the methyl ester to its corresponding carboxylic acid, as illustrated below.
Sources
Technical Support Center: Characterization of Tetrazole-Containing Compounds
Welcome to the technical support center for the characterization of tetrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this unique class of heterocyles. Tetrazoles, with their high nitrogen content and acidic nature, present a unique set of analytical hurdles. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the integrity and accuracy of your experimental results.
Section 1: Navigating the Tautomeric Maze
One of the most frequent challenges in characterizing tetrazole-containing compounds is their propensity to exist as tautomers. This section will guide you through identifying and distinguishing between these forms.
FAQ 1: My 1H NMR spectrum shows more signals than expected for my 5-substituted-1H-tetrazole. What could be the cause?
This is a classic sign of tautomerism. 5-substituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers.[1][2][3] The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and temperature.[4]
Troubleshooting Guide:
-
Solvent Study: Record NMR spectra in a variety of solvents with differing polarities (e.g., DMSO-d6, CDCl3, and D2O). A change in the ratio of the unexpected signals with a change in solvent is a strong indicator of tautomerism. The more polar 1H-tautomer is often favored in polar solvents.[3]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if the signals are due to tautomers in equilibrium. If the signals coalesce or their relative intensities change with temperature, it supports the presence of a dynamic equilibrium.
-
2D NMR Spectroscopy: Techniques like 1H-15N HMBC can be invaluable for definitively assigning the proton's position on the tetrazole ring, thus identifying the specific tautomer.
Experimental Protocol: Variable Temperature (VT) 1H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of your tetrazole compound in a suitable deuterated solvent (e.g., DMSO-d6) at a concentration of 5-10 mg/mL.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments: Increase the temperature in increments of 10-20 K (e.g., 318 K, 338 K, etc.) and acquire a spectrum at each temperature. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.
-
Temperature Decrements: If instrument capabilities allow, decrease the temperature in similar increments below room temperature.
-
Data Analysis: Analyze the spectra for changes in chemical shifts, signal broadening, and coalescence of peaks. These changes can provide information about the kinetics of the tautomeric interconversion.
Logical Workflow for Tautomer Identification
Caption: Decision workflow for investigating unexpected NMR signals.
Section 2: Mass Spectrometry - Decoding the Fragments
Mass spectrometry of tetrazoles can be perplexing due to their unique fragmentation patterns, which differ significantly between positive and negative ionization modes.
FAQ 2: I'm seeing an unexpected loss of 28 Da in the negative ion mode ESI-MS of my 5-substituted tetrazole. Is this a common fragmentation?
Yes, this is a characteristic fragmentation pathway for tetrazoles in negative ion mode. The loss of 28 Da corresponds to the elimination of a molecule of nitrogen (N2).[4][5][6]
Troubleshooting Guide:
-
Ionization Mode Comparison: If you are observing this fragmentation, confirm it by running the sample in positive ion mode. In positive ion ESI-MS, the characteristic fragmentation is the loss of hydrazoic acid (HN3), which corresponds to a neutral loss of 43 Da.[4][5][6] Observing these distinct fragmentation patterns in the different ionization modes is a strong confirmation of the presence of the tetrazole ring.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the fragment ions. This will definitively show the loss of N2 in negative mode and HN3 in positive mode.
-
Tandem MS (MS/MS): Perform MS/MS experiments to isolate the parent ion and observe its characteristic fragmentation. This will provide cleaner spectra and more confident identification of the fragmentation pathways.
Quantitative Data Summary: Common Mass Spectrometry Fragments
| Ionization Mode | Characteristic Neutral Loss | Mass (Da) | Reference |
| Positive Ion (ESI) | Hydrazoic Acid (HN3) | 43 | [5][6] |
| Negative Ion (ESI) | Nitrogen (N2) | 28 | [4][5][6] |
Section 3: Purity and Stability - Unmasking Hidden Impurities
The synthesis and handling of tetrazoles can lead to the formation of byproducts and degradation products that can complicate characterization.
FAQ 3: My elemental analysis results for a newly synthesized tetrazole are off, particularly the nitrogen content. What should I investigate?
Discrepancies in elemental analysis, especially for nitrogen-rich compounds like tetrazoles, can point to several issues.
Troubleshooting Guide:
-
Residual Azide: The most common synthesis of tetrazoles involves the use of azide salts (e.g., sodium azide).[7][8][9] Incomplete reaction or purification can leave residual azide, which can be explosive and will affect the elemental analysis. Always handle with extreme care and in a well-ventilated fume hood.[8][10][11]
-
FTIR Spectroscopy: Check for a sharp, strong absorption band around 2100-2150 cm-1, which is characteristic of the azide functional group.
-
-
Byproduct Formation: Depending on the synthetic route, various byproducts can form. For instance, reactions starting from nitriles can have unreacted starting material.[7][12]
-
Chromatographic Purity: Assess the purity of your compound using HPLC or TLC. If multiple spots or peaks are observed, further purification is necessary.
-
-
Hygroscopicity and Solvent Retention: Tetrazoles can be hygroscopic or retain solvents from purification.
-
Thermogravimetric Analysis (TGA): TGA can help identify the presence of water or residual solvent by showing weight loss at temperatures below the decomposition point of the compound.
-
1H NMR: Look for characteristic signals of common solvents (e.g., water, ethyl acetate, dichloromethane) in your NMR spectrum.
-
Experimental Protocol: FTIR Spectroscopy for Residual Azide Detection
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of your dry tetrazole compound with approximately 100-200 mg of dry potassium bromide (KBr).[13] Alternatively, if your compound is soluble, a thin film can be cast on a salt plate from a volatile solvent.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Carefully examine the region between 2100 cm-1 and 2150 cm-1. A sharp, intense peak in this region is a strong indication of the presence of an azide group.
Safety First: Handling Tetrazole-Containing Compounds
Caption: Key safety precautions for handling tetrazole compounds.
Tetrazoles and their synthetic precursors, particularly azides, can be energetic and potentially explosive.[10][14][15] Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before handling these compounds.[10][11] Avoid grinding, shock, or friction, especially with dry materials.[10][16]
Section 4: Crystallography - Capturing the Solid State
Single-crystal X-ray diffraction provides definitive structural information, but obtaining suitable crystals of tetrazoles can be challenging.
FAQ 4: I'm struggling to grow single crystals of my tetrazole derivative suitable for X-ray crystallography. What techniques can I try?
Crystal growth is often a trial-and-error process, but several techniques can improve your chances of success with tetrazole-containing compounds.
Troubleshooting Guide:
-
Solvent Selection: The choice of solvent is critical. Tetrazoles are often used as carboxylic acid bioisosteres and can have similar solubility profiles.[17][18][19] Screen a wide range of solvents with varying polarities.
-
Slow Evaporation: This is the simplest method. Dissolve your compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which your compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Temperature Gradient: Slowly cool a saturated solution of your compound. This can be done by placing the solution in a refrigerator or by using a programmable cooling device.
It's important to note that the solid-state structure may represent only one of the possible tautomers present in solution.[1][3]
References
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. ([Link])
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Validation & Comparative
Comparing Methyl 4-(1H-tetrazol-5-yl)benzoate to 4-(1H-tetrazol-5-yl)benzoic acid
An In-Depth Comparative Guide for Researchers: Methyl 4-(1H-tetrazol-5-yl)benzoate vs. 4-(1H-tetrazol-5-yl)benzoic acid
In the landscape of medicinal chemistry and drug development, the strategic selection of functional groups is paramount to achieving desired therapeutic outcomes. Among the most successful strategies is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. This guide provides a detailed comparison of two closely related and critical compounds: 4-(1H-tetrazol-5-yl)benzoic acid and its methyl ester derivative, Methyl 4-(1H-tetrazol-5-yl)benzoate .
The core of this comparison lies in the 1H-tetrazole ring, a well-established bioisostere for the carboxylic acid group.[1][2] This substitution is a cornerstone of modern drug design, intended to enhance metabolic stability, modulate acidity, and improve pharmacokinetic profiles.[1][3] Understanding the distinct characteristics of the acidic tetrazole and its esterified form is crucial for researchers aiming to leverage this bioisosteric relationship, whether for direct pharmacological activity or as a prodrug strategy. This guide will dissect their properties, synthesis, reactivity, and functional roles in drug discovery, supported by experimental data and protocols.
Physicochemical Properties: A Tale of Two Functional Groups
The fundamental difference between the two title compounds—a carboxylic acid versus a methyl ester—dictates their physicochemical behavior. While the tetrazole ring provides a similar acidic pKa to a carboxylic acid, the esterification of the benzoate moiety fundamentally alters polarity, solubility, and lipophilicity.[4][5]
| Property | 4-(1H-tetrazol-5-yl)benzoic acid | Methyl 4-(1H-tetrazol-5-yl)benzoate | Rationale for Difference |
| Molecular Formula | C₈H₆N₄O₂[6] | C₉H₈N₄O₂[1] | Addition of a methyl group (CH₂) |
| Molecular Weight | 190.16 g/mol [6] | 204.18 g/mol | Mass of the additional methyl group |
| Acidity (pKa) | ~4-5 (similar to benzoic acid)[4] | Not applicable (ester) | The acidic proton of the carboxylic acid is replaced by a methyl group. The tetrazole NH proton remains acidic. |
| Solubility | Soluble in aqueous base and polar organic solvents like DMSO.[7] | Soluble in a wider range of organic solvents (e.g., DCM, Ethyl Acetate).[7] | The free acid can form salts and hydrogen bonds with water. The ester is less polar and lacks the acidic proton for salt formation. |
| Lipophilicity (LogP) | Lower | Higher | The non-polar methyl group increases lipophilicity, masking the polar carboxylic acid group. |
| Melting Point | ~285-290 °C (decomposes) | ~190-195 °C | The acid can form strong intermolecular hydrogen-bonded dimers, requiring more energy to break the crystal lattice. |
Expertise in Action: Why pKa Matters
The genius of the tetrazole bioisostere lies in its acidity. The pKa of a 5-substituted 1H-tetrazole is very similar to that of a carboxylic acid.[4][8] This means at physiological pH (7.4), it exists predominantly in its deprotonated, anionic form (the tetrazolate), just like a carboxylate. This allows it to mimic the crucial ionic interactions that carboxylic acids often make with biological targets, such as forming salt bridges with arginine or lysine residues in an enzyme's active site.[8][9] The methyl ester, being neutral, cannot participate in these ionic interactions directly.
Synthesis and Interconversion: Crafting the Right Tool for the Job
The choice of synthetic route often depends on the availability of starting materials and the desired final product. Both compounds can be synthesized efficiently via a [2+3] cycloaddition reaction, a cornerstone of tetrazole chemistry.[1][10]
Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid
The most direct route involves the reaction of 4-cyanobenzoic acid with an azide source, typically sodium azide, often catalyzed by an ammonium salt or a Lewis acid.[11]
Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate
This compound can be prepared via two primary pathways:
-
Esterification: The corresponding acid is treated with methanol in the presence of an acid catalyst (e.g., H₂SO₄).[12]
-
Direct Cycloaddition: A more convergent approach starts with methyl 4-cyanobenzoate, which undergoes the same cycloaddition with an azide source.[1] This is often preferred as it is more atom-economical and avoids a separate esterification step.
Reactivity and Interconversion: The Prodrug Connection
The ester serves as a protected form of the acid. It can be readily converted back to the active acid via hydrolysis, most commonly through saponification with a base like sodium hydroxide, followed by an acidic workup.[13][14] This reaction is the chemical basis for its use as a prodrug.
Applications in Drug Development: Bioisostere vs. Prodrug
The choice between these two molecules is dictated by the strategic goal of the research program.
4-(1H-tetrazol-5-yl)benzoic acid: The Active Bioisostere
This compound is designed to be the final, active pharmacological agent. Its utility stems from the advantages the tetrazole ring offers over a carboxylic acid:
-
Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance or the formation of reactive metabolites.[9] The tetrazole ring is generally more resistant to these metabolic pathways.[2]
-
Improved Pharmacokinetics: The tetrazolate anion is approximately ten times more lipophilic than the corresponding carboxylate. This can lead to better membrane penetration, improved oral bioavailability, and a more favorable distribution profile.[2][15]
-
Maintained Potency: Due to its similar pKa and geometry, the tetrazole can effectively mimic the hydrogen bonding and ionic interactions of a carboxylic acid, thus preserving the compound's affinity for its biological target.[3][4] Many successful drugs, such as the angiotensin II receptor blockers Losartan and Valsartan, incorporate a tetrazole as a carboxylic acid bioisostere.[2]
Methyl 4-(1H-tetrazol-5-yl)benzoate: The Prodrug and Synthetic Intermediate
The methyl ester is typically not the final active molecule. Instead, it serves two critical roles:
-
Prodrug: For drugs targeting intracellular components, crossing the lipid bilayer of the cell membrane is a major hurdle for charged molecules like acids.[16][17] By masking the polar carboxylic acid as a more lipophilic methyl ester, the molecule can more easily diffuse across cell membranes.[8][16] Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester, releasing the active carboxylic acid form precisely where it is needed.[16] This strategy can dramatically increase the effective intracellular concentration of the active drug.
-
Synthetic Intermediate: The carboxylic acid group is reactive and can interfere with certain chemical transformations. The methyl ester acts as a convenient protecting group, allowing for modifications elsewhere in the molecule. For example, if one wanted to build an amide off a different part of the molecule using coupling reagents that are sensitive to free acids, starting with the methyl ester version would be the logical choice. It can later be hydrolyzed to reveal the acid if required.[1]
Experimental Protocols
These protocols are provided as a self-validating framework for the synthesis and interconversion of the title compounds.
Protocol 1: Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate
-
Objective: To synthesize the ester via cycloaddition from methyl 4-cyanobenzoate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl 4-cyanobenzoate (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into acidified water (e.g., dilute HCl).
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure Methyl 4-(1H-tetrazol-5-yl)benzoate.
-
Protocol 2: Hydrolysis of Methyl 4-(1H-tetrazol-5-yl)benzoate
-
Objective: To convert the methyl ester into 4-(1H-tetrazol-5-yl)benzoic acid.
-
Procedure:
-
Suspend Methyl 4-(1H-tetrazol-5-yl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours until the starting material is consumed (monitor by TLC).[18]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with concentrated HCl until the pH is ~1-2. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(1H-tetrazol-5-yl)benzoic acid.[13]
-
Conclusion
The comparison between Methyl 4-(1H-tetrazol-5-yl)benzoate and 4-(1H-tetrazol-5-yl)benzoic acid is a clear illustration of strategic design in medicinal chemistry. They are not interchangeable alternatives but rather two sides of the same coin, each with a specific and powerful purpose.
-
4-(1H-tetrazol-5-yl)benzoic acid is the intended active agent , leveraging the tetrazole ring as a superior bioisostere for a carboxylic acid to achieve enhanced metabolic stability and favorable pharmacokinetic properties while maintaining biological activity.
-
Methyl 4-(1H-tetrazol-5-yl)benzoate serves as a crucial prodrug or synthetic intermediate . Its increased lipophilicity allows it to overcome membrane barriers, delivering the active acid intracellularly, or it can function as a protected form to facilitate more complex synthetic transformations.
For researchers and drug development professionals, the decision of which compound to use is a functional one, guided by the ultimate biological application and the synthetic strategy. A thorough understanding of their distinct properties is essential for the rational design of next-generation therapeutics.
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Ostrovskii, V. A., & Koldobskii, G. I. (2003). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. CHEMICAL PROBLEMS OF THE DEVELOPMENT OF NEW MATERIALS AND TECHNOLOGIES. Retrieved from [Link]
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Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry. Retrieved from [Link]
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Gao, C., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry. Retrieved from [Link]
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Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]
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PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid. Retrieved from [Link]
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Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved from [Link]
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Al-Masoudi, N. A. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Retrieved from [Link]
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VIVO. (2021). Recent developments in the synthesis of tetrazoles and their pharmacological relevance. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-Tetrazol-1-yl-benzoic acid. Retrieved from [Link]
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CD Bioparticles. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(1H-tetrazol-5-yl)benzohydrazide (42). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]
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Hindawi. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2019). Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Retrieved from [Link]
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YouTube. (2023). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
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Quora. (2019). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
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National Institutes of Health. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
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ResearchGate. (n.d.). Carboxylic acids used to demonstrate the method for methyl ester formation. Retrieved from [Link]
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Mol-Instincts. (n.d.). Compound methyl 4-(5-{[(2-methylphenyl)methyl]sulfanyl}-1H-tetrazol-1-yl)benzoate. Retrieved from [Link]
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Beilstein Archives. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester. Retrieved from [Link]
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MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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Journal of Chemistry Letters. (2022). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Retrieved from [Link]
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PubMed. (2025). Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Methyl 4-(1H-tetrazol-5-yl)benzoate and its Carboxylic Acid Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of angiotensin II receptor blockers (ARBs), the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of Methyl 4-(1H-tetrazol-5-yl)benzoate and its active carboxylic acid analog, 4-(1H-tetrazol-5-yl)benzoic acid. We will explore the rationale behind the esterification of the active acid, delve into their comparative biological activities, and provide detailed experimental protocols for their evaluation.
The Prodrug Strategy: Enhancing Bioavailability
The primary distinction between Methyl 4-(1H-tetrazol-5-yl)benzoate and 4-(1H-tetrazol-5-yl)benzoic acid lies in their intended roles in drug action. The carboxylic acid, with its tetrazole ring acting as a bioisostere of a carboxyl group, is the pharmacologically active species that antagonizes the angiotensin II type 1 (AT1) receptor. However, the polarity of the carboxylic acid group can limit its oral bioavailability.[1]
To overcome this, a common and effective strategy is the use of an ester prodrug.[1] Methyl 4-(1H-tetrazol-5-yl)benzoate serves this purpose. By masking the polar carboxylic acid with a methyl ester group, the lipophilicity of the molecule is increased, which can enhance its absorption from the gastrointestinal tract. Following absorption, the ester is rapidly hydrolyzed by esterases in the plasma and tissues to release the active carboxylic acid, 4-(1H-tetrazol-5-yl)benzoic acid, into the systemic circulation.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Prodrug activation and mechanism of action."
Comparative Physicochemical Properties
The differing functional groups of the methyl ester and its carboxylic acid analog lead to distinct physicochemical properties that underpin their biological activities.
| Property | Methyl 4-(1H-tetrazol-5-yl)benzoate | 4-(1H-tetrazol-5-yl)benzoic Acid |
| Molecular Formula | C9H8N4O2 | C8H6N4O2 |
| Molecular Weight | 204.19 g/mol | 190.16 g/mol |
| LogP (Predicted) | Higher (more lipophilic) | Lower (more hydrophilic) |
| Aqueous Solubility | Lower | Higher (especially at physiological pH) |
| pKa | N/A | Acidic (due to carboxylic acid and tetrazole) |
Biological Activity: A Tale of Two Affinities
The biological activity of these two compounds is intrinsically linked. While direct, head-to-head in-vitro binding studies for these specific molecules are not extensively published, the well-established principles of ARB pharmacology provide a clear framework for comparison.
4-(1H-tetrazol-5-yl)benzoic Acid: The Active Antagonist
The carboxylic acid is the active pharmacophore. Its structural features, including the acidic tetrazole and carboxylic acid groups, are crucial for high-affinity binding to the AT1 receptor. These groups are thought to mimic the C-terminal carboxylate and the tyrosine side chain of angiotensin II, allowing the molecule to effectively compete with the endogenous ligand and block its pressor effects. The antagonistic activity of numerous ARBs is dependent on a negatively charged group at this position.
Methyl 4-(1H-tetrazol-5-yl)benzoate: The Precursor
In its intact form, the methyl ester is expected to have significantly lower, if any, direct binding affinity for the AT1 receptor. The masking of the carboxylic acid group removes a key interaction point with the receptor. Therefore, its biological efficacy is entirely dependent on its conversion to the active carboxylic acid in vivo.
The overarching goal of administering the methyl ester is to achieve higher systemic exposure to the active carboxylic acid than might be possible through direct oral administration of the acid itself.
Experimental Protocols
To empirically validate the distinct roles and activities of Methyl 4-(1H-tetrazol-5-yl)benzoate and its carboxylic acid analog, a series of well-defined experiments are necessary.
Synthesis of Compounds
Synthesis of 4-(1H-tetrazol-5-yl)benzoic Acid: This compound is typically synthesized from 4-cyanobenzoic acid. A common method involves the [2+3] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc bromide.[2]
Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate: The methyl ester can be prepared from the corresponding carboxylic acid through standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption="Synthetic pathway for the target compounds."
In Vitro Evaluation
Angiotensin II Receptor Binding Assay: This assay is crucial for determining the binding affinity of the compounds to the AT1 receptor.[3]
-
Objective: To quantify the inhibitory concentration (IC50) of each compound.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
Incubate the membranes with a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II) in the presence of varying concentrations of the test compounds (Methyl 4-(1H-tetrazol-5-yl)benzoate and 4-(1H-tetrazol-5-yl)benzoic acid).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a gamma counter.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
-
Expected Outcome: 4-(1H-tetrazol-5-yl)benzoic acid is expected to show a significantly lower IC50 value (higher affinity) than Methyl 4-(1H-tetrazol-5-yl)benzoate.
Esterase Hydrolysis Assay: This assay confirms the conversion of the prodrug to the active drug.
-
Objective: To measure the rate of hydrolysis of Methyl 4-(1H-tetrazol-5-yl)benzoate in the presence of esterases.
-
Methodology:
-
Incubate Methyl 4-(1H-tetrazol-5-yl)benzoate in a buffered solution (e.g., phosphate-buffered saline at pH 7.4) containing a source of esterases (e.g., porcine liver esterase or human plasma).
-
At various time points, quench the reaction and analyze the samples by high-performance liquid chromatography (HPLC).
-
Quantify the disappearance of the methyl ester and the appearance of the carboxylic acid over time.
-
-
Expected Outcome: A time-dependent conversion of the methyl ester to the carboxylic acid will be observed.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption="Key experimental assays for evaluation."
In Vivo Evaluation
Antihypertensive Efficacy in a Rat Model: This experiment assesses the in vivo effectiveness of the compounds in reducing blood pressure.[4]
-
Objective: To compare the antihypertensive effects of orally administered Methyl 4-(1H-tetrazol-5-yl)benzoate and 4-(1H-tetrazol-5-yl)benzoic acid.
-
Methodology:
-
Use a hypertensive rat model, such as the spontaneously hypertensive rat (SHR).
-
Administer the test compounds or vehicle control orally to different groups of rats.
-
Measure blood pressure at various time points post-administration using either a non-invasive tail-cuff method or an invasive method involving arterial cannulation for continuous monitoring.
-
-
Expected Outcome: Orally administered Methyl 4-(1H-tetrazol-5-yl)benzoate is expected to demonstrate a more pronounced and sustained reduction in blood pressure compared to an equimolar oral dose of 4-(1H-tetrazol-5-yl)benzoic acid, due to its enhanced absorption and subsequent conversion to the active form.
Conclusion
The comparison between Methyl 4-(1H-tetrazol-5-yl)benzoate and 4-(1H-tetrazol-5-yl)benzoic acid provides a classic example of a prodrug strategy aimed at improving the therapeutic potential of a biologically active molecule. While the carboxylic acid is the potent antagonist at the AT1 receptor, its methyl ester derivative serves as a crucial delivery vehicle to enhance oral bioavailability. For researchers in drug development, understanding this interplay is vital for the rational design of new chemical entities with optimized pharmacokinetic properties, ultimately leading to more effective therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of such prodrug-drug pairs.
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Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. National Institutes of Health. [Link]
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Oral bioavailability in special populations. MedCrave online. [Link]
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4-(1H-Tetrazol-5-yl)benzoic acid. CD Bioparticles. [Link]
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A Comparative Guide to the Efficacy of Tetrazole Derivatives in Biological Assays
The tetrazole scaffold, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its remarkable metabolic stability and ability to act as a bioisostere for the carboxylic acid group have propelled the development of a diverse array of tetrazole derivatives with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth, comparative analysis of the efficacy of various tetrazole derivatives in key biological assays, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anticancer, and anticonvulsant properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Antimicrobial Efficacy of Tetrazole Derivatives
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[2] Tetrazole derivatives have demonstrated significant promise in this arena, exhibiting potent activity against a range of bacterial and fungal strains.[3]
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of representative tetrazole derivatives against common bacterial and fungal pathogens, compiled from various studies.
| Derivative Class | Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Imide-Tetrazoles | Compound 1 | Staphylococcus aureus (Clinical Isolate) | 0.8 | Ciprofloxacin | 1.6 |
| Compound 2 | Staphylococcus aureus (Clinical Isolate) | 0.8 | Ciprofloxacin | 1.6 | |
| Compound 3 | Escherichia coli (Standard Strain) | 3.2 | Ciprofloxacin | 0.8 | |
| Benzimidazole-Tetrazoles | Compound e1 | Enterococcus faecalis | 1.2 | Azithromycin | - |
| Compound c1 | Staphylococcus aureus | 21.6 | Azithromycin | - | |
| Thiazole-Tetrazoles | Compound 107 | Staphylococcus aureus | 10.67 | Amoxicillin | - |
| Escherichia coli | 10.67 | Amoxicillin | - | ||
| Candida albicans | 10.67 | Fluconazole | - |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Expert Insights: The data clearly indicate that structural modifications to the tetrazole core significantly impact antimicrobial activity. For instance, the imide-tetrazole derivatives (Compounds 1 and 2) exhibit superior or comparable activity against clinical isolates of Staphylococcus aureus when compared to the standard antibiotic, ciprofloxacin.[1] This highlights the potential of these derivatives in combating resistant bacterial infections. The broad-spectrum activity of some thiazole-tetrazoles against both bacteria and fungi further underscores the versatility of this scaffold.[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol provides a standardized method for determining the MIC of a test compound against a bacterial strain.
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Assay for MIC determination.
Step-by-Step Protocol:
-
Preparation of Tetrazole Derivative Stock Solution: Dissolve the tetrazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microplate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Controls: Include a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the tetrazole derivative at which no visible bacterial growth (turbidity) is observed.
Anticancer Efficacy of Tetrazole Derivatives
The quest for more effective and less toxic anticancer agents is a cornerstone of modern drug discovery. Tetrazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a variety of cancer cell lines.[5] Their mechanisms of action are diverse and often involve targeting key cellular processes such as cell division and signal transduction.[6][7]
Comparative Analysis of In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table presents a comparison of the IC50 values of different tetrazole derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tetrazole-Isoxazoline Hybrids | Compound 4h | A549 | 1.51 | Doxorubicin | - |
| Compound 4i | A549 | 1.49 | Doxorubicin | - | |
| Compound 4h | MCF-7 | - | Doxorubicin | - | |
| Compound 4i | MCF-7 | - | Doxorubicin | - | |
| Thiazoline-Tetralin Derivatives | Compound 6c | A549 | 15.69 | 5-FU | - |
| Compound 6c | MCF-7 | 19.13 | 5-FU | - | |
| Imidazo-thiadiazole Chalcones | Compound X | A549 | - | Erlotinib | - |
| Compound Y | MCF-7 | - | Erlotinib | - |
Note: IC50 values can vary between different studies and cell lines. The data presented here is for comparative purposes within the cited studies.
Expert Insights: The tetrazole-isoxazoline hybrids, particularly compounds 4h and 4i, demonstrate remarkable potency against the A549 lung cancer cell line, with IC50 values in the low micromolar range.[7] Further investigation revealed that these compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] This specific mechanism of action makes them attractive candidates for further development. Similarly, other classes of tetrazole derivatives have shown promising activity, often targeting specific signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in cancer.[8][9]
Mechanism of Action: Targeting Tubulin Polymerization
A significant number of anticancer tetrazole derivatives exert their effect by disrupting the microtubule dynamics essential for cell division. They bind to tubulin, the building block of microtubules, and inhibit its polymerization, leading to mitotic arrest and apoptosis.
Tubulin Polymerization Inhibition by Tetrazole Derivatives
Caption: Mechanism of action of tubulin-targeting tetrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Anticonvulsant Efficacy of Tetrazole Derivatives
Epilepsy is a neurological disorder characterized by recurrent seizures. Many currently available antiepileptic drugs have limitations, including side effects and lack of efficacy in all patients. Tetrazole derivatives have been investigated as potential anticonvulsant agents, with some showing promising activity in preclinical models.[4][10][11]
Comparative Analysis of Anticonvulsant Activity and Neurotoxicity
The anticonvulsant potential of a compound is often evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The median effective dose (ED50) is the dose that protects 50% of the animals from seizures, and the median toxic dose (TD50), often assessed by the rotarod test for motor impairment, is the dose that causes toxicity in 50% of the animals. The protective index (PI = TD50/ED50) is a measure of the drug's safety margin.
| Derivative Class | Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (MES) |
| 5-(o-tolyl)-1H-tetrazoles | Compound 3h | 12.7 | - | >500 | >39.4 |
| Triazolopyrimidines | Compound 6d | 15.8 | 14.1 | - | - |
| Fluorinated Quinazolines | Compound 5b | - | - | - | - |
| Compound 5c | - | - | - | - | |
| Compound 5d | - | - | - | - |
Note: Data are compiled from different studies and should be interpreted with caution.
Expert Insights: The 5-(o-tolyl)-1H-tetrazole derivative 3h exhibits a potent anticonvulsant effect in the MES model with a very high protective index, indicating a wide therapeutic window and low potential for neurotoxicity.[10] The triazolopyrimidine derivative 6d shows efficacy in both MES and scPTZ models, suggesting a broader spectrum of anticonvulsant activity.[12] The mechanism of action for many anticonvulsant tetrazoles is believed to involve the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.[3][13][14]
Mechanism of Action: Modulation of GABAergic Neurotransmission
Many anticonvulsant drugs exert their effects by enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Some tetrazole derivatives are thought to act as positive allosteric modulators of the GABAA receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.
Modulation of GABAA Receptor by Tetrazole Derivatives
Caption: Proposed mechanism of anticonvulsant action via GABAA receptor modulation.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Workflow for Maximal Electroshock (MES) Seizure Test
Caption: Workflow of the Maximal Electroshock (MES) seizure test.
Step-by-Step Protocol:
-
Animal Preparation: Use male mice weighing 20-25 g.
-
Drug Administration: Administer the tetrazole derivative or vehicle (e.g., saline) intraperitoneally (i.p.) at a specific time before the test (e.g., 30 minutes).
-
Electrode Placement: Apply a drop of topical anesthetic to the cornea of each eye, followed by a drop of saline. Place the corneal electrodes on the eyes.
-
Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Conclusion and Future Directions
This guide has provided a comparative overview of the efficacy of tetrazole derivatives in antimicrobial, anticancer, and anticonvulsant assays. The presented data and protocols highlight the significant potential of this chemical scaffold in the development of new therapeutic agents. The versatility of the tetrazole ring allows for extensive structural modifications, leading to compounds with diverse biological activities and mechanisms of action.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how specific structural features influence biological activity will enable the rational design of more potent and selective derivatives.
-
Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro should be further evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
The continued exploration of tetrazole chemistry holds great promise for addressing unmet medical needs in infectious diseases, oncology, and neurology.
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Kamal, A., et al. (2012). Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors. MedChemComm, 3(11), 1363-1369. [Link]
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Romagnoli, R., et al. (2023). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. International Journal of Molecular Sciences, 24(13), 11093. [Link]
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Kamal, A., et al. (2012). Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors. MedChemComm, 3(11), 1325-1480. [Link]
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Abdel-Maksoud, M. S., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661. [Link]
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Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences, 22(19), 10487. [Link]
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Popova, E. A., et al. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1459-1475. [Link]
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ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.[Link]
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ResearchGate. (n.d.). A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at compounds (4a-g), compound (C) and Dox.[Link]
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Deng, X., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 889309. [Link]
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ResearchGate. (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice.[Link]
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ResearchGate. (n.d.). Comparison between ED50, TD50, LD50, TI, and PI for the highest active...[Link]
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Wang, T., et al. (2017). Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(5-6). [Link]
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Raman, V., & Skolnick, P. (1984). Convulsant potencies of tetrazoles are highly correlated with actions on GABA/benzodiazepine/picrotoxin receptor complexes in brain. Life sciences, 35(14), 1439–1444. [Link]
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ResearchGate. (n.d.). MIC values of the four derivatives against the clinical sta- phylococcal isolates.[Link]
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ResearchGate. (n.d.). Comparative MIC determination of the different compounds against E-coli and S. aureus.[Link]
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Momenzadeh, M., et al. (2017). Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. Iranian Journal of Pharmaceutical Research, 16(3), 1146–1154. [Link]
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Ahmed, S. E. (2025). Synthesis, Characterization of Tetrazole Derivatives, and Evaluation of Bacterial and Fungal Activity. Asian Journal of Chemical Sciences, 15(2), 123-134. [Link]
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Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]
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Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866–872. [Link]
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Al-Ostath, A., et al. (2022). Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. Molecules, 27(21), 7433. [Link]
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Verma, G., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
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ResearchGate. (n.d.). Mechanism of action of tetrazole‐derived anticancer agents.[Link]
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Verma, G., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1352726. [Link]
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De Sarro, G., et al. (2000). Effects of compounds acting on GABA(B) receptors in the pentylenetetrazole kindling model of epilepsy in mice. Neuropharmacology, 39(12), 2316–2325. [Link]
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Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Seizure, 15(5), 317-324. [Link]
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DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S35-43. [Link]
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Löscher, W., & Schmidt, D. (2020). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS drugs, 34(11), 1095–1114. [Link]
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Payne, E. T., & Glass, H. C. (2022). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Neurology, 13, 1018501. [Link]
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A Researcher's Guide to Differentiating N1 and N2 Substituted Tetrazole Isomers by ¹H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the tetrazole moiety is a critical structural motif. Its utility as a bioisosteric replacement for carboxylic acids has cemented its place in medicinal chemistry. However, the synthesis of substituted tetrazoles often yields a mixture of N1 and N2 isomers, the separation and identification of which are paramount for understanding structure-activity relationships (SAR) and ensuring the purity of active pharmaceutical ingredients. This guide provides an in-depth comparison of the ¹H NMR spectral features of N1 and N2 substituted tetrazoles, offering a reliable method for their differentiation.
The alkylation of 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products.[1] The ratio of these regioisomers is influenced by factors such as the electronic nature and size of the substituent at the 5-position.[1] Given the distinct biological activities and physicochemical properties associated with each isomer, unequivocal structural assignment is a cornerstone of their development. ¹H NMR spectroscopy emerges as a powerful and accessible tool for this purpose.
The Fundamental Difference: Unraveling the ¹H NMR Signatures
The key to distinguishing between N1 and N2 substituted tetrazoles lies in the chemical shift of the protons on the substituent attached to the nitrogen atom. The electronic environment of the substituent is significantly influenced by its point of attachment to the tetrazole ring, leading to characteristic upfield or downfield shifts in the ¹H NMR spectrum.
In N1-substituted tetrazoles, the substituent is attached to a nitrogen atom that is adjacent to a carbon atom and another nitrogen atom within the ring. This positioning generally results in a more shielded electronic environment for the protons of the substituent compared to the N2 isomer. Consequently, the signals corresponding to these protons appear at a relatively upfield (lower ppm) region of the spectrum.
For instance, in the ¹H NMR spectrum of (E)-2-(1-benzyl-1H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile, the methylene protons (CH₂) of the benzyl group attached to the N1 position resonate at 5.85 ppm.[1]
Conversely, in N2-substituted tetrazoles, the substituent is bonded to a nitrogen atom situated between two other nitrogen atoms. This arrangement leads to a more deshielded environment for the substituent's protons. As a result, their resonance signals are observed at a more downfield (higher ppm) position in the ¹H NMR spectrum.
To illustrate, the methylene (CH₂) protons of the benzyl group in (E)-2-(2-benzyl-2H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile, the N2 isomer, appear at 5.96 ppm, which is downfield compared to the N1 isomer.[1]
At a Glance: Comparative ¹H NMR Data
The following table summarizes the typical ¹H NMR chemical shift differences for the protons on the substituent directly attached to the tetrazole nitrogen.
| Isomer Type | Substituent Proton Environment | Typical ¹H NMR Chemical Shift | Example: Benzyl-CH₂ Protons |
| N1-Substituted | More Shielded | Upfield (Lower ppm) | 5.85 ppm[1] |
| N2-Substituted | More Deshielded | Downfield (Higher ppm) | 5.96 ppm[1] |
This discernible difference in chemical shifts provides a robust and reliable method for the routine identification of N1 and N2 tetrazole isomers.
Experimental Protocol: A Step-by-Step Guide to ¹H NMR Analysis
To ensure accurate and reproducible results, the following protocol for sample preparation and ¹H NMR data acquisition should be followed.
Materials:
-
Substituted tetrazole sample (mixture of isomers or isolated isomer)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz)[2]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the tetrazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is crucial and should be based on the solubility of the compound. DMSO-d₆ is a common choice for many tetrazole derivatives.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).
-
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the substituent attached to the tetrazole ring.
-
Compare the chemical shifts of these signals to differentiate between the N1 and N2 isomers based on the principles outlined above.
-
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between N1 and N2 substituted tetrazole isomers using ¹H NMR spectroscopy.
Caption: Workflow for N1 vs. N2 tetrazole isomer differentiation by ¹H NMR.
This systematic approach, from sample preparation to spectral interpretation, ensures a reliable and efficient determination of the isomeric substitution pattern in tetrazole derivatives. The ability to confidently assign these structures is a critical step in advancing research and development in any field that utilizes these versatile heterocyclic compounds.
References
- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). National Center for Biotechnology Information.
-
Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
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A Multi-technique 2D NMR Approach to the Structural Validation of Methyl 4-(1H-tetrazol-5-yl)benzoate
A Senior Application Scientist's Guide for Researchers
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For molecules like Methyl 4-(1H-tetrazol-5-yl)benzoate, a compound featuring distinct aromatic and heterocyclic systems, a one-dimensional (1D) Nuclear Magnetic Resonance (NMR) analysis can leave critical questions of connectivity and regiochemistry unanswered. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides irrefutable evidence for the proposed structure.
The tetrazole moiety is a well-regarded bioisostere for a carboxylic acid group, often employed in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates.[1] Therefore, confirming its precise placement on the benzoate ring is of paramount importance.
The Challenge: Beyond 1D Proton and Carbon Spectra
Standard ¹H and ¹³C NMR spectra provide essential information about the chemical environment and number of unique protons and carbons. However, for Methyl 4-(1H-tetrazol-5-yl)benzoate, these spectra alone cannot definitively establish the crucial connectivity between the benzoate ester and the tetrazole ring, nor can they unambiguously confirm the para (1,4) substitution pattern of the benzene ring. This ambiguity necessitates the use of 2D NMR spectroscopy, which reveals through-bond correlations between nuclei.[2]
The 2D NMR Toolkit: A Comparative Overview
Three core experiments form the foundation of our structural validation workflow. Each provides a unique piece of the structural puzzle:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] It is invaluable for mapping out contiguous proton spin systems, such as the protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH).[5][6] It serves as a powerful tool for assigning protonated carbons, bridging the information from ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of connectivity mapping, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[6][7] This experiment is critical for linking molecular fragments that are not directly bonded, such as connecting the benzene ring to the ester's carbonyl carbon and the tetrazole ring.
The Validation Workflow: A Step-by-Step Analysis
The following workflow illustrates how data from these experiments are integrated to build a complete and validated structural picture.
Caption: Key COSY correlation confirming adjacent aromatic protons.
Part 2: Assigning Protonated Carbons with HSQC
The HSQC experiment directly links each proton signal to its attached carbon, providing definitive C-H assignments. [6][8]
-
Observation 1: A cross-peak will connect the proton signal at δ 8.25 ppm to the carbon signal at δ 130.5 ppm.
-
Observation 2: A cross-peak will connect the proton signal at δ 8.15 ppm to the carbon signal at δ 129.0 ppm.
-
Observation 3: A cross-peak will connect the methyl proton singlet at δ 3.95 ppm to the carbon signal at δ 52.5 ppm.
-
Interpretation: These correlations unambiguously assign the chemical shifts for C-2/C-6, C-3/C-5, and the methyl carbon. Quaternary carbons (C-1, C-4, C-7, C-8) will be absent from the HSQC spectrum, which is a key diagnostic feature. [9]
Part 3: Assembling the Molecular Scaffold with HMBC
HMBC is the definitive experiment for establishing the final structure by revealing long-range (2- and 3-bond) C-H correlations. [7][10]This allows us to connect the isolated spin systems and confirm the substitution pattern.
-
Key Correlation 1 (Connecting the Ester): The methyl protons (H-OCH₃) at δ 3.95 ppm will show a strong correlation to the carbonyl carbon (C-7) at δ 166.0 ppm. This is a classic ³JCH coupling that confirms the methyl ester fragment.
-
Key Correlation 2 (Confirming Para Substitution): The aromatic protons at H-2/H-6 (δ 8.25 ppm) will show a correlation to the carbonyl carbon (C-7) at δ 166.0 ppm (³JCH). This proves the ester group is attached to the C-1 position, adjacent to C-2/C-6.
-
Key Correlation 3 (Placing the Tetrazole): The aromatic protons at H-3/H-5 (δ 8.15 ppm) will show a crucial correlation to the tetrazole carbon (C-8) at δ 155.0 ppm (³JCH). [11]This confirms that the tetrazole ring is attached at the C-4 position, adjacent to C-3/C-5, thereby validating the 1,4-substitution pattern.
-
Self-Validating Correlations: Further confirmation is provided by correlations from H-2/H-6 to C-4 and from H-3/H-5 to C-1. These cross-ring correlations solidify the entire aromatic framework.
Caption: Crucial HMBC correlations linking the molecular fragments.
Conclusion: A Synthesis of Evidence
By systematically applying and interpreting COSY, HSQC, and HMBC data, a researcher can move from a collection of isolated signals to a fully validated molecular structure. The COSY experiment defines the proton framework of the benzene ring. The HSQC experiment assigns the protonated carbons with high confidence. Finally, the HMBC experiment provides the critical long-range correlations that piece together the ester, aromatic, and tetrazole fragments, unambiguously confirming the structure of Methyl 4-(1H-tetrazol-5-yl)benzoate. This multi-technique approach represents a robust and self-validating system, essential for the rigorous standards of modern chemical and pharmaceutical research.
Experimental Protocols
Sample Preparation
-
Accurately weigh 5-10 mg of the sample (Methyl 4-(1H-tetrazol-5-yl)benzoate).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is free of particulate matter.
General 2D NMR Acquisition
The following are generalized steps. Specific parameters should be optimized on the instrument being used. [12][13]
-
Initial Setup: Acquire and reference standard 1D ¹H and ¹³C spectra to determine the spectral width and transmitter offsets for both dimensions. [12]2. Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Load Experiment: Load the desired 2D pulse program (e.g., cosygpqf for COSY, hsqcedetgpsp for edited HSQC, hmbcgplpndqf for HMBC on Bruker systems).
-
Set Parameters:
-
Spectral Width (SW): Set the spectral widths in both F2 (¹H) and F1 dimensions based on the 1D spectra.
-
Transmitter Offset (O1P/O2P): Center the transmitter frequency in the middle of the spectral region of interest for both nuclei.
-
Number of Scans (NS): Set NS to a multiple of 8 or 16 for proper phase cycling (e.g., NS=8 for COSY/HMBC, NS=2 for HSQC). Increase for dilute samples.
-
Number of Increments (F1): Set the number of increments in the indirect dimension (typically 256 to 512 for high resolution).
-
-
Acquisition: Start the acquisition. The experimental time will vary depending on the parameters set.
-
Processing: After acquisition, apply a sine-squared window function in both dimensions and perform a two-dimensional Fourier transform (e.g., xfb command). Phase correct the spectrum as needed.
References
-
ResearchGate. 1H-and 13C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Available at: [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). Available at: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020-12-03). Available at: [Link]
-
Nuclear Magnetic Resonance (NMR) Groups. Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Available at: [Link]
-
cheminfo ELN documentation. HSQC / HMBC prediction. Available at: [Link]
-
Columbia University. COSY - NMR Core Facility. Available at: [Link]
-
Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024-12-18). Available at: [Link]
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Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]
-
Scribd. NMR COSY: Simplifying Proton Coupling. Available at: [Link]
-
Chemistry Stack Exchange. NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. (2020-01-01). Available at: [Link]
-
anucem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013-02-07). Available at: [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link]
-
University of Ottawa. COSY. Available at: [Link]
-
University of Maryland, Baltimore County. Manually Setting up 2D experiments | Nuclear Magnetic Resonance Facility. (2022-03-22). Available at: [Link]
-
American Chemical Society. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014-08-06). Available at: [Link]
-
YouTube. How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. (2013-02-05). Available at: [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023-02-11). Available at: [Link]
-
National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]
-
YouTube. What Is HSQC NMR? - Chemistry For Everyone. (2025-08-12). Available at: [Link]
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. (2024-11-15). Available at: [Link]
-
ugr.es. Basic 2D NMR experiments. Available at: [Link]
-
SpringerLink. A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Available at: [Link]
-
Washington University in St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
University of Calgary. Chem 351 F14 Final : Spectroscopy. Available at: [Link]
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A Senior Application Scientist's Guide to the Characterization of Methyl 4-(1H-tetrazol-5-yl)benzoate: Cross-Referencing Experimental Data with Literature-Derived Values
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize Methyl 4-(1H-tetrazol-5-yl)benzoate. We will delve into the standard analytical techniques, outline detailed experimental protocols, and establish a clear methodology for cross-referencing empirical data with established literature and theoretical values. The objective is to ensure the identity, purity, and structural integrity of this important chemical intermediate.
Introduction: The Significance of Methyl 4-(1H-tetrazol-5-yl)benzoate
Methyl 4-(1H-tetrazol-5-yl)benzoate (C₉H₈N₄O₂) is a versatile heterocyclic compound of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[1] This substitution can enhance a drug candidate's metabolic stability, modulate its acidity, and improve its pharmacokinetic profile.[1] Given its role as a crucial building block in the synthesis of more complex pharmaceutical agents, meticulous verification of its structure and purity is paramount.
This guide will walk you through a self-validating system of experimental protocols and data analysis, ensuring the highest degree of scientific integrity.
Synthetic Pathway: A Common Route to Methyl 4-(1H-tetrazol-5-yl)benzoate
A prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[1][2] In the case of Methyl 4-(1H-tetrazol-5-yl)benzoate, this typically involves the reaction of methyl 4-cyanobenzoate with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.
Caption: Synthetic route to Methyl 4-(1H-tetrazol-5-yl)benzoate.
Experimental Characterization: Protocols and Workflow
The following protocols are designed to provide a robust analytical package for the confirmation of the synthesis and purity of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like the N-H of the tetrazole.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Integrate all peaks and assign the chemical shifts (δ), multiplicities (s, d, t, m), and coupling constants (J).
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information.
MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This technique is gentle and typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of a compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
HPLC Protocol:
-
System: A reverse-phase HPLC system with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common mobile phase system. For example, a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance, likely around 254 nm, typical for aromatic systems.[3][4]
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.
Caption: Experimental workflow for compound characterization.
Comparative Analysis: Experimental Data vs. Literature-Derived Expectations
The following tables provide a template for comparing your experimental results with theoretically expected values. Direct, comprehensive literature data for Methyl 4-(1H-tetrazol-5-yl)benzoate is not consolidated in a single source, so these "literature" values are derived from its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Literature/Expected Value | Experimental Value |
| Molecular Formula | C₉H₈N₄O₂ | |
| Molecular Weight | 204.19 g/mol |
Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Experimental Value |
| Ar-H (2H) | ~8.1-8.3 | Doublet | ~8.0 | |
| Ar-H (2H) | ~7.9-8.1 | Doublet | ~8.0 | |
| -OCH₃ (3H) | ~3.9 | Singlet | N/A | |
| -NH (1H) | > 15 (broad) | Singlet | N/A |
Rationale for Expected Shifts: The aromatic protons are in a para-substituted system. The two protons closer to the electron-withdrawing ester group will be downfield, while the two protons closer to the tetrazole ring will also be downfield due to the aromatic nature of the system. The methyl ester protons are typically found around 3.9 ppm. The acidic proton on the tetrazole ring in DMSO is expected to be very far downfield and broad.
Table 3: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) | Experimental Value |
| C=O (ester) | ~165 | |
| C (tetrazole) | ~155 | |
| Ar-C (quaternary, 2C) | ~130-135 | |
| Ar-CH (4C) | ~125-130 | |
| -OCH₃ | ~52 |
Rationale for Expected Shifts: The carbonyl carbon of the ester is expected around 165 ppm. The carbon of the tetrazole ring is also a quaternary carbon in a heteroaromatic system and will be downfield. The aromatic carbons will appear in the typical 125-135 ppm range. The methyl carbon of the ester is expected around 52 ppm.
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Experimental Value |
| [M+H]⁺ | 205.07 |
Rationale: The expected m/z is calculated by adding the mass of a proton (1.007825 u) to the exact mass of the molecule (204.064726 u).
Table 5: HPLC Data
| Parameter | Expected Value | Experimental Value |
| Retention Time (Rt) | Method-dependent | |
| Purity | ≥ 95%[5] |
Rationale: The retention time is highly dependent on the specific HPLC method used. A purity of ≥95% is a common standard for such chemical intermediates.
Discussion and Interpretation
Discrepancies between your experimental data and the expected values can arise from several sources:
-
Residual Solvents: Small peaks in the ¹H NMR spectrum corresponding to common solvents (e.g., ethyl acetate, dichloromethane) may be present.
-
Impurities: The presence of unreacted starting materials or by-products will be evident in all analytical techniques. HPLC is particularly effective at quantifying these.
-
Tautomerism: The tetrazole ring can exist in different tautomeric forms. While the 1H-tautomer is generally favored, the presence of the 2H-tautomer could lead to additional, smaller peaks in the NMR spectra.
-
Instrument Calibration: Ensure that all instruments are properly calibrated to avoid systematic errors in mass or chemical shift determination.
Conclusion
The rigorous characterization of Methyl 4-(1H-tetrazol-5-yl)benzoate through a combination of NMR, MS, and HPLC is essential for its use in research and development. By systematically comparing experimental data with theoretically derived values, researchers can confidently verify the identity and purity of their material. This guide provides the necessary protocols and comparative framework to achieve this with a high degree of scientific certainty.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium".
- SIELC Technologies. (2018, February 16). Methyl 4-methylbenzoate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).
- PubChem. (n.d.). Methyl 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)benzoate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
- Smolecule. (n.d.). (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate.
- PubChem. (n.d.). Methyl 4-methylbenzoate.
- Benchchem. (n.d.). Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate.
- Smolecule. (2023, August 16). Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate.
- PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid.
- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum.
- mzCloud. (n.d.). Compound methyl 4-(5-{[(2-methylphenyl)methyl]sulfanyl}-1H-tetrazol-1-yl)benzoate....
- Benchchem. (n.d.). Methyl 4-(1H-tetrazol-5-yl)benzoate.
- ChemicalBook. (n.d.). METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis.
- European Journal of Pharmaceutical and Medical Research. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- mzCloud. (2016, March 21). Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate.
- CP Lab Safety. (n.d.). Methyl 4-(1H-tetrazol-5-yl)benzoate, 95% Purity, C9H8N4O2, 100 mg.
- MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- ResearchGate. (n.d.). Methyl 4-methylbenzoate.
- NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester.
- ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- Journal of Chemistry Letters. (n.d.). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- National Institutes of Health. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.
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A Comparative Benchmarking of Methyl 4-(1H-tetrazol-5-yl)benzoate and Its Ester Analogs in Preclinical Models
Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the tetrazole ring stands out as a privileged scaffold. Its utility as a bioisosteric replacement for the carboxylic acid group has been a cornerstone of modern drug design, offering improvements in metabolic stability, lipophilicity, and overall pharmacokinetic profiles of therapeutic candidates. Methyl 4-(1H-tetrazol-5-yl)benzoate is a key building block that embodies this principle, integrating the advantageous properties of the tetrazole heterocycle with a versatile ester functionality.[1] This guide provides an in-depth comparative analysis of Methyl 4-(1H-tetrazol-5-yl)benzoate with its ester analogs, offering a critical evaluation of their synthesis, physicochemical characteristics, and performance in preclinical anticancer and antimicrobial assays.
The rationale for this comparative study is rooted in the fundamental principles of structure-activity relationship (SAR) exploration. The ester group, while seemingly a simple modification, can profoundly influence a molecule's solubility, membrane permeability, and susceptibility to enzymatic hydrolysis, thereby modulating its biological activity. By systematically varying the alkyl chain of the ester, we can fine-tune these properties to optimize for potency and selectivity. This guide will delve into the nuances of these modifications, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate and its Ester Analogs
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with an organic nitrile.[2] This approach is favored for its directness and broad applicability. The general workflow for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate and its analogs is depicted below.
Caption: General workflow for the zinc-catalyzed synthesis of Alkyl 4-(1H-tetrazol-5-yl)benzoates.
Detailed Experimental Protocol: Synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate
This protocol is a robust and widely adopted method for the synthesis of the target compound.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-cyanobenzoate (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the methyl 4-cyanobenzoate.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the aqueous solution to a pH of approximately 2 with 2M hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any remaining inorganic salts.
-
Purification: Dry the product under vacuum. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Aqueous Solubility |
| Methyl 4-(1H-tetrazol-5-yl)benzoate | C₉H₈N₄O₂ | 204.19 | ~1.5 | Moderate |
| Ethyl 4-(1H-tetrazol-5-yl)benzoate | C₁₀H₁₀N₄O₂ | 218.21 | ~2.0 | Lower |
| Propyl 4-(1H-tetrazol-5-yl)benzoate | C₁₁H₁₂N₄O₂ | 232.24 | ~2.5 | Low |
| Isopropyl 4-(1H-tetrazol-5-yl)benzoate | C₁₁H₁₂N₄O₂ | 232.24 | ~2.4 | Low |
| Butyl 4-(1H-tetrazol-5-yl)benzoate | C₁₂H₁₄N₄O₂ | 246.27 | ~3.0 | Very Low |
Note: Predicted logP and solubility values are estimations based on general trends of increasing alkyl chain length leading to higher lipophilicity and lower aqueous solubility.
Comparative Biological Activity
The true measure of these analogs lies in their biological performance. Here, we explore their potential in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: A Case Study of Ethyl 4-(1H-tetrazol-1-yl)benzoate Derivatives
While direct comparative data for the simple ester series of 4-(1H-tetrazol-5-yl)benzoate is limited, a recent study on derivatives of the closely related ethyl 4-(1H-tetrazol-1-yl)benzoate provides valuable insights into the anticancer potential of this scaffold. In this study, a series of derivatives were synthesized and evaluated for their in vitro anticancer activity against A549 (lung carcinoma) and SKGT4 (esophageal adenocarcinoma) cell lines.
The data below showcases the potent cytotoxic effects of these compounds, highlighting the promise of the tetrazole-benzoate framework as a template for the development of novel anticancer agents.
| Compound ID | R Group | IC₅₀ (µg/mL) vs. A549 | IC₅₀ (µg/mL) vs. SKGT4 |
| Z3 | 4-chlorophenyl | 2.522 | 1.576 |
| Z4 | 4-bromophenyl | - | - |
Data extracted from a study on ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives. The study identified compounds Z3 and Z4 as the most promising candidates based on in silico analyses, with Z3 subsequently validated in vitro.
These findings suggest that the ethyl 4-(1H-tetrazol-1-yl)benzoate scaffold is a promising starting point for the design of potent anticancer agents. Further investigation into the structure-activity relationships of the ester group in the 4-(1H-tetrazol-5-yl)benzoate series is warranted to explore if similar or enhanced potency can be achieved.
Antimicrobial Activity: A Landscape of Potential
The tetrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents, with numerous derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[3] While specific minimum inhibitory concentration (MIC) data for a homologous series of alkyl 4-(1H-tetrazol-5-yl)benzoates is not available in the reviewed literature, the general antimicrobial potential of tetrazole-containing compounds is widely reported.
For instance, various tetrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4] The mechanism of action is often tied to the tetrazole ring's ability to mimic a carboxylate group, enabling it to interact with key enzymes and receptors in microbial pathways.[3]
The variation of the ester alkyl chain in the 4-(1H-tetrazol-5-yl)benzoate series would likely influence the antimicrobial activity by altering the compound's ability to penetrate the microbial cell wall and membrane. A systematic screening of these analogs against a panel of clinically relevant pathogens is a logical next step to unlock their full potential in this therapeutic area.
Detailed Experimental Protocols for Biological Assays
To facilitate further research and comparative studies, detailed protocols for the evaluation of anticancer and antimicrobial activities are provided below.
Protocol for In Vitro Cytotoxicity (MTT Assay)
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A Comparative Guide to the In Vitro Evaluation of Methyl 4-(1H-tetrazol-5-yl)benzoate Derivatives
Introduction
In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is paramount. Methyl 4-(1H-tetrazol-5-yl)benzoate is one such scaffold of significant interest.[1] Its structure, featuring a benzoate ester linked to a 1H-tetrazole ring, presents a versatile platform for synthetic modification. The tetrazole moiety is a cornerstone of its utility; it is a well-established bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules.[1][2] This substitution can enhance a compound's metabolic stability and pharmacokinetic profile, making it a highly valuable strategy in drug design.
Derivatives of this parent molecule have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide provides a comprehensive, comparative framework for the in vitro testing of Methyl 4-(1H-tetrazol-5-yl)benzoate derivatives. We will delve into the standard experimental protocols used to assess their efficacy, present comparative data to contextualize their performance, and explain the scientific rationale behind these experimental designs. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively evaluate this promising class of compounds.
General Synthesis Pathway
The core of these derivatives is typically synthesized via a [2+3] cycloaddition reaction between an azide source, like sodium azide, and the nitrile group of methyl 4-cyanobenzoate.[1] This reaction forms the stable five-membered tetrazole ring. From this central scaffold, a multitude of derivatives can be generated by modifying the ester group, substituting various functional groups onto the benzene ring, or alkylating one of the nitrogen atoms of the tetrazole ring. This synthetic flexibility allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.
Caption: High-level workflow for the synthesis of Methyl 4-(1H-tetrazol-5-yl)benzoate derivatives.
Part 1: In Vitro Anticancer Activity Evaluation
Rationale: The uncontrolled proliferation of cells is a hallmark of cancer. A primary objective in anticancer drug discovery is to identify compounds that are cytotoxic to cancer cells, ideally with minimal effect on healthy cells. Numerous tetrazole-containing compounds have shown significant potential as anticancer agents, making this a critical area of investigation for new derivatives.[2][3][6][7]
Comparative Cytotoxicity Data
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate greater potency. The following table summarizes the cytotoxic activity of various tetrazole derivatives against several human cancer cell lines, providing a benchmark for evaluating new compounds.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Tetrazole-Benzochromene (3d) | MCF-7 (Breast) | ~15-33 | 5-Fluorouracil | ~10-17 | [6] |
| Tetrazole-Benzochromene (3e) | HeLa (Cervical) | ~15-33 | 5-Fluorouracil | ~10-17 | [6] |
| Tetrazole Derivative (5o) | HepG2 (Liver) | ~1.0-4.0 | - | - | [7] |
| Tetrazole Derivative (6d) | A549 (Lung) | 2.74 | Doxorubicin | 3.87 | [8] |
| Ethyl 4-(1H-tetrazol-1-yl)benzoate (Z3) | A549 (Lung) | 2.522 (µg/mL) | - | - | [9] |
| Ethyl 4-(1H-tetrazol-1-yl)benzoate (Z3) | SKGT4 (Gastric) | 1.576 (µg/mL) | - | - | [9] |
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Seeding: Trypsinize the cells and seed them into a 96-well microtiter plate at a density of approximately 1 x 10^4 cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.
-
Treatment: Prepare stock solutions of the test derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Reagent: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Part 2: In Vitro Antimicrobial Activity Evaluation
Rationale: The rise of antibiotic-resistant pathogens poses a severe threat to global health. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Tetrazole derivatives have shown considerable promise as antibacterial and antifungal agents, making them attractive candidates for development.[4][11][12]
Comparative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the in vitro susceptibility of bacteria and fungi to a given compound.
| Compound Type | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Benzimidazole-Tetrazole (e1) | E. faecalis (Gram +) | 1.2 | Azithromycin | - | [11] |
| Benzimidazole-Tetrazole (b1) | E. faecalis (Gram +) | 1.3 | Azithromycin | - | [11] |
| Imide-Tetrazole (1) | S. aureus (Clinical) | 0.8 | Ciprofloxacin | >0.8-3.2 | [12] |
| Imide-Tetrazole (2) | S. epidermidis (Clinical) | 0.8 | Ciprofloxacin | >0.8-3.2 | [12] |
| Tetrazole Derivative (59) | S. aureus (Gram +) | 1.562 | - | - | [5] |
| Tetrazole Derivative (59) | E. coli (Gram -) | 3.125 | - | - | [5] |
Key Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of a substance in a quantitative manner. It involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient medium.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Detailed Steps:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to all wells.
-
Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 1000 µg/mL in a suitable solvent) to the first well. Mix well and transfer 50 µL to the second well, continuing this two-fold serial dilution across the plate. Discard the final 50 µL from the last well.
-
Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility. A standard antibiotic like Ciprofloxacin or Azithromycin should be run in parallel.[12]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the derivative that completely inhibits the visible growth of the microorganism, as detected by the unaided eye.
Part 3: In Vitro Anti-inflammatory Activity Evaluation
Rationale: Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but can have significant side effects. Therefore, discovering new anti-inflammatory agents is a crucial research goal.[13][14] Tetrazole derivatives have been reported to possess anti-inflammatory properties.[3]
Comparative Anti-inflammatory Data
In vitro anti-inflammatory activity is often assessed by a compound's ability to prevent the denaturation of proteins (like albumin), as protein denaturation is a well-documented cause of inflammation. Another common method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]
| Compound Type | Assay | % Inhibition (at a given conc.) | Reference Drug | % Inhibition | Reference |
| Quinazolinone Derivative (C12) | NO Inhibition | 70.3% | - | - | [14] |
| Quinazolinone Derivative (C10) | NO Inhibition | 70.1% | - | - | [14] |
| Plant Extract | Protein Denaturation | Varies | Diclofenac/Aspirin | Varies | [15] |
| - | Membrane Stabilization | Varies | Diclofenac/Aspirin | Varies | [13][15] |
Key Experimental Protocol: Inhibition of Albumin Denaturation
This simple and effective assay uses heat-induced denaturation of egg albumin or bovine serum albumin (BSA) as a model for protein denaturation in inflammatory processes.[15] The ability of a compound to inhibit this denaturation is a measure of its potential anti-inflammatory activity.
Caption: Workflow for the in vitro inhibition of albumin denaturation assay.
Detailed Steps:
-
Reaction Mixture: The reaction mixture consists of the test derivatives at various concentrations (e.g., 10-500 µg/mL), 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).
-
Setup: To 1 mL of different concentrations of the test compound, add 1 mL of 1% BSA solution. A control consists of 1 mL of distilled water and 1 mL of 1% BSA.
-
Incubation: All mixtures are incubated at 37°C for 20 minutes.
-
Denaturation: After incubation, the temperature is raised to 70°C for a further 20 minutes to induce denaturation.
-
Cooling & Measurement: The mixtures are cooled, and the turbidity is measured spectrophotometrically at 660 nm.
-
Standard: Diclofenac sodium at the same concentrations is used as the reference standard.
-
Calculation: The percentage inhibition of denaturation is calculated as: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[15]
Conclusion
The Methyl 4-(1H-tetrazol-5-yl)benzoate scaffold is a synthetically accessible and highly versatile platform for the development of novel therapeutic agents. The in vitro assays detailed in this guide—for cytotoxicity, antimicrobial activity, and anti-inflammatory potential—represent the foundational screening cascade for evaluating new derivatives. By systematically applying these robust and validated protocols, researchers can effectively compare the performance of novel compounds against established benchmarks and previously studied derivatives. The data presented herein underscores the potential of this chemical class across multiple therapeutic areas. Promising candidates identified through these in vitro screens will provide a solid basis for further investigation, including mechanistic studies, ADME/Tox profiling, and eventual in vivo validation, paving the way for the next generation of tetrazole-based therapeutics.
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A Technical Guide to the Structure-Activity Relationship of Methyl 4-(1H-tetrazol-5-yl)benzoate Analogs as Potential Therapeutic Agents
In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, largely due to its role as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from Methyl 4-(1H-tetrazol-5-yl)benzoate, a versatile building block in drug discovery.[1] We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the therapeutic potential of these compounds, with a particular focus on their emerging roles as anticancer and antimicrobial agents.
The Core Scaffold: Methyl 4-(1H-tetrazol-5-yl)benzoate
The parent compound, Methyl 4-(1H-tetrazol-5-yl)benzoate, combines a benzoate ester with a 1H-tetrazole ring.[1] The tetrazole ring's high nitrogen content and planarity contribute to its unique electronic and reactive properties.[2] The synthesis of this core structure is most commonly achieved through a [2+3] cycloaddition reaction between a nitrile (methyl 4-cyanobenzoate) and an azide, such as sodium azide.[1]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The therapeutic efficacy of Methyl 4-(1H-tetrazol-5-yl)benzoate analogs is profoundly influenced by substitutions on both the phenyl and tetrazole rings. This section will compare the impact of these modifications on biological activity, drawing from studies on closely related analogs.
Modifications on the Phenyl Ring
Substitutions on the phenyl ring of the benzoate moiety play a crucial role in modulating the biological activity of these analogs.
A recent study on ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration provides valuable insights.[3][4] The researchers synthesized a series of analogs with different substituents on a phenyl ring attached to the tetrazole. Although the core is slightly different (ethyl ester and substitution at the 1-position of the tetrazole), the SAR trends observed are highly relevant.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Target Cell Line | IC50 (µg/mL)[3] |
| Z3 | 4-chlorophenyl | A549 (Lung Carcinoma) | 2.522 |
| SKGT4 (Esophageal Cancer) | 1.576 | ||
| Z4 | 4-fluorophenyl | Not explicitly tested in vitro | - |
| Parent (unsubstituted) | Phenyl | Not explicitly tested in vitro | - |
-
Electron-Withdrawing Groups: The presence of a halogen, such as chlorine (in Z3 ), at the para-position of the phenyl ring attached to the tetrazole resulted in potent anticancer activity against A549 and SKGT4 cell lines.[3] In silico modeling suggested that both chloro and fluoro substituents (in Z3 and Z4 respectively) led to strong and stable interactions with key kinase targets involved in cancer metastasis (BTK, BRAF, and FAK).[3][4] This suggests that electron-withdrawing groups in this position can enhance binding affinity to biological targets.
Modifications on the Tetrazole Ring
The position and nature of substituents on the tetrazole ring are critical determinants of activity.
-
Substitution at N-1 vs. N-2: The tetrazole ring can exist as 1H and 2H tautomers. The specific substitution pattern on the nitrogen atoms significantly impacts the molecule's properties and biological activity. For instance, in a series of tetrazole derivatives evaluated for anticancer activity, the nature of the substituent at the N-1 position was found to be sensitive for activity.[5]
-
Introduction of Bulky Groups: The synthesis of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives has shown that the introduction of bulky heterocyclic groups at the N-1 position can lead to compounds with significant anticancer activity.[5][6] This suggests that the N-1 position can be modified to explore interactions with specific pockets in target proteins.
Comparative Biological Activities
Anticancer Activity
Several studies have highlighted the potential of tetrazole-benzoate analogs as anticancer agents. A series of tetrazole-linked benzochromene derivatives were synthesized and evaluated for their in vitro antitumor activity against four human cancer cell lines (MCF-7, Caco-2, HeLa, and SKBR-3).[7] The most potent compounds exhibited IC50 values in the range of 15-33 μM.[7]
Another study on tetrazole-based isoxazolines reported significant cytotoxicity against breast (MDA-MB-231) and lung (A549) adenocarcinoma cell lines, with IC50 values ranging from 1.22 to 3.62 μM.[8] These findings underscore the potential of this chemical class in oncology.
Antimicrobial Activity
Tetrazole derivatives have also been explored for their antimicrobial properties. In one study, newly synthesized tetrazole derivatives were screened for their antibacterial activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, and for antifungal activity against Aspergillus niger and Candida albicans.[9] The compounds exhibited good antibacterial and significant antifungal activity.[9] Another study on methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives, which are structurally related to the topic compound, also showed moderate to high antibacterial and antifungal activity.[10]
Experimental Protocols
General Synthesis of 5-Substituted-1H-tetrazoles
A common and versatile method for the synthesis of the tetrazole ring is the [2+3] cycloaddition of a nitrile with an azide.
Protocol:
-
A mixture of the nitrile (e.g., methyl 4-cyanobenzoate), sodium azide, and an amine salt (e.g., triethylamine hydrochloride) in a suitable solvent (e.g., toluene or DMF) is prepared.[1]
-
The reaction mixture is heated under reflux with stirring for a specified period (e.g., 36 hours).
-
After cooling, the product is extracted with water.
-
The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the tetrazole product.
-
The product is then filtered, washed, and can be further purified by recrystallization.
Figure 1: General synthetic workflow for 5-substituted-1H-tetrazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[7]
Figure 2: Workflow for the in vitro MTT assay for anticancer activity.
Conclusion and Future Directions
The structure-activity relationship studies of Methyl 4-(1H-tetrazol-5-yl)benzoate analogs reveal a promising class of compounds with tunable biological activities. The introduction of electron-withdrawing groups on the phenyl ring and the strategic placement of bulky substituents on the tetrazole ring appear to be key strategies for enhancing anticancer and antimicrobial efficacy.
Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to build a more comprehensive SAR profile. Investigating the specific molecular targets and mechanisms of action through techniques like molecular docking and enzymatic assays will be crucial for the rational design of more potent and selective therapeutic agents based on this versatile scaffold.
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010). Retrieved from [Link]
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Synthesis and antitumor evaluation of 5-(benzo[d][11][12]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. (n.d.). MedChemComm (RSC Publishing). Retrieved from pubs.rsc.org
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SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of Methyl 4-(1H-tetrazol-5-yl)benzoate and its Parent Acid, 4-(1H-tetrazol-5-yl)benzoic acid
In the landscape of drug discovery and development, metabolic stability is a critical parameter that profoundly influences the pharmacokinetic profile, efficacy, and safety of a new chemical entity.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, whereas one that is excessively stable might accumulate and lead to toxicity.[2] This guide provides an in-depth comparison of the metabolic stability of Methyl 4-(1H-tetrazol-5-yl)benzoate and its parent carboxylic acid, 4-(1H-tetrazol-5-yl)benzoic acid. Through a detailed examination of their structural differences and supporting experimental data, we will elucidate the underlying biochemical principles that govern their metabolic fate.
The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability, modify polarity, and improve the overall pharmacokinetic profile of drug candidates.[3][4][5][6] The parent acid, 4-(1H-tetrazol-5-yl)benzoic acid, combines the acidic tetrazole ring with a benzoic acid group. In contrast, Methyl 4-(1H-tetrazol-5-yl)benzoate masks the carboxylic acid functionality as a methyl ester. This seemingly minor structural modification can have significant consequences for the molecule's interaction with metabolic enzymes.
Anticipated Metabolic Pathways
The metabolic fate of these two compounds is dictated by the enzymatic machinery primarily located in the liver, but also present in plasma and other tissues.[1][7]
-
4-(1H-tetrazol-5-yl)benzoic acid (Parent Acid): The tetrazole ring is generally considered metabolically robust and resistant to degradation.[3][4][8] The primary metabolic transformations for the parent acid are anticipated to be Phase II conjugation reactions, such as glucuronidation of the carboxylic acid group. The aromatic ring is also susceptible to Phase I oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites.[9][10][11][12]
-
Methyl 4-(1H-tetrazol-5-yl)benzoate (Methyl Ester): The most probable metabolic pathway for the methyl ester is hydrolysis by carboxylesterases (CES) to yield the parent acid and methanol.[13][14][15] These enzymes are abundant in the liver, plasma, and intestine.[13] Once the parent acid is formed, it will likely follow the same metabolic pathways described above. The intact ester may also undergo CYP-mediated oxidation on the aromatic ring.
Below is a diagram illustrating the primary anticipated metabolic pathways for both compounds.
Caption: Anticipated metabolic pathways.
Experimental Design for a Head-to-Head Comparison
To empirically assess the metabolic stability of these two compounds, a series of well-established in vitro assays are proposed. These assays provide a reliable and cost-effective means to predict in vivo clearance.[7][16]
Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolic stability, particularly CYP-mediated metabolism.[2][7][17]
Experimental Protocol:
-
Preparation: Human liver microsomes (pooled from multiple donors to minimize inter-individual variability) are thawed and diluted in a phosphate buffer (pH 7.4).[2]
-
Incubation: The test compounds (Methyl 4-(1H-tetrazol-5-yl)benzoate and 4-(1H-tetrazol-5-yl)benzoic acid) are added to the microsomal suspension at a final concentration of 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.[1] A parallel incubation without NADPH serves as a negative control to assess non-CYP mediated degradation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16][19][20][21]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.[22]
Plasma Stability Assay
This assay is crucial for evaluating the susceptibility of compounds to hydrolysis by plasma enzymes, such as carboxylesterases.[22][23][24]
Experimental Protocol:
-
Preparation: Pooled human plasma is thawed and brought to 37°C.
-
Incubation: The test compounds are added to the plasma at a final concentration of 1 µM.
-
Time Points: Aliquots are collected at specified intervals (e.g., 0, 15, 30, 60, and 120 minutes).[18][23][24]
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent with an internal standard.
-
Analysis: Samples are processed and analyzed by LC-MS/MS as described for the microsomal stability assay.
-
Data Analysis: The half-life of the compound in plasma is determined from the disappearance rate of the parent compound over time.
The following diagram illustrates the general workflow for these in vitro stability assays.
Caption: In vitro metabolic stability workflow.
Hypothetical Data and Interpretation
The following tables present plausible data from the described experiments, designed to highlight the expected differences in metabolic stability.
Table 1: Human Liver Microsomal Stability Data
| Compound | t½ (min, +NADPH) | t½ (min, -NADPH) | Intrinsic Clearance (µL/min/mg protein) |
| Methyl 4-(1H-tetrazol-5-yl)benzoate | 25 | >120 | 27.7 |
| 4-(1H-tetrazol-5-yl)benzoic acid | >120 | >120 | <5.8 |
| Verapamil (Control) | 15 | >120 | 46.2 |
Table 2: Human Plasma Stability Data
| Compound | t½ (min) | % Remaining at 120 min |
| Methyl 4-(1H-tetrazol-5-yl)benzoate | 10 | <1 |
| 4-(1H-tetrazol-5-yl)benzoic acid | >120 | 98 |
| Procaine (Control) | 5 | <1 |
Interpretation of Results
The data clearly indicates a significant difference in the metabolic stability of the methyl ester and its parent acid.
-
Methyl 4-(1H-tetrazol-5-yl)benzoate: This compound exhibits rapid degradation in both human liver microsomes (in the presence of NADPH) and human plasma. The substantial decrease in half-life in the presence of NADPH in the microsomal assay suggests some susceptibility to CYP-mediated metabolism. However, the extremely rapid degradation in plasma points to hydrolysis by plasma esterases as the primary metabolic route.[13][23][25][26] The formation of the parent acid as the major metabolite in both systems would confirm this hypothesis.
-
4-(1H-tetrazol-5-yl)benzoic acid: In stark contrast, the parent acid is highly stable in both liver microsomes and plasma. This is consistent with the general understanding that tetrazole-containing compounds and carboxylic acids (in the absence of ester groups) are less prone to rapid Phase I metabolism.[4][8] Its clearance in vivo would likely be governed by slower conjugation reactions and renal excretion.
Conclusion and Implications for Drug Development
This comparative guide demonstrates that the esterification of the carboxylic acid in 4-(1H-tetrazol-5-yl)benzoic acid to its corresponding methyl ester dramatically decreases its metabolic stability. The methyl ester is highly susceptible to hydrolysis by esterases, a liability that would likely lead to rapid clearance and a short in vivo half-life. While this might be desirable for a prodrug strategy where the parent acid is the active entity, it would be a significant challenge if the intact ester is required for pharmacological activity.
Conversely, the high metabolic stability of the parent acid, 4-(1H-tetrazol-5-yl)benzoic acid, makes it a more promising scaffold for developing a drug with a longer duration of action. The tetrazole group successfully mimics the carboxylic acid while conferring metabolic robustness.[3][4][6][27]
These findings underscore the importance of early in vitro metabolic stability assessment in the drug discovery process. By understanding the metabolic liabilities of a chemical series, medicinal chemists can make informed decisions to optimize the pharmacokinetic properties of lead candidates, ultimately increasing the probability of success in clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-(1H-tetrazol-5-yl)benzoate
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents like Methyl 4-(1H-tetrazol-5-yl)benzoate are paramount, not only for regulatory compliance but for the well-being of your team and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-(1H-tetrazol-5-yl)benzoate, grounded in established safety principles and regulatory standards.
Methyl 4-(1H-tetrazol-5-yl)benzoate is a heterocyclic compound featuring a tetrazole ring and a benzoate ester.[1] The tetrazole moiety, in particular, necessitates careful handling due to its high nitrogen content and potential for energetic decomposition.[2][3][4] This guide will address the inherent hazards of this chemical's constituent parts to formulate a comprehensive and safe disposal strategy.
I. Hazard Assessment and Characterization
-
Tetrazole Moiety: The parent compound, 1H-tetrazole, is known to be explosive when subjected to shock, friction, or heat, and it can decompose explosively above its melting point.[5][6] It may react violently with strong oxidizing agents and acids.[5] Upon decomposition, tetrazoles can release toxic fumes, including nitrogen oxides and carbon monoxide.[5][6]
-
Methyl Benzoate Moiety: Methyl benzoate is a combustible liquid that is harmful if swallowed and can cause serious eye irritation.[7]
Therefore, Methyl 4-(1H-tetrazol-5-yl)benzoate should be treated as a potentially explosive, toxic, and irritant compound. All waste containing this substance must be managed as hazardous waste in accordance with federal and local regulations.[8][9]
II. Personal Protective Equipment (PPE) and Safety Measures
Strict adherence to safety protocols is non-negotiable when handling any hazardous chemical waste.
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
Work Area: All handling of Methyl 4-(1H-tetrazol-5-yl)benzoate waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]
III. Segregation and Storage of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Waste Container: Use only designated, properly labeled, and chemically compatible containers for hazardous waste.[8][12] The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Incompatible Materials: Do not mix Methyl 4-(1H-tetrazol-5-yl)benzoate waste with incompatible chemicals. This includes, but is not limited to:
-
Strong oxidizing agents
-
Strong acids and bases[5]
-
Metals
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 4-(1H-tetrazol-5-yl)benzoate," and a clear indication of the associated hazards (e.g., "Explosive Hazard," "Toxic").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[12]
IV. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of Methyl 4-(1H-tetrazol-5-yl)benzoate.
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Verify that the designated hazardous waste container is properly labeled and in good condition.
-
Confirm the chemical fume hood is functioning correctly.
-
-
Transfer of Waste:
-
Carefully transfer the Methyl 4-(1H-tetrazol-5-yl)benzoate waste into the designated hazardous waste container.
-
If transferring a solid, use a spark-proof spatula.
-
If transferring a solution, pour slowly and carefully to avoid splashing.
-
-
Decontamination:
-
Decontaminate any equipment that came into contact with the chemical, such as spatulas or glassware.
-
Rinse with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste in the same container.
-
-
Sealing and Storage:
-
Securely close the lid of the hazardous waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the container in the designated hazardous waste accumulation area.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
-
Never attempt to dispose of Methyl 4-(1H-tetrazol-5-yl)benzoate down the drain or in the regular trash.
-
V. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
VI. Regulatory Compliance
All laboratory personnel are responsible for adhering to the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[13][14][15] This includes following your institution's specific Chemical Hygiene Plan.[11][16]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the safe disposal of Methyl 4-(1H-tetrazol-5-yl)benzoate.
Caption: Disposal Workflow for Methyl 4-(1H-tetrazol-5-yl)benzoate
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Comprehensive Handling Guide: Personal Protective Equipment for Methyl 4-(1H-tetrazol-5-yl)benzoate
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only at the cutting edge of science but also at the highest standard of safety. The following guide for handling Methyl 4-(1H-tetrazol-5-yl)benzoate is structured from a perspective of proactive risk mitigation. We will move beyond a simple checklist of equipment to a deeper understanding of why specific precautions are necessary, ensuring that safety protocols are both robust and intuitive.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
To effectively select Personal Protective Equipment (PPE), we must first understand the intrinsic chemical risks of Methyl 4-(1H-tetrazol-5-yl)benzoate. The molecule's potential hazards stem primarily from the tetrazole ring, a functional group recognized for its high nitrogen content and energetic potential.
The Tetrazole Moiety: A High-Nitrogen System Tetrazole derivatives are a class of high-nitrogen heterocyclic compounds. The high proportion of nitrogen-nitrogen and carbon-nitrogen bonds relative to carbon-hydrogen bonds means they can release a significant amount of energy upon decomposition, which can be initiated by heat, friction, or shock.[1] Thermal analysis of similar tetrazole compounds shows decomposition can begin at temperatures around 200°C, underlining the importance of controlled temperature conditions.[1][2][3] While this specific molecule is not classified as an explosive, the inherent energy of the tetrazole ring demands respect and careful handling.
Potential for Irritation and Sensitization According to classifications for analogous chemical structures provided by the European Chemicals Agency (ECHA), related compounds can cause serious eye irritation, skin irritation, and may cause respiratory irritation or allergic skin reactions.[4][5][6] In the absence of specific data for Methyl 4-(1H-tetrazol-5-yl)benzoate, a prudent approach dictates treating it as a potential irritant and sensitizer.
Hazards from Synthesis Precursors For laboratories synthesizing this compound, it is critical to recognize the extreme hazards of common precursors. Tetrazole synthesis often involves sodium azide (NaN₃), a highly toxic substance that can react with acids to form the volatile and highly toxic hydrazoic acid (HN₃).[7] Furthermore, azide salts can react with heavy metals (e.g., lead or copper in plumbing) to form dangerously explosive metal azides.[7]
Hazard Summary Table
| Hazard Category | Potential Hazard | Rationale |
| Physical Hazard | Thermally Unstable | High nitrogen content in the tetrazole ring; can decompose exothermically if heated.[1][2] |
| Health Hazard | Serious Eye Irritant | Based on data for analogous compounds.[4][6] |
| Health Hazard | Skin Irritant / Sensitizer | Based on data for analogous compounds.[5][6] |
| Health Hazard | Respiratory Irritant | Potential for irritation if solid dust is inhaled.[6] |
| Health Hazard | Harmful if Swallowed | The benzoate moiety in related molecules is classified as harmful if swallowed.[8][9] |
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not static; it must adapt to the scale and nature of the operation. The following protocols outline the minimum requirements for handling Methyl 4-(1H-tetrazol-5-yl)benzoate.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Methyl 4-(1H-tetrazol-5-yl)benzoate, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood. This is the most critical control measure to prevent inhalation of dust or vapors and to provide a physical barrier in the unlikely event of a rapid decomposition.
Routine Handling (Milligram to Gram Scale)
This protocol applies to standard laboratory operations such as weighing solids, preparing solutions, and setting up reactions.
Step-by-Step PPE Protocol:
-
Body Protection: Don a flame-retardant (FR) lab coat. Ensure it is fully buttoned. Standard cotton or polyester lab coats offer insufficient protection against the thermal hazards of energetic compounds.[10]
-
Eye Protection: Wear chemical splash goggles that meet the ANSI Z87.1 standard.[10] Safety glasses do not provide adequate protection from splashes.
-
Face Protection: For procedures with a higher risk of splashing or energetic decomposition (e.g., heating reactions, working with quantities >5g), a face shield must be worn over the chemical splash goggles.[10]
-
Hand Protection: Double-gloving is required. Use two pairs of nitrile or neoprene gloves. This provides a buffer in case the outer glove is contaminated or torn. Always check the glove manufacturer's chemical resistance guide for the specific solvents being used.[10][11] Remove the outer gloves immediately upon any known contamination.
Caption: Waste Disposal and Decontamination Workflow.
By adhering to these protocols, researchers can confidently and safely handle Methyl 4-(1H-tetrazol-5-yl)benzoate, ensuring that scientific discovery and personal safety advance hand-in-hand.
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Chemical Reactivity Hazards - Control and Prevention . Occupational Safety and Health Administration (OSHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
